molecular formula C10H7BrN2 B1344100 2-(4-Bromophenyl)pyrimidine CAS No. 210354-17-9

2-(4-Bromophenyl)pyrimidine

Cat. No.: B1344100
CAS No.: 210354-17-9
M. Wt: 235.08 g/mol
InChI Key: PFLPZHPQFNFTRF-UHFFFAOYSA-N
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Description

Product Name: 2-(4-Bromophenyl)pyrimidine For Research Use Only. Not for diagnostic, therapeutic, or any other human use. Overview: this compound is a high-purity organic compound serving as a valuable synthetic intermediate in advanced chemical research. The molecular scaffold, which combines an electron-poor pyrimidine ring with a brominated phenyl group, is commonly employed in the development of novel active substances and functional materials. Research Applications: This compound is primarily used as a key building block in medicinal chemistry and materials science. Its structure is a core moiety in various biologically active molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing researchers to create diverse chemical libraries for screening. Specific Research Value & Mechanism of Action: The specific biological activities, molecular targets, and detailed mechanisms of action for this compound are compound-specific and dependent on the final structure it is incorporated into. As an intermediate, its primary value lies in its synthetic utility. Researchers are advised to consult the scientific literature for structure-activity relationship (SAR) studies related to their specific field, such as [area of research, e.g., kinase inhibition or antimicrobial activity].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPZHPQFNFTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210354-17-9
Record name 2-(4-Bromophenyl)pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(4-Bromophenyl)pyrimidine, a key intermediate for the development of novel pharmaceuticals and functional materials. We will delve into the strategic considerations behind a classical synthetic approach, provide a detailed experimental protocol, and outline the analytical techniques required for unequivocal structural verification.

Strategic Imperative: The Significance of this compound

The 2-arylpyrimidine motif is of significant interest in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The presence of the 4-bromophenyl substituent offers a strategic advantage for further molecular elaboration. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse functionalities and explore the structure-activity relationship (SAR) of derivative compounds.

Synthetic Pathway: The Pinner Synthesis

A robust and time-honored method for the construction of the pyrimidine ring is the Pinner synthesis.[2][3][4] This acid-catalyzed condensation reaction between an amidine and a 1,3-dicarbonyl compound provides a direct and efficient route to substituted pyrimidines. For the synthesis of this compound, this strategy involves the reaction of 4-bromobenzamidine with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalent.

The causality behind this choice lies in the commercial availability and reactivity of the starting materials. 4-Bromobenzonitrile, the precursor to the required 4-bromobenzamidine, is readily accessible. The Pinner reaction itself is known for its reliability and the ability to construct the pyrimidine core in a single, convergent step.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Amidine Synthesis cluster_1 Part 2: Pyrimidine Ring Formation cluster_2 Part 3: Characterization A 4-Bromobenzonitrile B 4-Bromobenzamidine Hydrochloride A->B  Pinner Reaction Precursor Synthesis   (HCl, Ethanol, then NH3) D This compound B->D  Pinner Synthesis   (Condensation) C Malondialdehyde Tetraethyl Acetal C->D E NMR Spectroscopy (¹H and ¹³C) D->E F Mass Spectrometry D->F G Melting Point Analysis D->G

Sources

1H NMR and 13C NMR analysis of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Bromophenyl)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers and professionals in drug development and chemical sciences, this document delves into the structural elucidation of this important heterocyclic compound. We will explore the foundational principles governing its spectral characteristics, provide detailed experimental protocols for data acquisition, and present a thorough interpretation of the spectral data. The causality behind spectral patterns, including chemical shifts and coupling constants, is explained through an analysis of the molecule's electronic and structural features, grounded in authoritative references.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous FDA-approved drugs and functional materials.[1] The compound this compound combines the electron-deficient pyrimidine ring with a brominated phenyl group, making it a valuable intermediate for synthesizing more complex molecules through cross-coupling reactions. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of such molecules in solution. This guide serves as a practical reference for interpreting its ¹H and ¹³C NMR spectra, ensuring scientific integrity in research and development.

Molecular Structure and Predicted Spectral Features

A robust NMR analysis begins with an understanding of the molecule's structure and symmetry. This compound possesses a C2 axis of symmetry if we consider the plane of the pyrimidine ring. However, free rotation around the C2-C1' single bond is expected at room temperature. This has direct implications for the number of unique signals observed in the NMR spectra.

  • Pyrimidine Ring: The protons at positions 4 and 6 are chemically equivalent, as are the corresponding carbon atoms. The proton and carbon at position 5 are unique. Therefore, we anticipate two proton signals and three carbon signals for this moiety.

  • Bromophenyl Ring: Due to rotation around the single bond, the protons at positions 2' and 6' are equivalent, as are those at 3' and 5'. The same applies to the corresponding carbon atoms. This will result in two distinct proton signals and four carbon signals (including the two quaternary carbons C1' and C4').

Below is the chemical structure with standardized numbering for spectral assignment.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with different solubility, DMSO-d₆ can be used.[2] The residual solvent peak will serve as a secondary internal reference.[2]

  • Analyte Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

  • Number of Scans (NS): 16-64 scans, depending on concentration.

  • Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

  • Acquisition Time (AQ): 2-4 seconds for good resolution.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm).

  • Number of Scans (NS): 1024-4096 scans, as the ¹³C nucleus has low natural abundance and sensitivity.[4]

  • Relaxation Delay (D1): 2 seconds.[4]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption peaks and apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Analyte (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add TMS Standard Dissolve->Standard Homogenize Homogenize Solution Standard->Homogenize Setup Setup Spectrometer (¹H & ¹³C Parameters) Homogenize->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze Spectral Analysis Reference->Analyze

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the proton environment. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the bromine atom on the phenyl ring significantly influences the chemical shifts.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant, J (Hz)
H4, H6 (Pyrimidine)8.80 - 8.90Doublet (d)~4.8 Hz
H2', H6' (Phenyl)8.40 - 8.50Doublet (d)~8.5 Hz
H3', H5' (Phenyl)7.65 - 7.75Doublet (d)~8.5 Hz
H5 (Pyrimidine)7.20 - 7.30Triplet (t)~4.8 Hz

Detailed Interpretation:

  • H4, H6 (δ ~8.85 ppm): These protons are the most deshielded in the molecule. Their significant downfield shift is caused by the strong electron-withdrawing effect of the two adjacent nitrogen atoms. They appear as a doublet due to coupling with the H5 proton. The typical coupling constant for pyrimidine is around 5.0 Hz.[5]

  • H2', H6' (δ ~8.45 ppm): These protons on the phenyl ring are ortho to the pyrimidine substituent. They are deshielded by the anisotropic effect of the pyrimidine ring and its electron-withdrawing nature. They appear as a doublet due to ortho-coupling with H3' and H5', respectively. A typical ortho coupling constant in a benzene ring is 6-8 Hz.[6]

  • H3', H5' (δ ~7.70 ppm): These protons are ortho to the bromine atom. The bromine atom's inductive effect and the resonance donation are competing, but the resulting chemical shift is typically upfield relative to the protons ortho to the pyrimidine ring. They appear as a doublet due to ortho-coupling with H2' and H6'. The signals for the bromophenyl group form a characteristic AA'BB' system which often appears as two distinct doublets.[7]

  • H5 (δ ~7.25 ppm): This proton is the most upfield of the pyrimidine protons. It is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

Carbon Assignment Predicted δ (ppm) Description
C2 (Pyrimidine)163 - 165Attached to two N atoms and the phenyl ring.
C4, C6 (Pyrimidine)157 - 159Attached to one N atom.
C1' (Phenyl)137 - 139Ipso-carbon attached to the pyrimidine ring.
C3', C5' (Phenyl)132 - 133Ortho to Br, meta to pyrimidine.
C2', C6' (Phenyl)129 - 131Meta to Br, ortho to pyrimidine.
C4' (Phenyl)125 - 127Ipso-carbon attached to Br.
C5 (Pyrimidine)118 - 120Most upfield pyrimidine carbon.

Detailed Interpretation:

  • Heterocyclic Carbons (C2, C4, C6, C5): The chemical shifts of the pyrimidine carbons are heavily influenced by the adjacent nitrogen atoms. C2, being bonded to two nitrogens, is the most deshielded carbon in the pyrimidine ring.[8] C4 and C6 are also significantly downfield. C5 is the most shielded of the pyrimidine carbons, appearing at the lowest chemical shift in that group.[8][9]

  • Aromatic Carbons (C1' - C6'): The substituent effects on the phenyl ring are predictable. The ipso-carbon C4' attached to the bromine atom is shielded relative to benzene, while the ipso-carbon C1' attached to the pyrimidine ring is also clearly identifiable. The remaining carbons, C2'/C6' and C3'/C5', appear in the typical aromatic region between 128-133 ppm.[10] The specific shifts are consistent with data from similar 4-bromophenyl substituted heterocycles.[11]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and characteristic. The ¹H spectrum is defined by three distinct regions: the highly deshielded pyrimidine protons (H4/H6), the aromatic protons of the bromophenyl ring exhibiting a clear AA'BB' pattern, and the shielded pyrimidine proton (H5). The ¹³C spectrum confirms the presence of seven unique carbon environments, with the pyrimidine carbons appearing at significantly downfield shifts due to the influence of the nitrogen atoms. This guide provides a robust framework for the acquisition and interpretation of NMR data for this compound, ensuring high confidence in its structural verification for applications in research and development.

References

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Turner, C. J., & Cheeseman, G. W. H. (1976). 13C n.m.r. spectra of 2-substituted pyrimidines. Magnetic Resonance in Chemistry, 8(7), 357-360.
  • Pyrimidine, 2,4-bis(4-bromophenyl)-. (n.d.). BenchChem.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5028. Retrieved from [Link]

  • Supporting Information for "Palladium-Catalyzed Direct C-H Arylation of Pyrimidines". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting information for "A mild and efficient method for the synthesis of amides from esters using a recyclable polymeric catalyst". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2020). MDPI. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012). ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

  • Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. (2018). PLOS One. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Chemistry Department. Retrieved from [Link]

  • 2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE. (n.d.). SpectraBase. Retrieved from [Link]

  • N-(4-Bromophenyl)-maleimide. (n.d.). SpectraBase. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2019). Scientific Reports, 9, 13745. Retrieved from [Link]

  • 13 C NMR spectra for eight nucleic acid bases: purine, adenine,... (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information for "Ruthenium-Catalyzed Dehydrogenative C-H Alkylation of Pyridines and Quinolines with Alcohols". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Carbon-13 NMR spectra of some 4- and 5-substituted pyrimidines. (1979). Semantic Scholar. Retrieved from [Link]9988b48f658395e8e3)

Sources

Mass spectrometry fragmentation pattern of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromophenyl)pyrimidine

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyrimidine ring linked to a bromophenyl group, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] The precise structural confirmation and identification of such compounds are paramount in any research and development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in unambiguous structural elucidation.[3][4]

This technical guide offers a comprehensive analysis of the mass spectrometric behavior of this compound. We will delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, explain the chemical principles governing the fragmentation, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel chemical entities.

Section 1: Fundamental Principles of Fragmentation

Mass spectrometry analysis begins with the ionization of a sample molecule, followed by the separation of ions based on their mass-to-charge ratio (m/z).[4] The ionization method significantly influences the resulting mass spectrum.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[5] This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M+•) that readily undergoes fragmentation.[4] The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, ideal for structural elucidation and library matching.[5]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically imparts less energy to the molecule.[3] It is well-suited for polar, less volatile compounds and generally produces a protonated molecule ([M+H]+) or other adducts with minimal initial fragmentation.[6] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the ion of interest (e.g., [M+H]+) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragment ion spectrum.[7]

The Bromine Isotopic Signature: A key feature in the mass spectrum of any bromine-containing compound is the presence of two major isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[8] This results in a characteristic isotopic pattern where the molecular ion and any bromine-containing fragments appear as a pair of peaks (M and M+2) of similar intensity, separated by two m/z units.[9] This signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.

Section 2: Predicted Mass Spectrum and Molecular Ion

The molecular formula for this compound is C₁₀H₇BrN₂.

  • Monoisotopic Mass: 233.979 Da

  • Molecular Ion (EI): In an EI spectrum, the molecular ion (M+•) will appear as a doublet at m/z 234 (containing ⁷⁹Br) and m/z 236 (containing ⁸¹Br).

  • Protonated Molecule (ESI): In an ESI spectrum, the protonated molecule ([M+H]⁺) will be observed as a doublet at m/z 235 (containing ⁷⁹Br) and m/z 237 (containing ⁸¹Br).

Section 3: Proposed Fragmentation Pathways

The fragmentation of this compound is dictated by the interplay between the stable aromatic systems and the C-Br bond. The pyrimidine ring and the bromophenyl ring are the most likely sites for charge localization and subsequent bond cleavage.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion (m/z 234/236) is expected to follow several key fragmentation routes:

  • Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to homolytic cleavage. The loss of a bromine radical is a common pathway for brominated aromatic compounds.[10] This fragmentation leads to the formation of a stable phenylpyrimidine cation.

    • [C₁₀H₇BrN₂]+• → [C₁₀H₇N₂]⁺ + •Br

    • m/z 234/236 → m/z 155

  • Formation of the Bromophenyl Cation: Cleavage of the C-C bond between the two rings can lead to the formation of the highly stable bromophenyl cation. This is a very common fragment for compounds containing this moiety.[10]

    • [C₁₀H₇BrN₂]+• → [C₆H₄Br]⁺ + •C₄H₃N₂

    • m/z 234/236 → m/z 155/157

  • Loss of Hydrogen Cyanide (HCN): Heterocyclic rings like pyrimidine often undergo fragmentation via the loss of small, stable neutral molecules such as HCN.[3][7] This can occur after the initial loss of the bromine atom.

    • [C₁₀H₇N₂]⁺ → [C₉H₆N]⁺ + HCN

    • m/z 155 → m/z 128

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI-MS/MS, fragmentation is induced from the even-electron protonated molecule ([M+H]⁺, m/z 235/237). Fragmentation of even-electron ions typically proceeds through the loss of neutral molecules.[6]

  • Loss of Hydrogen Bromide (HBr): The most probable initial fragmentation is the elimination of a neutral hydrogen bromide molecule. This pathway has been predicted for similar brominated pyrimidine structures.[3]

    • [C₁₀H₈BrN₂]⁺ → [C₁₀H₇N₂]⁺ + HBr

    • m/z 235/237 → m/z 155

  • Subsequent Loss of HCN: Following the loss of HBr, the resulting [C₁₀H₇N₂]⁺ ion (at m/z 155) is identical to a key intermediate in the EI pathway and is expected to fragment further by losing a neutral HCN molecule.

    • [C₁₀H₇N₂]⁺ → [C₉H₆N]⁺ + HCN

    • m/z 155 → m/z 128

Section 4: Data Presentation

The predicted key fragment ions for this compound under both EI and ESI conditions are summarized below.

m/z (Ion)Proposed FormulaNeutral LossIonization ModeNotes
234 / 236[C₁₀H₇BrN₂]+•-EIMolecular Ion (M+•) showing the characteristic 1:1 bromine isotope pattern.[8]
235 / 237[C₁₀H₈BrN₂]⁺-ESIProtonated Molecule ([M+H]⁺) showing the characteristic 1:1 bromine isotope pattern.[8]
155 / 157[C₆H₄Br]⁺•C₄H₃N₂EIBromophenyl cation, a common and stable fragment.[10]
155[C₁₀H₇N₂]⁺•Br (from EI) or HBr (from ESI)EI, ESIPhenylpyrimidine cation; a major fragment from the loss of the bromine moiety.[3]
128[C₉H₆N]⁺HCN (from m/z 155)EI, ESIResult of pyrimidine ring fragmentation.[3][7]
77[C₆H₅]⁺Br (from m/z 155/157)EIPhenyl cation, from loss of Br from the bromophenyl fragment.

Section 5: Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway for this compound under Electron Ionization (EI).

Fragmentation_Pathway mol_ion Molecular Ion (M+•) [C₁₀H₇BrN₂]+• m/z 234/236 frag_155 Phenylpyrimidine Cation [C₁₀H₇N₂]⁺ m/z 155 mol_ion->frag_155 - •Br frag_155_157 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 mol_ion->frag_155_157 - •C₄H₃N₂ frag_128 [C₉H₆N]⁺ m/z 128 frag_155->frag_128 - HCN frag_77 Phenyl Cation [C₆H₅]⁺ m/z 77 frag_155_157->frag_77 - •Br

Caption: Predicted EI fragmentation pathway for this compound.

Section 6: Experimental Protocols

To validate the predicted fragmentation patterns, standardized analytical methods are required. The following protocols provide a self-validating framework for acquiring mass spectral data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split mode, 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Electron Energy: 70 eV.[5]

    • Ion Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This method is ideal for confirming the molecular weight and obtaining fragmentation data for less volatile samples or complex mixtures.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase composition to a final concentration of ~1-10 µg/mL.

  • LC System: Waters ACQUITY UPLC or equivalent.[5]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min. Hold at 95% B for 1 min. Return to 5% B and re-equilibrate for 1.5 min.

    • Column Temperature: 40°C.

  • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][7]

    • Capillary Voltage: 3.5 kV.[7]

    • Source Temperature: 150 °C.[3]

    • Desolvation Temperature: 450 °C.[3]

    • MS1 Scan: Scan for the protonated molecule at m/z 235 and 237.

    • MS2 Product Ion Scan: Isolate the precursor ion at m/z 235 and scan for product ions from m/z 50-250. Use a collision energy ramp (e.g., 15-40 eV) to observe the full fragmentation profile.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by several predictable and diagnostically useful pathways. The ubiquitous M/M+2 isotopic pattern immediately confirms the presence of a single bromine atom. Under EI, fragmentation is dominated by the loss of a bromine radical or cleavage to form a stable bromophenyl cation (m/z 155/157). Under ESI-MS/MS, the primary fragmentation of the protonated molecule involves the neutral loss of HBr. In both cases, subsequent fragmentation of the pyrimidine ring via the loss of HCN is anticipated. Understanding these pathways, supported by the robust experimental protocols outlined herein, provides scientists with a powerful framework for the confident identification and structural characterization of this important chemical entity.

References

  • Gu, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 416-424. Retrieved from [Link]

  • Shukla, M., & Singh, R. (2007). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 1(4), 784-788. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Karni, M., & Mandelbaum, A. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 103. Retrieved from [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Abdel-Mottaleb, Y. S., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(11), 3326. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Havlicek, V., et al. (1998). Composition and Purity of Combinatorial Aryl Ether Collections Analyzed by Electrospray Mass Spectrometry. Journal of Mass Spectrometry, 33(4), 335-342. Retrieved from [Link]

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  • Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(1), 1-18. Retrieved from [Link]

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The Crystal Structure of 2-(4-Bromophenyl)pyrimidine and Its Derivatives: A Guide to Synthesis, Analysis, and Application in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates, particularly in oncology and immunology.[1][2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of 2-(4-bromophenyl)pyrimidine derivatives. While a public crystal structure for the parent molecule is not available, this document leverages detailed crystallographic data from key derivatives to elucidate the core structural principles and intermolecular forces that govern this important class of molecules. We will explore validated protocols for synthesis and crystallization, delve into the intricacies of single-crystal X-ray diffraction, and demonstrate how this structural knowledge provides an authoritative grounding for rational, structure-based drug design.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in drug development due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition at biological targets.[3] Its incorporation into drug candidates often enhances pharmacokinetic and pharmacodynamic profiles. When substituted with an aryl group, such as a 4-bromophenyl ring, at the 2-position, the resulting molecule gains a versatile platform for further functionalization. The bromine atom is particularly significant; it acts as a handle for cross-coupling reactions and can participate in halogen bonding—a strong, directional non-covalent interaction increasingly exploited in drug design to enhance binding affinity and selectivity.[3][4] Understanding the crystal structure of these molecules is therefore not merely an academic exercise; it is a critical step in the drug development pipeline, informing lead optimization and formulation strategies.

Part 1: Synthesis and Crystallization of this compound Derivatives

The synthesis of 2-phenylpyrimidine derivatives can be achieved through several reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Below is a generalized, field-proven protocol for the synthesis and subsequent crystallization of a representative derivative.

Experimental Protocol 1: Synthesis via Condensation Reaction

This protocol describes a common method for creating the pyrimidine nucleus, followed by functionalization.

Causality: The condensation of a β-dicarbonyl compound (or its equivalent) with an amidine is a classic and robust method for pyrimidine ring formation. The subsequent chlorination using POCl₃ creates highly reactive leaving groups at the 4- and 6-positions, enabling facile nucleophilic substitution for diversification.[1]

Step-by-Step Methodology:

  • Amidine Formation: React 4-bromobenzonitrile with ammonium chloride in a suitable solvent. This step forms the necessary amidine intermediate required for cyclization.

  • Pyrimidine Ring Condensation: To the amidine from Step 1, add diethyl malonate. The reaction is typically heated under reflux in the presence of a base (e.g., sodium ethoxide) to drive the condensation and cyclization, forming the dihydroxypyrimidine nucleus.

  • Chlorination: Treat the resulting 5-(4-bromophenyl)-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline), and heat to reflux. This step converts the hydroxyl groups to chloro groups, yielding an intermediate like 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5]

  • Purification: After cooling, the reaction mixture is carefully quenched with ice water. The crude product precipitates and is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_0 Synthesis & Purification start 4-Bromobenzonitrile + Diethyl Malonate step1 Condensation & Cyclization start->step1 step2 Chlorination (POCl3) step1->step2 step3 Quenching & Filtration step2->step3 step4 Recrystallization or Chromatography step3->step4 product Purified Derivative step4->product

Caption: Generalized workflow for the synthesis of a dichlorinated this compound derivative.

Experimental Protocol 2: Growing Single Crystals for X-Ray Diffraction

Causality: The goal of crystallization is to encourage slow, ordered aggregation of molecules from a supersaturated solution, leading to a single, defect-free crystal. Slow evaporation is the most common and reliable method for small organic molecules as it allows molecules sufficient time to orient themselves into a low-energy, crystalline lattice. The choice of solvent is critical; the ideal solvent dissolves the compound when hot but shows poor solubility at room temperature.

Step-by-Step Methodology:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane, and binary mixtures) to find a system in which the purified compound has moderate solubility.

  • Preparation of Saturated Solution: Gently heat the solvent and dissolve the minimum amount of the purified compound to create a saturated or near-saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature in a vibration-free environment.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop and immediately proceed with mounting for X-ray analysis.

Part 2: Crystallographic Analysis of Key Derivatives

While the specific crystallographic file for this compound is not publicly detailed, extensive data exists for its derivatives. This allows for an authoritative analysis of its likely structural behavior and the key intermolecular interactions that govern its crystal packing.

Key Intermolecular Interactions

The crystal packing of bromophenyl-pyrimidine derivatives is typically dominated by a combination of hydrogen bonds, π-π stacking, and halogen-specific interactions.

  • Hydrogen Bonding: In derivatives containing hydrogen bond donors (e.g., amino or hydroxyl groups), classic motifs like N-H···N or N-H···O hydrogen bonds are prevalent. These often form robust dimers or chain-like structures that act as the primary organizing synthons in the crystal lattice.[6][7]

  • Halogen Bonding & C-Br···π Interactions: The bromine atom is an electron-deficient region on its axial tip (the σ-hole), allowing it to act as a Lewis acid and form a "halogen bond" with Lewis bases like nitrogen or oxygen atoms. Furthermore, the bromine can interact favorably with the electron-rich faces of aromatic rings, leading to C-Br···π interactions that are crucial for stabilizing the three-dimensional crystal structure.[4][8]

  • van der Waals Forces: H···H, C···H, and Br···H contacts collectively account for a significant portion of the crystal packing, filling the space between the more directional interactions.[6][8]

Data Presentation: Comparative Structural Features

The table below summarizes typical structural features observed in the crystal structures of bromophenyl-pyrimidine and related derivatives. These values are representative and illustrate the conformational flexibility and key interactions.

Feature / Derivative2-(4-bromophenyl)pyridine deriv.[8]2,4-bis(4-bromophenyl)pyrimidine deriv.[9]Macitentan [5-(4-bromophenyl)pyrimidine core][5][10]
Crystal System Monoclinic(Not specified)(Deposited in CCDC)
Space Group P2₁/c(Not specified)(Deposited in CCDC)
Key Dihedral Angle Pyridine-Bromophenyl: 65.8°Pyrazole-Pyrimidine: 9.2-22.0°Varies based on side chains
Dominant Interactions C-Br···π, C-H···N, H···H, C···Hπ-π stacking, van der WaalsHydrogen bonding, van der Waals
CCDC Deposition No. (Not applicable)(Not specified)888522, 888506

Part 3: Methodology - From Single Crystal to 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Protocol 3: Single-Crystal X-ray Crystallography

Causality: This technique works because the wavelength of X-rays is comparable to the distances between atoms in a crystal. When an X-ray beam hits the crystal, it is diffracted by the electron clouds of the atoms. The crystal's periodic, repeating lattice structure causes the diffracted waves to interfere constructively in specific directions, creating a unique diffraction pattern of spots. By measuring the positions and intensities of these spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the atomic positions.

Step-by-Step Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. A detector (e.g., a CCD or pixel detector) records the intensity and position of each diffracted beam (reflection).

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of all reflections and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and bond lengths to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final structure is validated using established crystallographic metrics. Further analysis, such as Hirshfeld surface analysis, is performed to investigate intermolecular interactions.[11]

Diagram: Crystallographic Workflow

G cluster_1 From Crystal to Data cluster_2 From Data to Structure A Select & Mount Single Crystal B X-Ray Data Collection (Diffractometer) A->B C Data Reduction & Correction B->C D Structure Solution (Phase Problem) C->D E Structure Refinement (Least-Squares) D->E F Validation & Analysis (e.g., Hirshfeld) E->F G G F->G Final Structure (CIF File)

Caption: Workflow for determining a molecular structure via single-crystal X-ray crystallography.

Part 4: Application in Rational Drug Design

Crystallographic data is not an endpoint but a starting point for informed drug discovery. By providing an exact map of a molecule's conformation and its interactions in the solid state, it guides the design of next-generation compounds with superior efficacy and properties.

The Structure-Based Design Cycle
  • Identify Key Interactions: Analysis of the crystal structure of a lead compound (or a lead compound bound to its target protein) reveals the key intermolecular interactions responsible for its solid-state packing or binding affinity. For bromophenyl-pyrimidines, this could be a crucial halogen bond or a specific hydrogen bonding network.[1][8]

  • Formulate Hypotheses: Based on the structural data, scientists can hypothesize modifications to enhance desired properties. For example, if a C-Br···π interaction is observed, could replacing bromine with iodine (a better halogen bond donor) increase affinity? If a specific hydrogen bond is weak, can the molecule be altered to create a stronger interaction?

  • Design and Synthesize New Derivatives: New molecules are designed and synthesized based on these hypotheses. For instance, functional groups might be added to introduce new hydrogen bond donors/acceptors or to modulate the electronics of the aromatic rings.[12]

  • Evaluate and Iterate: The new derivatives are tested for activity and their crystal structures are determined. This provides direct feedback on whether the design hypotheses were correct, closing the loop and starting a new cycle of optimization.

Diagram: The Role of Crystallography in Drug Design

G A Determine Crystal Structure of Lead Compound B Analyze Conformation & Intermolecular Interactions A->B C Formulate Design Hypothesis B->C D Design & Synthesize New Derivatives C->D E Biological & Structural Evaluation D->E E->B Iterate F Optimized Candidate E->F

Caption: The iterative cycle of structure-based drug design, where crystallography provides critical feedback.

Conclusion

The this compound scaffold represents a highly valuable platform in medicinal chemistry. While the crystal structure of the parent molecule remains to be publicly detailed, a thorough analysis of its key derivatives provides deep insights into the structural chemistry of this molecular class. The interplay of hydrogen bonding, π-stacking, and bromine-specific interactions like halogen bonds and C-Br···π contacts are the defining features that dictate solid-state architecture. A mastery of the synthesis, crystallization, and crystallographic analysis workflows described herein empowers researchers to understand these forces and leverage them for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry. Available at: [Link]

  • Daszkiewicz, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Intermolecular interactions of 1. Br⋯Br interactions omitted for clarity. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Gurbanov, A. V., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Titi, H. M., Karmakar, A., & Goldberg, I. (2020). Crystalline assemblies of porphyrins with mixed bromophenyl and pyridyl meso-substituents and manifestation of supramolecular chirality induced by inter-porphyrin Br⋯N halogen bonds. CrystEngComm. Available at: [Link]

  • Aree, T. (2018). Syntheses and Br...π supramolecular interactions in the crystal structure of ipriflavone bromides. ResearchGate. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm. Available at: [Link]

  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan).... Journal of Medicinal Chemistry. Available at: [Link]

  • Nwachukwu, J. C., et al. (2021). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Zhao, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. Available at: [Link]

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  • GSRS. (n.d.). 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID. Available at: [Link]

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A Technical Guide to the Synthesis and Significance of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-(4-Bromophenyl)pyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While a singular "discovery" event for such a foundational building block is not documented, its emergence is intrinsically linked to the broader development of pyrimidine chemistry. This document elucidates the strategic importance of the 2-arylpyrimidine scaffold, details a robust, foundational synthetic protocol representative of early methodologies, and provides the mechanistic rationale behind the chosen chemical pathway. Furthermore, modern synthetic alternatives are discussed to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide is structured to deliver not only procedural steps but also the expert-level chemical reasoning that underpins them, ensuring a thorough understanding of the compound's synthesis and application.

Part 1: The 2-Arylpyrimidine Scaffold: A Privileged Structure in Modern Chemistry

The pyrimidine ring is a cornerstone of organic chemistry and biology, most famously forming the structural basis for the nucleobases cytosine, thymine, and uracil in the nucleic acids of DNA and RNA.[1] Beyond this fundamental biological role, the pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms act as hydrogen bond acceptors, and its planar aromatic structure allows for effective π-stacking interactions with biological targets, making it a frequent constituent in the design of therapeutic agents.[2]

The introduction of an aryl group at the 2-position of the pyrimidine ring creates the 2-arylpyrimidine motif. This structural class has proven to be exceptionally versatile. The aryl substituent provides a vector for molecular elaboration, allowing chemists to fine-tune steric and electronic properties to optimize biological activity.

Within this class, This compound (CAS No. 210354-17-9) has emerged as a particularly valuable synthetic intermediate.[3] The key to its utility lies in the bromine atom on the phenyl ring. This halogen serves as a highly effective "chemical handle" for post-synthesis modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the efficient and modular construction of complex molecules, a strategy exemplified in the development of advanced pharmaceutical agents.[4][5][6][7] Its "discovery," therefore, is best understood as the recognition of its strategic value in enabling the synthesis of more complex, biologically active compounds.

Part 2: Foundational Synthesis of this compound

The most classical and logical approach to constructing the 2-arylpyrimidine core involves the cyclocondensation of an amidine with a 1,3-dielectrophilic three-carbon unit. This strategy is a variant of the well-established Pinner synthesis and remains a robust and reliable method.

Retrosynthetic Analysis and Strategy

The core logic is to disconnect the pyrimidine ring at the N1-C6 and N3-C4 bonds. This retrosynthetic cleavage reveals two key synthons: 4-bromobenzamidine, which provides the C2 atom and both nitrogen atoms, and a three-carbon chain with electrophilic sites at C1 and C3, such as malondialdehyde or a more stable synthetic equivalent.

G Target This compound Retro_Arrow < Retrosynthesis > Target->Retro_Arrow Intermediates Retro_Arrow->Intermediates Amidine 4-Bromobenzamidine Intermediates->Amidine C-N bond disconnection C3_Unit Malondialdehyde (or equivalent) Intermediates->C3_Unit C-N bond disconnection

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This protocol describes a two-step process starting from the commercially available 4-bromobenzonitrile.

Step A: Synthesis of 4-Bromobenzamidine Hydrochloride via the Pinner Reaction

  • Rationale: The Pinner reaction is the classical method for converting a nitrile into an amidine. It proceeds via an imidate ester intermediate, which is then ammonolyzed.

  • Imidate Formation: A solution of 4-bromobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M) is cooled to 0°C in an ice bath. Dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation is achieved (approx. 1.1-1.2 eq). The reaction vessel is sealed and stirred at room temperature for 12-24 hours, during which time the ethyl 4-bromobenzimidate hydrochloride typically precipitates as a white solid.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether to remove excess HCl and unreacted starting material, and dried under vacuum.

  • Ammonolysis: The dried imidate ester hydrochloride is suspended in a solution of ammonia in ethanol (approx. 7 N) and stirred at room temperature in a sealed vessel for 4-6 hours.

  • Work-up: The solvent is removed under reduced pressure. The resulting solid residue is triturated with diethyl ether, filtered, and dried to yield 4-bromobenzamidine hydrochloride as a white crystalline solid.

Step B: Cyclocondensation to form this compound

  • Rationale: The cyclocondensation reaction forms the pyrimidine ring. Malondialdehyde bis(diethyl acetal) is used as a stable, easy-to-handle precursor to the reactive malondialdehyde. The acetal is hydrolyzed in situ under acidic conditions to generate the required 1,3-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-bromobenzamidine hydrochloride (1.0 eq) and malondialdehyde bis(diethyl acetal) (1.1 eq) are dissolved in ethanol.

  • Catalysis & Reaction: A catalytic amount of concentrated hydrochloric acid (or a basic catalyst like sodium ethoxide) is added to the mixture. The reaction is heated to reflux (approx. 78°C) and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Mechanistic Insights

The formation of the pyrimidine ring is a well-understood process involving sequential nucleophilic attack and dehydration steps, leading to an aromatic system.

G cluster_0 In Situ Aldehyde Generation cluster_1 Cyclocondensation Cascade Acetal Malondialdehyde bis(diethyl acetal) Aldehyde Malondialdehyde Acetal->Aldehyde H+ / H2O (Hydrolysis) Intermediate1 Initial Adduct (Hemiaminal) Amidine 4-Bromobenzamidine Amidine->Intermediate1 Nucleophilic Attack Intermediate2 Dihydropyrimidine Intermediate1->Intermediate2 Cyclization & Dehydration (-2H2O) Product This compound Intermediate2->Product Aromatization (Oxidation) G Reactant1 2-Chloropyrimidine Product This compound Reactant1->Product Reactant2 4-Bromophenylboronic Acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Product Suzuki Coupling

Caption: Modern synthetic approach via Suzuki cross-coupling.

This approach offers significant advantages in terms of substrate scope and functional group tolerance. It allows for the late-stage introduction of the aryl group, which is highly beneficial in the synthesis of diverse compound libraries for drug discovery, as various boronic acids can be coupled to a common pyrimidine precursor.

Part 5: Conclusion

This compound stands as a testament to the enabling power of foundational chemical building blocks. While its initial synthesis was likely a result of systematic explorations in heterocyclic chemistry, its true "discovery" lies in the continued recognition of its value as a versatile intermediate. The classical Pinner-type cyclocondensation provides a robust and logical route to its synthesis, grounded in fundamental principles of reactivity. Concurrently, modern cross-coupling techniques offer powerful and flexible alternatives that align with the needs of high-throughput medicinal chemistry. Understanding both the foundational synthesis and modern alternatives provides researchers with a complete toolkit for leveraging this important scaffold in the development of novel materials and therapeutics.

References

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Spectroscopic Elucidation of 2-(4-Bromophenyl)pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Precision

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. 2-(4-Bromophenyl)pyrimidine, a heterocyclic compound featuring a key pharmacophore, represents a scaffold of significant interest. Its utility in the development of new therapeutic agents or functional materials is entirely contingent on its precise characterization. This guide provides an in-depth analysis of the core spectroscopic techniques required to confirm the identity, purity, and structural integrity of this compound. We move beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to approach their own analytical challenges with confidence and scientific rigor.

Molecular Structure and Analytical Overview

This compound possesses a molecular formula of C₁₀H₇BrN₂ and a molecular weight of approximately 235.08 g/mol .[1] The structure consists of a pyrimidine ring substituted at the 2-position with a 4-bromophenyl group. This arrangement dictates a unique electronic environment for each atom, giving rise to a distinct spectroscopic fingerprint. Our investigation will proceed through four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

parent [C10H7BrN2]+• m/z ≈ 234, 236 loss1 - Br• parent->loss1 fragment1 [C10H7N2]+ m/z ≈ 155 loss1->fragment1

Caption: Predicted primary fragmentation of the molecular ion of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters :

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Number of Scans : Co-add 16 to 32 scans for a good quality spectrum.

    • Resolution : 4 cm⁻¹.

    • Background : Perform a background scan of the empty ATR crystal before running the sample.

Data Interpretation and Analysis

The IR spectrum will be dominated by absorptions from the aromatic rings.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1600 - 1550C=N Ring Stretch (Pyrimidine)Strong
1580 - 1450C=C Ring Stretch (Aromatic)Strong-Medium
~830C-H Out-of-plane Bend (para-subst.)Strong
1100 - 1000C-Br StretchMedium

Note: Predicted values are based on characteristic frequencies for similar functional groups. [2][3][4][5] Expert Insights:

  • The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp bands characteristic of the overlapping C=C and C=N stretching vibrations from both the phenyl and pyrimidine rings.

  • A strong band around 830 cm⁻¹ is a key indicator of 1,4-disubstitution (para) on the phenyl ring.

  • The presence of a band in the 1100-1000 cm⁻¹ region can be attributed to the C-Br stretching vibration, confirming the presence of the bromo-substituent.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the C-H framework. Mass spectrometry validates the molecular weight and elemental composition (specifically the presence of bromine) through its distinct isotopic pattern. Finally, IR spectroscopy offers rapid confirmation of the key aromatic and heterocyclic functional groups. This multi-faceted analytical approach ensures the structural integrity and purity of the compound, providing the necessary foundation for its application in research and development.

References

  • Wang, C., et al. (2018). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. [Link]

  • SpectraBase. (n.d.). 2-(4-bromophenyl)-N,N-diethyl-6-phenyl-4-pyrimidinamine. Retrieved from SpectraBase. [Link]

  • SpectraBase. (n.d.). 2-(4-Bromo-phenyl)-4-chloro-6-methyl-pyrimidine. Retrieved from SpectraBase. [Link]

  • SpectraBase. (n.d.). 2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE [FTIR]. Retrieved from SpectraBase. [Link]

  • SpectraBase. (n.d.). 2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE [13C NMR]. Retrieved from SpectraBase. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2012). Supporting Information for The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan). [Link]

  • PubChemLite. (n.d.). This compound (C10H7BrN2). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. Retrieved from PubChem. [Link]

  • Głowacka, I. E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Fayed, E. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • ResearchGate. (n.d.). FT-IR (KBr) spectrum of 2-(4-Bromophenyl) imidazoline (3a). Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from ResearchGate. [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

  • ResearchGate. (n.d.). Fig S7 IR spectrum of 2,4,6-tri-(4-bromophenyl)-s-triazine. Retrieved from ResearchGate. [Link]

  • Sahoo, S., et al. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 4(3), 138-145. [Link]

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Solubility of 2-(4-Bromophenyl)pyrimidine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)pyrimidine, a key intermediate in pharmaceutical synthesis and materials science.[1][2] The document delves into the theoretical principles governing its solubility, analyzes its physicochemical properties, and presents a detailed experimental protocol for accurate solubility determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes like crystallization, and formulation development.[3] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively work with this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 4-bromophenyl group at the 2-position.[1] Its structure makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapeutic agents.[2] The efficiency of its use in synthetic pathways and the bioavailability of any subsequent active pharmaceutical ingredient (API) are profoundly influenced by its solubility in various media.[3] Accurate solubility data is therefore not merely a physical constant but a cornerstone for process development, enabling chemists to select appropriate solvents for reactions, extractions, and purifications, thereby maximizing yield and purity.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by a combination of physical and chemical factors, primarily the intermolecular forces between the solute and solvent molecules. The widely used rule of "like dissolves like" serves as a fundamental guideline.[4]

  • Polarity and Intermolecular Forces: The solubility of an organic compound depends on its ability to form favorable interactions with solvent molecules. This compound has both non-polar characteristics (the bromophenyl ring) and moderately polar characteristics due to the two nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors.[5] Its solubility will be highest in solvents that can effectively interact with both parts of the molecule.

  • Enthalpy of Dissolution: The dissolution process involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions (endothermic) and the energy released when solute-solvent interactions are formed (exothermic). The net energy change is the enthalpy of dissolution. For many organic solids, this process is endothermic, meaning solubility tends to increase with temperature.[6][7]

  • Temperature Dependence: As predicted by the principles of thermodynamics, the solubility of most solid organic compounds in organic solvents increases as the temperature rises.[5][8] This relationship is crucial for techniques like recrystallization. The temperature dependence of solubility can often be modeled using thermodynamic equations such as the modified Apelblat equation or the van't Hoff equation.[6][9]

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for predicting its behavior.

PropertyValueSource
Chemical Formula C₁₀H₇BrN₂[1]
Molecular Weight 235.08 g/mol Calculated
Appearance Solid[1]
Melting Point 138 °C[10]
Structure A pyrimidine ring linked to a brominated phenyl ring at the C2 position.[1]
Polarity Moderately polar, with a significant non-polar component.Inferred from structure

The presence of the pyrimidine moiety with its two nitrogen atoms provides sites for dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the large bromophenyl group imparts significant non-polar, hydrophobic character, favoring interactions with less polar solvents through van der Waals forces.

Solubility Profile in Common Organic Solvents

While precise, experimentally determined solubility data for this compound is not widely published, a qualitative and estimated quantitative profile can be constructed based on its structure and the behavior of similar pyrimidine derivatives.[7][9] The following table presents expected solubility trends. Note: These values are illustrative and should be confirmed experimentally for any critical application.

SolventSolvent TypePredicted Solubility TrendRationale
Methanol, Ethanol Polar ProticModerateThe alcohol's hydroxyl group can hydrogen bond with the pyrimidine nitrogens, but the non-polar hydrocarbon chain has affinity for the bromophenyl ring.[7]
Acetone, Acetonitrile Polar AproticModerate to HighThese solvents have strong dipole moments that can interact with the polar pyrimidine ring, and their organic nature accommodates the bromophenyl group.
Tetrahydrofuran (THF) Polar AproticHighTHF is an excellent solvent for a wide range of organic compounds due to its ability to solvate both polar and non-polar moieties.
Dichloromethane (DCM) AproticHighDCM is a versatile solvent capable of dissolving moderately polar compounds. Its polarity is suitable for interacting with the pyrimidine ring while accommodating the larger non-polar part.
Ethyl Acetate Moderately PolarModerate to HighOffers a balance of polarity and non-polar character, making it a good candidate for dissolving this compound.
Toluene Non-polarLow to ModerateThe non-polar nature of toluene interacts favorably with the bromophenyl group, but less so with the polar pyrimidine ring, likely resulting in lower solubility compared to more polar options.
Hexane Non-polarVery LowAs a non-polar aliphatic hydrocarbon, hexane will poorly solvate the polar pyrimidine portion of the molecule, leading to minimal solubility.[8]

Experimental Protocol: Equilibrium Saturation Method

To obtain accurate and reliable solubility data, the isothermal equilibrium method (often performed gravimetrically) is a gold standard.[9] This protocol ensures that the solvent is fully saturated with the solute at a given temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 298.15 K / 25 °C).

Materials & Equipment:

  • This compound (high purity)

  • Solvent of choice (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled shaker or stirring plate with a water/oil bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Causality: Using an excess of solute guarantees that the solution reaches its maximum saturation point at the given temperature.

  • Solvent Addition: Accurately add a known mass or volume of the chosen solvent to the vial. Record the exact mass of the solvent added.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake/stir for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

    • Causality: Constant agitation and temperature control are critical. Agitation maximizes the surface area for dissolution, while a constant temperature ensures the equilibrium solubility at that specific temperature is measured. The long duration allows the slow process of dissolution to reach a steady state.

  • Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2-4 hours. This allows the excess, undissolved solid to settle.

    • Causality: This step is essential to prevent suspended solid particles from being drawn into the sample, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. Record the exact mass of the filtered solution collected.

    • Causality: Filtration is a critical self-validating step to ensure that only the dissolved solute is being analyzed. The filter's pore size (0.45 µm) is small enough to remove any fine particulate matter.

  • Solvent Evaporation: Place the collection vial with the saturated solution in a drying oven or under vacuum at a moderate temperature (e.g., 50-60 °C) until the solvent has completely evaporated and the mass of the vial is constant.

    • Causality: Complete removal of the solvent is necessary to isolate the exact mass of the solute that was dissolved in the collected sample. Using a moderate temperature prevents degradation of the compound.

  • Calculation: Determine the mass of the dried solute by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried residue. The solubility (S) can then be calculated in various units, such as g/100g of solvent:

    S = (mass of dried solute / mass of solvent in the sample) × 100

    (Note: The mass of solvent in the sample is the total mass of the filtered solution minus the mass of the dried solute.)

Visualization: Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol described above.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add Excess Solute to Weighed Vial B Add Known Mass of Solvent A->B C Seal and Place in Shaker Bath at T_const B->C D Agitate for 24-72h C->D E Settle Undissolved Solid D->E F Withdraw Supernatant E->F G Filter (0.45 µm) into Pre-weighed Vial F->G H Evaporate Solvent G->H I Weigh Dried Solute H->I J Calculate Solubility (g / 100g solvent) I->J

Caption: Workflow for determining solubility via the equilibrium saturation method.

Troubleshooting and Optimization

In instances where solubility is lower than desired for a particular application, several strategies can be employed:

  • Solvent Screening: A systematic screening of solvents with varying polarities is the most effective first step.[7][8] Testing a range from polar protic (methanol) to polar aprotic (DMF, DMSO) and less polar (DCM, Toluene) can quickly identify a suitable medium.

  • Temperature Adjustment: As solubility is generally temperature-dependent, increasing the temperature of the system can significantly enhance the amount of solute that can be dissolved.[8] However, the thermal stability of the compound must be considered to prevent degradation.

  • Co-solvents: Using a mixture of solvents can fine-tune the polarity of the medium to better match the solute's requirements. For example, a mixture of a good but highly polar solvent (like DMF) with a poorer but less polar solvent (like toluene) can sometimes provide optimal solubility.

Conclusion

This compound is a compound of significant interest with solubility characteristics dictated by its dual-nature structure. While it is generally soluble in common organic solvents, its solubility varies significantly with the solvent's polarity and the system's temperature.[1] For all critical applications in research and development, it is imperative to move beyond qualitative descriptors and perform rigorous, quantitative experimental determination. The equilibrium saturation method detailed in this guide provides a robust and reliable framework for generating the precise data needed to optimize synthetic, purification, and formulation processes.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Vahdani, A. G., et al. (2013). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Vermeire, F. H., et al. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Solubility of Things. (n.d.). Pyrimidine.
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  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
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  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
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  • Baluja, S., & Gediya, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 345-350.
  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.
  • N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. PubChem.
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  • 2-Amino-4-(4-bromophenyl)pyrimidine. Chem-Impex.

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Purity assessment of synthesized 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized 2-(4-Bromophenyl)pyrimidine

Foreword: The Imperative of Purity in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous analytical scrutiny. Intermediates such as this compound, a key building block in the synthesis of various biologically active molecules, are no exception. The purity of this starting material is not a mere quality control metric; it is the foundation upon which the integrity of subsequent synthetic steps and the safety profile of the final Active Pharmaceutical Ingredient (API) are built. Undetected impurities can lead to unforeseen side reactions, introduce toxic moieties, and compromise the therapeutic efficacy and stability of the final drug product.[1][2]

This guide provides a comprehensive, field-proven framework for the multifaceted purity assessment of synthesized this compound. We will move beyond rote procedural descriptions to explore the causal logic behind methodological choices, empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating analytical strategies. Our approach is grounded in an orthogonal philosophy, leveraging the strengths of multiple analytical techniques to build a complete and trustworthy purity profile.

Contextualizing Purity: Potential Impurities from Synthesis

A robust purity assessment begins with an understanding of the synthetic route, as this is the primary source of potential impurities. This compound is often synthesized via a Suzuki coupling or similar cross-coupling reactions. A common route involves the reaction of a pyrimidine derivative with a 4-bromophenylboronic acid.

Potential impurities can be broadly categorized as:

  • Starting Materials: Unreacted 2-chloropyrimidine or 4-bromophenylboronic acid.

  • By-products: Homocoupling products (e.g., 4,4'-dibromobiphenyl), or products from competing side reactions.

  • Intermediates: Incomplete reaction products.

  • Reagents and Catalysts: Residual palladium catalyst or ligands.[2][3]

  • Degradation Products: Compounds formed during workup or storage.

Understanding these potential contaminants is crucial for developing selective and specific analytical methods capable of resolving the target compound from these closely related structures.

The Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that rely on different physicochemical principles, is essential for a comprehensive assessment. Our core strategy combines chromatographic separation, spectroscopic identification, and thermal analysis.

Purity_Assessment_Workflow cluster_0 Primary Assessment & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Bulk Property & Absolute Purity cluster_3 Final Purity Statement HPLC HPLC-UV (Purity, Quantification) MS Mass Spectrometry (LC-MS) (Molecular Weight, Impurity ID) HPLC->MS Hyphenated Technique Report Certified Purity Report HPLC->Report TLC TLC (Spot Check, Impurity Profile) NMR NMR Spectroscopy ('H, ¹³C) (Structure, qNMR Purity) NMR->Report MS->Report DSC DSC (Absolute Purity of High-Purity Samples) DSC->Report Synthesized_Material Synthesized This compound Synthesized_Material->HPLC Primary Technique Synthesized_Material->TLC Synthesized_Material->NMR Orthogonal Method Synthesized_Material->DSC Orthogonal Method (if >98% pure)

Caption: Orthogonal workflow for purity assessment.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of purity analysis, offering powerful separation of the main component from its impurities.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for quantitative purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4][6] The goal is to develop a method that can separate the target compound from all potential process-related impurities and degradation products.

Causality Behind Method Development:

  • Column Choice: A C18 reversed-phase column is the logical starting point. The nonpolar stationary phase will interact with the aromatic rings of this compound and its likely impurities, providing retention and enabling separation based on differences in hydrophobicity.

  • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is typical. The acid suppresses the ionization of any basic nitrogens in the pyrimidine ring, ensuring sharp, symmetrical peaks.

  • Detection: A UV detector is ideal, as the aromatic and heterocyclic systems of the analyte will have strong chromophores. Detection at a wavelength like 254 nm is a common starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

  • Gradient Elution: A gradient elution (where the organic solvent concentration is increased over time) is often necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.

Experimental Protocol: HPLC Purity Determination

  • System Preparation:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[7]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a suitable solvent (e.g., 10 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the initial mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions & Data Acquisition:

    • Run a system suitability test (SST) by injecting the working standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram for impurity peaks.

Data Presentation: Typical HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic, non-polar compounds.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNAcid ensures sharp peaks; ACN is a common organic modifier.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.[7]
Detection UV at 254 nm (or optimal from PDA)Strong absorbance by the aromatic/heterocyclic system.[7]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Purity Calculation (Area Percent Method): The purity is calculated by the principle of area normalization, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method is standard but relies on an assumption. For regulatory filings, response factors for known impurities should be determined relative to the API.[3]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) C Equilibrate HPLC System & Column A->C B Prepare Sample (0.1 mg/mL) F Inject Sample B->F D System Suitability Test (SST) C->D E Inject Blank (Mobile Phase) D->E E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Caption: A typical HPLC experimental workflow.

Spectroscopic Techniques: Structural Confirmation

While HPLC separates components, spectroscopy identifies them. NMR and Mass Spectrometry are indispensable for confirming the structure of the main peak and elucidating the identity of any impurities.[5][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation.[5] For purity assessment, ¹H NMR is particularly valuable as it provides both qualitative (structural) and quantitative information.

Causality Behind NMR Analysis:

  • ¹H NMR: Provides a "fingerprint" of the molecule. The chemical shifts, integration values (proton count), and coupling patterns must be consistent with the structure of this compound. Impurity signals, even at low levels, are often visible.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.

  • Quantitative NMR (qNMR): This is a powerful, often underutilized, method for determining absolute purity.[10][11] By adding a certified internal standard of known purity and weight to a precisely weighed sample, the purity of the analyte can be calculated directly from the integral ratios, independent of detector response factors.[10]

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the synthesized sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

    • For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) to the sample vial before adding the solvent. The standard should have sharp signals that do not overlap with the analyte signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) is used to allow for complete T1 relaxation of all protons. This is critical for accurate integration in qNMR.[11]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all signals corresponding to the product and any visible impurities.

    • Normalize the integrals to the number of protons they represent.

    • For the 100% method, purity is estimated by comparing the sum of the product's normalized integrals to the sum of all integrals.[10]

    • For qNMR with an internal standard, use the standard equation to calculate absolute purity.[11]

Data Presentation: Expected ¹H NMR Signals for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80Doublet2HPyrimidine H4, H6
~8.35Doublet2HPhenyl H (ortho to pyrimidine)
~7.65Doublet2HPhenyl H (ortho to Br)
~7.25Triplet1HPyrimidine H5

Note: Exact chemical shifts can vary based on solvent and concentration. This table is predictive.[12]

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with HPLC (LC-MS), is essential for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[5][13]

Causality Behind MS Analysis:

  • Molecular Ion Peak: Electrospray ionization (ESI) is a soft technique that typically produces the protonated molecule [M+H]⁺. For this compound (MW ~235.08), we expect to see a cluster of peaks around m/z 236 and 238.

  • Isotopic Pattern: The key diagnostic feature is the bromine isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing bromine will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with roughly equal intensity. This is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[14]

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and provide structural information about impurities detected in the LC-MS run.[15]

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) instrument) with an ESI source.

  • Method: The HPLC method described in section 3.1 can be directly used. The mobile phase containing formic acid is ideal for promoting ionization in positive ESI mode.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the ion chromatogram for the expected mass of the product (m/z 236). Examine the mass spectra of the main peak and any impurity peaks. Look for the characteristic M and M+2 isotopic pattern for bromine-containing species.[14]

Thermal Analysis: Assessing Absolute Purity

Differential Scanning Calorimetry (DSC)

For highly pure crystalline solids (>98%), DSC provides an elegant and absolute method for purity determination.[16] The technique is based on the Van't Hoff law, which describes the melting point depression and broadening of a substance caused by the presence of impurities.[17][18]

Causality Behind DSC Analysis:

  • A pure substance has a sharp, well-defined melting point.

  • Impurities that are soluble in the molten phase but insoluble in the solid phase disrupt the crystal lattice, causing the material to melt at a lower temperature and over a broader range.[18]

  • The DSC instrument measures the heat flow required to raise the sample's temperature. The shape of the melting endotherm can be mathematically analyzed to calculate the mole percent purity.

Experimental Protocol: DSC Purity Determination

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation.

  • Instrumental Conditions:

    • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.

    • Temperature Range: Scan from a temperature well below the expected melting point to a temperature well above it (e.g., from 100 °C to 180 °C for a compound melting around 138°C).[19]

    • Purge Gas: Inert nitrogen gas at a flow rate of ~50 mL/min.

  • Data Analysis:

    • Use the instrument's software to analyze the melting peak according to the ASTM E928 standard.

    • The software calculates purity based on the Van't Hoff equation. The analysis is only valid for eutectic systems and is not suitable for amorphous materials, polymorphs, or compounds that decompose upon melting.[16][18]

Data Presentation: Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC Differential partitioning between phasesRelative purity (area %), retention timesHigh resolution, quantitative, robustRequires reference standards for absolute quantification
¹H NMR Nuclear spin in a magnetic fieldStructural confirmation, relative purityUnambiguous structure ID, qNMR for absolute purityLower sensitivity for trace impurities than HPLC
LC-MS Mass-to-charge ratio of ionsMolecular weight, impurity identificationHigh sensitivity, definitive MW confirmationNot inherently quantitative without standards
DSC Heat flow during thermal transitionAbsolute purity (mole %)Absolute method, no standards neededOnly for pure (>98%), crystalline, stable solids

Conclusion: Synthesizing Data into a Certificate of Analysis

  • Purity by HPLC (Area %): e.g., 99.5%

  • Purity by qNMR (Weight %): e.g., 99.2% (This provides an absolute measure).

  • Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and MS, with data consistent with the proposed structure.

  • Residual Solvents: (If applicable, determined by GC or ¹H NMR).

By integrating these techniques and understanding the scientific principles behind them, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for reliable and reproducible results in the complex process of drug discovery and development.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy.
  • Mettler Toledo. (n.d.). DSC Purity Analysis.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • AZoM. (2018). DSC Purity Determination.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
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  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
  • LabSolutions. (n.d.). This compound.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • Benchchem. (n.d.). Mass Spectrometry Analysis of 2-Amino-4-bromopyrimidine: A Technical Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 2-(4-Bromophenyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural recitation to deliver a deep, mechanistic understanding of thermal analysis. We will explore the causality behind experimental design, from sample preparation to the selection of atmospheric conditions and heating rates. The guide details a robust, self-validating TGA protocol, methodologies for interpreting the resultant thermograms (TGA/DTG), and a proposed thermal decomposition pathway for the title compound. Furthermore, it introduces advanced non-isothermal kinetic analysis to determine the activation energy of decomposition, a critical parameter for predicting long-term stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage thermal analysis for the rigorous characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

The Role of this compound in Modern Drug Discovery

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in the nucleobases of DNA and RNA and their wide spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocycles are integral to the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] this compound (C₁₀H₇BrN₂, MW: 235.08 g/mol ) serves as a versatile building block in this arena.[4][5] The presence of the bromophenyl group provides a key site for further functionalization via cross-coupling reactions, while also influencing the molecule's overall electronic and steric properties, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[6][7][8]

The Imperative of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It directly impacts the material's safety, efficacy, and shelf-life.[9] A thorough understanding of a compound's response to heat is critical for defining optimal storage conditions, selecting compatible excipients for formulation, and designing safe and robust manufacturing processes such as drying and milling.[9][10] Thermogravimetric analysis is a primary technique used to acquire this crucial data, providing a precise measure of thermal stability and decomposition behavior.[10][11]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] The output, a thermogram or TGA curve, plots mass percentage on the y-axis against temperature on the x-axis.[14][15]

  • TGA Curve: A flat plateau in the curve indicates thermal stability over that temperature range. A step-like drop, or inflection, signifies a mass loss event, such as dehydration, desolvation, or thermal decomposition.[14][15]

  • Derivative Thermogram (DTG) Curve: To enhance the interpretation, the first derivative of the TGA curve is often plotted. The DTG curve shows the rate of mass loss (d(mass)/dT) versus temperature. Peaks on the DTG curve correspond to the points of maximum mass loss rate, allowing for a more precise identification of decomposition temperatures and the resolution of overlapping thermal events.[15][16]

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to be a self-validating system, where the rationale behind each parameter ensures data integrity and reproducibility.

Instrument and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration for mass should be performed using standard calibration weights, and temperature calibration should be verified using certified reference materials with known Curie points (e.g., Nickel).

Sample Preparation

The physical form of the sample can significantly affect heat transfer and, consequently, the TGA results.[13]

  • Grinding: Gently grind a small amount of this compound using an agate mortar and pestle to ensure a fine, homogenous powder. Causality: This minimizes heat transfer gradients within the sample, leading to more uniform decomposition and sharper transitions in the TGA curve.

  • Drying: If the sample is suspected to contain residual solvent or adsorbed moisture, pre-dry it under vacuum at a temperature well below its decomposition point to isolate the thermal decomposition behavior.

  • Weighing: Accurately weigh approximately 3-5 mg of the prepared sample into the sample crucible.[17][18] Causality: A small sample mass minimizes thermal lag—the difference between the furnace temperature and the actual sample temperature—and reduces the potential for mass transfer limitations of evolved gases, ensuring the measured kinetics reflect the chemical reaction itself.[17]

Step-by-Step TGA Method Parameters

The following parameters are recommended for analyzing the thermal decomposition of this compound.

ParameterRecommended ValueRationale & Causality
Sample Mass 3–5 mgMinimizes thermal and mass transfer gradients for accurate kinetic data.[17]
Crucible Type Alumina (Al₂O₃) or Platinum (Pt)Chemically inert at high temperatures, preventing reactions with the sample or its decomposition products.
Atmosphere High-purity Nitrogen (N₂) or Argon (Ar)Provides an inert environment to study the intrinsic thermal decomposition without interference from oxidative processes.[18]
Gas Flow Rate 50–100 mL/minEfficiently purges evolved decomposition gases from the furnace, preventing secondary reactions and ensuring accurate mass measurement.
Heating Rate (β) 10 °C/minA standard rate that balances analysis time with good resolution. For kinetic studies, multiple rates (e.g., 5, 10, 15, 20 °C/min) should be used.[19]
Temperature Range 30 °C to 700 °CBegins at ambient and extends well beyond the expected decomposition to ensure the complete thermal profile is captured.
Data Recording Mass, Time, Temperature, Sample TemperatureContinuous recording is necessary for generating the TGA/DTG curves and subsequent analysis.
Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Sample Sample Grinding & Homogenization Weigh Weigh 3-5 mg of Sample Sample->Weigh Setup Instrument Setup (Atmosphere, Flow Rate) Weigh->Setup Load Sample Run Execute Heating Program (10 °C/min to 700 °C) Setup->Run Acquire Data Acquisition (TGA/DTG Curves) Run->Acquire Generate Data Interpret Interpretation & Kinetic Modeling Acquire->Interpret Decomposition_Pathway cluster_step1 Step 1: Low Temp. Decomposition (e.g., 250-400 °C) cluster_step2 Step 2: High Temp. Decomposition (>400 °C) Parent This compound Radical1 Phenylpyrimidine Radical Parent->Radical1 C-Br Cleavage Radical2 Bromine Radical (Br•) Parent->Radical2 C-Br Cleavage Fragments1 Nitrogenous Fragments (e.g., HCN) Radical1->Fragments1 Ring Fragmentation Fragments2 Aromatic/Aliphatic Hydrocarbons Radical1->Fragments2 Ring Fragmentation HBr Hydrogen Bromide (HBr) Radical2->HBr H• Abstraction Residue Carbonaceous Residue Fragments1->Residue Fragments2->Residue

Caption: A plausible multi-step thermal decomposition pathway for the molecule.

Quantitative Data Summary (Hypothetical)

This table presents expected results from a TGA experiment run at 10 °C/min in a nitrogen atmosphere.

ParameterDecomposition Step 1Decomposition Step 2
Onset Temperature (T_onset) ~260 °C~410 °C
Peak Temperature (T_max from DTG) ~295 °C~450 °C
Mass Loss (%) ~35%~60%
Associated Fragments Loss of Br, Phenyl group fragmentsPyrimidine ring fragmentation
Residual Mass at 700 °C (%) \multicolumn{2}{c}{~5%}

Advanced Application: Non-Isothermal Kinetic Analysis

Understanding the kinetics of decomposition provides deeper insight into material stability than the onset temperature alone. [20]The activation energy (Ea), a key kinetic parameter, represents the minimum energy required to initiate the decomposition reaction. A higher Ea generally implies greater thermal stability.

Rationale for Kinetic Studies

Kinetic analysis allows for the prediction of a material's lifetime under various thermal conditions, which is invaluable for establishing shelf-life and retest periods in pharmaceutical development. [11]Non-isothermal isoconversional methods are particularly powerful as they calculate Ea as a function of the extent of conversion (α) without assuming a specific reaction model. [21]

Multi-Heating Rate Protocol

To perform a kinetic analysis, the TGA experiment described in Section 2.3 must be repeated at several different heating rates (β), for example: 5, 10, 15, and 20 °C/min. [19]As the heating rate increases, the decomposition temperatures will shift to higher values. This systematic shift is the basis for kinetic calculations.

Isoconversional Kinetic Models (e.g., Flynn-Wall-Ozawa)

The Flynn-Wall-Ozawa (FWO) method is a common integral isoconversional model. It relates the heating rate (β), activation energy (Ea), and the temperature (T) at which a specific conversion (α) is reached. The FWO equation is:

ln(β) = ln(AEa / R * g(α)) - 5.331 - 1.052 * (Ea / RT)

For a given conversion (α), a plot of ln(β) versus 1/T for the different experiments yields a straight line. The activation energy (Ea) can be determined from the slope of this line (Slope = -1.052 * Ea / R), where R is the ideal gas constant. This analysis is repeated at various conversion levels (e.g., α = 0.1, 0.2, ..., 0.9) to see how Ea changes as the reaction progresses.

Conclusion and Future Outlook

This guide has provided a detailed, science-backed methodology for the thermogravimetric analysis of this compound. By understanding the principles behind the technique and the rationale for each experimental parameter, researchers can generate high-quality, reproducible data on the thermal stability and decomposition kinetics of this important pharmaceutical intermediate. The proposed decomposition pathway serves as a logical starting point for interpreting experimental results.

For an unambiguous confirmation of this pathway, further investigation using evolved gas analysis (EGA) techniques is highly recommended. Coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) would allow for the real-time identification of the gaseous products evolved during each decomposition step, providing definitive evidence of the fragmentation mechanisms.

References

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  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Retrieved January 12, 2026, from [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals. (2025, September 29). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]

  • Jakab, E., & Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Retrieved January 12, 2026, from [Link]

  • KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES. (n.d.). Retrieved January 12, 2026, from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Retrieved January 12, 2026, from [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). Retrieved January 12, 2026, from [Link]

  • A practical method to obtain kinetic data from TGA (thermogravimetric analysis) experiments to build an air injection model for. (n.d.). OSTI.gov. Retrieved January 12, 2026, from [Link]

  • Bhesaniya, K., Patel, A., & Baluja, S. (n.d.). TGA data for synthesized tetrahydropyrimidine derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cai, J., Xu, D., Dong, Z., Yu, X., Yang, Y., Banks, S. W., & Bridgwater, A. V. (n.d.). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis. CORE. Retrieved January 12, 2026, from [Link]

  • Salin, I., & Seferis, J. C. (n.d.). KINETIC ANALYSIS OF HIGH RESOLUTION TGA VARIABLE HEATING RATE DATA, TA-061. TA Instruments. Retrieved January 12, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved January 12, 2026, from [Link]

  • Baluja, S., Bhesaniya, K., & Patel, A. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Thermogravimetric analysis - Pharmaceutical analysis. (2016, May 11). SlideShare. Retrieved January 12, 2026, from [Link]

  • What is the Principle of Thermogravimetric Analysis? (n.d.). XRF Scientific. Retrieved January 12, 2026, from [Link]

  • Jakab, E., & Blazsó, M. (2001). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bhesaniya, K., Patel, A., & Baluja, S. (2014). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. Retrieved January 12, 2026, from [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). LabSolutions. Retrieved January 12, 2026, from [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved January 12, 2026, from [Link]

  • Interpreting results from TGA instruments. (n.d.). XRF Scientific. Retrieved January 12, 2026, from [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. Retrieved January 12, 2026, from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved January 12, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate. Retrieved January 12, 2026, from [Link]

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Sources

A Technical Guide to the One-Pot Synthesis of 2-(4-Bromophenyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyrimidine derivatives form the structural core of a vast array of biologically active compounds and pharmaceuticals.[1][2] Their synthesis, particularly of specifically substituted analogs like the 2-(4-Bromophenyl)pyrimidines, is of paramount interest to the fields of medicinal chemistry and drug development. Traditional multi-step syntheses often suffer from drawbacks such as high costs, significant solvent waste, and yield losses during the isolation of intermediates. This guide details a robust, efficient, and scalable one-pot, three-component methodology for the synthesis of 2-(4-Bromophenyl)pyrimidine analogs, designed to address these challenges. By leveraging the in-situ formation of a chalcone intermediate, this protocol offers a streamlined path from simple, commercially available precursors to complex heterocyclic products, embodying the principles of green and efficient chemistry.[3]

The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its structural motif is found in nucleobases (cytosine, thymine, and uracil) and a wide range of therapeutic agents demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4] The substitution pattern on the pyrimidine core dictates its pharmacological profile. The introduction of an aryl group, such as a 4-bromophenyl moiety, at the C2 position can significantly influence the molecule's binding affinity to biological targets, often through halogen bonding and π-stacking interactions. The bromine atom also serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5]

The One-Pot Synthesis Paradigm: Maximizing Efficiency and Sustainability

One-pot synthesis represents a significant advancement in chemical methodology, where reactants are subjected to successive chemical transformations in a single reactor without the isolation of intermediates.[6] This approach is intrinsically more efficient and environmentally benign than conventional multi-step procedures.[3]

Key Advantages:

  • Reduced Time and Labor: Eliminates the need for multiple reaction setups, workups, and purification steps.

  • Increased Yields: Avoids material loss that inevitably occurs during the isolation and purification of intermediate compounds.

  • Improved Atom Economy: Minimizes the use of solvents, reagents, and energy, aligning with the principles of green chemistry.

  • Access to Complexity: Allows for the construction of complex molecular architectures from simple starting materials in a single, streamlined operation.[7]

Core Synthetic Strategy: A Chalcone-Mediated Three-Component Reaction

The cornerstone of this methodology is the base-catalyzed condensation of three components:

  • An aryl aldehyde (specifically, 4-bromobenzaldehyde ).

  • A ketone with α-hydrogens (e.g., acetophenone or its derivatives).

  • A nitrogen-donating agent (e.g., guanidine hydrochloride or urea).

This reaction proceeds through the in-situ formation of a chalcone (an α,β-unsaturated ketone), which then undergoes cyclocondensation with the nitrogen source to yield the pyrimidine ring.[1][8] This strategy is highly convergent and modular, allowing for the synthesis of a wide array of analogs by simply varying the ketone starting material.

Visualizing the Synthetic Workflow

The entire process, from starting materials to the final purified product, can be visualized as a streamlined workflow.

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A 4-Bromobenzaldehyde E Reaction Mixture (Reflux) A->E B Substituted Ketone B->E C Guanidine HCl C->E D Base (KOH) in Ethanol D->E F Quenching (Ice Water) E->F Reaction Completion G Filtration F->G H Recrystallization G->H I Final Product: This compound Analog H->I

Caption: High-level workflow for the one-pot pyrimidine synthesis.

Unveiling the Reaction Mechanism

The reaction cascade is a classic example of tandem catalysis, where the product of one reaction becomes the substrate for the next in the same pot.

  • Step 1: Claisen-Schmidt Condensation (Chalcone Formation). The base (e.g., hydroxide ion) deprotonates the α-carbon of the ketone, generating an enolate. This nucleophilic enolate then attacks the carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration yields the chalcone intermediate. This step is critical as it constructs the C6-C5-C4 backbone of the pyrimidine ring.[1]

  • Step 2: Michael Addition & Cyclization. Guanidine, a potent binucleophile, attacks the β-carbon of the α,β-unsaturated system of the chalcone (a Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen atom of guanidine attacks the carbonyl carbon.

  • Step 3: Dehydration/Aromatization. The resulting heterocyclic intermediate readily eliminates two molecules of water to form the stable, aromatic pyrimidine ring.

G Start Ketone + 4-Bromobenzaldehyde Enolate Enolate Formation (Base-catalyzed) Start->Enolate 1. Claisen-Schmidt Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Enolate->Chalcone Michael Michael Addition Chalcone->Michael Guanidine Guanidine Guanidine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization 2. Condensation Intermediate Dihydropyrimidinone Intermediate Cyclization->Intermediate Final Aromatization (Dehydration) Intermediate->Final 3. Oxidation

Sources

Early studies on the reactivity of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Studies on the Reactivity of 2-(4-Bromophenyl)pyrimidine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and materials science, the 2-arylpyrimidine scaffold is a privileged structure, appearing in a vast array of biologically active agents and functional materials.[1][2] Molecules incorporating this core are investigated as anticancer agents, kinase inhibitors, and modulators of various cellular pathways.[3][4] The compound this compound serves as a particularly versatile and strategic building block in the synthesis of these complex molecules.[5]

This guide provides an in-depth analysis of the foundational studies on the reactivity of this compound. Its chemical personality is dominated by two key features:

  • The C(sp²)-Br Bond: A robust and reliable handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon, nitrogen, and other heteroatom-based substituents.

  • The Pyrimidine Core: An electron-deficient diazine ring system, which influences the electronic properties of the entire molecule and possesses its own inherent reactivity patterns.

Understanding the early methodologies developed to manipulate these features is crucial for today's researchers. It not only provides a toolbox of synthetic strategies but also explains the causal logic behind the evolution of more sophisticated, modern techniques. This paper will explore the core reactivity of this compound, focusing on the palladium-catalyzed cross-coupling reactions that are central to its utility, as well as other significant transformations.

Part 1: The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide is the most synthetically valuable feature of this compound. Early explorations into its reactivity logically focused on leveraging this group for the formation of new bonds, with palladium-catalyzed reactions emerging as the dominant and most efficient strategy.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for constructing C-C bonds, particularly for creating biaryl and substituted styrene motifs.[6] For this compound, it provides a direct and high-yielding pathway to elaborate the phenyl ring, connecting it to other aryl, heteroaryl, or vinyl fragments.

Causality Behind the Method: The reaction's success hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6] The choice of base is critical; it activates the organoboron species, facilitating the key transmetalation step where the organic group is transferred from boron to palladium. Solvents like dioxane or toluene are typically used to ensure all components, including the often-hydrophobic catalyst complex, remain in solution at the required temperatures.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex Ar-Br Oxidative_Addition R-X Oxidative Addition Pd(II)_Intermediate R-Pd(II)-R' L2 Pd(II)_Complex->Pd(II)_Intermediate [R'-B(OR)3]- Transmetalation R'-B(OR)2 Base Transmetalation Pd(II)_Intermediate->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination Product R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Summary of Typical Suzuki-Miyaura Reaction Conditions

ComponentExampleRoleRationale
Aryl Halide This compoundElectrophileThe C-Br bond is the site of oxidative addition.
Boronic Acid Phenylboronic acidNucleophile SourceProvides the organic fragment to be coupled.
Catalyst Pd(PPh₃)₄ (5 mol%)CatalystFacilitates the oxidative addition/reductive elimination cycle.[7]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)ActivatorActivates the boronic acid to form a more nucleophilic borate species.[6][7]
Solvent 1,4-Dioxane or TolueneMediumSolubilizes reactants and allows for heating.[7]
Temperature 70-100 °CEnergy InputOvercomes the activation energy for the catalytic steps.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Vital C-N Bonds

The formation of aryl amines is a critical transformation in drug development. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, a process that is often difficult to achieve via classical methods like SNAr.[8][9] For this compound, this reaction opens the door to a vast library of aniline derivatives.

Causality Behind the Method: This reaction is more sensitive to ligand choice than Suzuki coupling. Bulky, electron-rich phosphine ligands are essential.[10] They promote the crucial reductive elimination step that forms the C-N bond and prevent catalyst decomposition. A strong, non-nucleophilic base (like sodium tert-butoxide) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11]

Generalized Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Aryl_Bromide This compound Reaction_Vessel Inert Solvent (Toluene) Heat (80-110 °C) Aryl_Bromide->Reaction_Vessel Amine Primary or Secondary Amine (R2NH) Amine->Reaction_Vessel Catalyst_System Pd(0) Precursor (e.g., Pd(OAc)2) + Bulky Ligand (e.g., BINAP) Catalyst_System->Reaction_Vessel Base Strong Base (e.g., NaOtBu) Base->Reaction_Vessel Product Arylated Amine Product Reaction_Vessel->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Summary of Typical Buchwald-Hartwig Amination Conditions

ComponentExampleRoleRationale
Aryl Halide This compoundElectrophileThe substrate for C-N bond formation.
Amine Aniline, MorpholineNucleophileThe nitrogen source for the new C-N bond.
Catalyst Pd(OAc)₂ (2-5 mol%)Pre-catalystForms the active Pd(0) species in situ.
Ligand BINAP, XantphosCatalyst ModifierStabilizes the catalyst and promotes reductive elimination.[10]
Base NaOt-Bu, Cs₂CO₃ (1.5-2.0 equiv.)Proton AbstractorDeprotonates the amine, making it a better nucleophile for palladium.
Solvent Toluene, DioxaneMediumAnhydrous, non-protic solvent is critical.
Temperature 80-110 °CEnergy InputDrives the reaction, especially the reductive elimination step.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv.) and the phosphine ligand (e.g., BINAP, 0.08 equiv.).

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and this compound (1.0 equiv.).

  • Solvent and Degassing: Evacuate the tube and backfill with argon. Add anhydrous, degassed toluene, followed by the amine (1.2-1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 110 °C) for the required time (typically 8-24 hours).

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired aryl amine.[10]

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction offers another robust method for C-C bond formation, coupling the aryl bromide with an organotin (stannane) reagent.[12] While concerns over the toxicity of tin byproducts have made the Suzuki reaction more popular, early studies relied heavily on the Stille coupling due to the stability and broad functional group tolerance of the organostannane reagents.[13][14]

Causality Behind the Method: The mechanism is analogous to the Suzuki coupling, involving a Pd(0)/Pd(II) cycle.[13] A key difference is that the transmetalation step does not typically require a base. However, additives like LiCl can be crucial. Chloride ions can accelerate the transmetalation step by displacing other ligands on palladium, making the metal center more susceptible to reaction with the organostannane.[15]

Stille_Coupling Pd_0_L2 Pd(0)L2 Pd_II_Complex R-Pd(II)-X L2 Pd_0_L2->Pd_II_Complex Ar-Br (Oxidative Addition) Pd_II_Intermediate R-Pd(II)-R' L2 Pd_II_Complex->Pd_II_Intermediate R'-SnBu3 (Transmetalation) Pd_II_Intermediate->Pd_0_L2 R-R' (Reductive Elimination) Product R-R'

Caption: A two-step sequence involving metal-halogen exchange followed by reaction with an electrophile.

Protocol: General Procedure for Lithium-Halogen Exchange

  • Setup: Place a solution of this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, 1.2 equiv.) in THF dropwise to the aryllithium solution at -78 °C.

  • Warming and Quench: After stirring for 1-2 hours, slowly warm the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography or crystallization.

Reactivity of the Pyrimidine Core: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring itself is electron-deficient due to the two nitrogen atoms, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly if a leaving group is present on the ring. [16][17]While this compound does not have a leaving group on the pyrimidine core, understanding the principles of SNAr is crucial when designing syntheses that involve substituted pyrimidine intermediates. For instance, if one were to start from 2-chloro-4-(4-bromophenyl)pyrimidine, the C4-Cl bond would be highly reactive.

Causality and Regioselectivity: In 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the 4-position. [18]This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto both ring nitrogens, providing greater stabilization compared to attack at the C2 position, where the charge is primarily stabilized by only one adjacent nitrogen. [18]These reactions often require strong nucleophiles and may need elevated temperatures to proceed. [19]

Conclusion

The early studies on the reactivity of this compound established it as a foundational building block for synthetic chemistry. Its utility is overwhelmingly derived from the C-Br bond, which acts as a versatile anchor point for palladium-catalyzed cross-coupling reactions. The Suzuki, Buchwald-Hartwig, and Stille reactions provide reliable and modular strategies for constructing complex molecular architectures. Furthermore, the ability to transform the C-Br bond into a nucleophilic center via metal-halogen exchange adds another dimension to its synthetic potential. While the pyrimidine core itself is relatively stable in the parent compound, its inherent electrophilicity is a key consideration in the synthesis of more complex, substituted analogues. The principles outlined in these foundational studies remain highly relevant, forming the logical basis upon which modern, highly sophisticated synthetic routes in drug discovery and materials science are built.

References

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  • (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 57335–57347. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-aryl-pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Center for Biotechnology Information. Retrieved from [Link]

  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J. N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626–4630. Retrieved from [Link]

  • (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 57335–57347. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • (n.d.). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as Potent mGlu5 Receptor Antagonists. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Shen, Q., Larkin, E. J., Delaney, C., et al. (2018). Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. Journal of Physical Chemistry C, 122(16), 8954-8959. Retrieved from [Link]

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The Chemical Stability of 2-(4-Bromophenyl)pyrimidine: A Comprehensive Guide to Forced Degradation and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)pyrimidine is a pivotal building block in contemporary medicinal chemistry, valued for its role in the synthesis of targeted therapeutics.[1][2][3] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its intrinsic stability is a prerequisite for robust drug development, formulation, and manufacturing. This guide provides a comprehensive framework for evaluating the stability of this compound under various stress conditions, including hydrolysis across a pH spectrum, thermal stress, photolytic exposure, and oxidative and reductive challenges. By integrating established principles of physical organic chemistry with standard regulatory guidelines, we present detailed protocols, analytical strategies, and predictive degradation pathways to empower researchers in anticipating and mitigating stability-related risks.

Introduction: The Imperative of Stability Profiling

The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals due to its prevalence in the nucleobases of DNA and RNA, making it a prime candidate for interacting with biological targets.[2][4] The subject of this guide, this compound (CAS RN: 210354-17-9), combines the biologically relevant pyrimidine ring with a bromophenyl moiety. This bromine atom not only influences the molecule's electronic properties but also serves as a versatile synthetic handle for carbon-carbon bond formation via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6] Its application as an intermediate in the synthesis of potent drugs, including endothelin receptor antagonists, underscores the critical need to characterize its chemical stability.[7][8]

Instability can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable therapeutic outcomes. Therefore, forced degradation studies are an indispensable part of the drug development lifecycle. They are designed to deliberately degrade the molecule to identify likely degradation products and establish degradation pathways. This knowledge is fundamental to developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.

This document serves as a practical guide for scientists tasked with this evaluation. It moves beyond mere procedural descriptions to explain the causal-mechanistic reasoning behind each experimental design choice, ensuring that the resulting stability profile is both comprehensive and scientifically sound.

Physicochemical Characteristics

A foundational understanding of the molecule's physical and chemical properties is essential before commencing stability studies. These properties govern its behavior in different environments and inform the design of analytical methods.

PropertyValue / DescriptionSource(s)
CAS Number 210354-17-9
Molecular Formula C₁₀H₇BrN₂[1]
Molecular Weight 235.08 g/mol [9][10]
Appearance White to off-white crystalline solid[9]
Melting Point 136 - 140 °C[10][11]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); sparingly soluble in water.[1][6]
Reactivity Notes The C-Br bond is susceptible to nucleophilic substitution and is a key site for palladium-catalyzed cross-coupling reactions. The pyrimidine ring is electron-deficient. May be air-sensitive, warranting storage under an inert atmosphere.[5][6][12]

Strategic Framework for Forced Degradation Studies

The core of stability testing lies in a systematic forced degradation protocol. The objective is to achieve 5-20% degradation of the parent molecule to ensure that degradation products are formed at sufficient levels for detection and characterization without being so excessive that secondary degradation complicates pathway analysis.

A master workflow for these studies is outlined below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H2O) B Develop Stability-Indicating Analytical Method (HPLC-UV/MS) A->B Method Development C Hydrolytic Stress (Acid, Base, Neutral) B->C Initiate Studies D Oxidative Stress (e.g., H2O2) B->D Initiate Studies E Thermal Stress (Solid & Solution) B->E Initiate Studies F Photolytic Stress (UV/Vis Light) B->F Initiate Studies G Analyze Samples (HPLC-UV/MS) C->G Collect Samples D->G Collect Samples E->G Collect Samples F->G Collect Samples H Quantify Degradation (% Assay & Impurities) G->H I Characterize Degradants (MS/MS Fragmentation) G->I J Propose Degradation Pathways I->J K Establish Stability Profile & Define Storage Conditions J->K Final Report

Caption: Workflow for Forced Degradation of this compound.

Experimental Protocols for Stability Assessment

The following sections provide detailed, self-validating protocols for each stress condition. Each experiment must include a control sample (protected from the stress condition) to differentiate stress-induced degradation from inherent instability in the sample matrix.

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method capable of separating the parent compound from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Protocol:

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm) as it provides good retention for moderately polar compounds.

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid provides good peak shape for nitrogen-containing heterocycles and is compatible with mass spectrometry (MS).

  • Detection:

    • UV Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and a λ-max specific to the compound) and to perform peak purity analysis.

    • Mass Spectrometry (MS): Couple the HPLC to an MS detector (e.g., ESI-Q-TOF) to obtain accurate mass data for the parent compound and any degradants, which is crucial for identification.[13]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is confirmed by analyzing samples from all forced degradation conditions to ensure that all degradant peaks are resolved from the parent peak.[14]

Hydrolytic Stability (Acid, Base, and Neutral Conditions)

Hydrolysis is a common degradation pathway for many pharmaceuticals.[15] The pyrimidine ring, while generally stable, can be susceptible to cleavage under harsh conditions.

Protocol:

  • Sample Preparation: Prepare three solutions of this compound (e.g., 0.1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl) for acidic conditions.

    • 0.1 M Sodium Hydroxide (NaOH) for basic conditions.[16]

    • Purified Water for neutral conditions.

    • Note: A co-solvent like acetonitrile may be needed if solubility is low, but its concentration should be kept to a minimum (<10%).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Processing: Immediately neutralize the acidic and basic samples before analysis to prevent further degradation on the autosampler. For example, neutralize the HCl sample with an equivalent amount of NaOH, and vice versa.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Oxidative Stability

Oxidation can be initiated by atmospheric oxygen or residual peroxides. The electron-rich nature of the pyrimidine ring and the potential for reactions at the phenyl ring necessitate this testing.

Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: Add a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature and protect it from light to avoid inducing photolytic degradation.

  • Time Points: Analyze at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze directly by HPLC. The mobile phase will dilute the H₂O₂, preventing column damage.

Thermal Stability

This test evaluates the molecule's stability when exposed to heat, which is relevant for manufacturing processes (e.g., drying) and long-term storage in hot climates.

Protocol:

  • Solid State: Place a known amount of the solid compound in a vial and expose it to elevated temperatures (e.g., 80°C) in a controlled oven.

  • Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent and incubate at a lower temperature (e.g., 60°C).

  • Time Points: For the solid-state test, pull samples at longer intervals (e.g., 1, 3, 7 days). For the solution, use shorter time points as for hydrolysis.

  • Sample Processing: For the solid-state sample, dissolve a weighed amount in the analysis solvent before injection.

  • Analysis: Analyze all samples by HPLC.

Photostability

Exposure to light can provide the energy to initiate photochemical reactions. Photostability testing is a regulatory requirement and is performed according to ICH Q1B guidelines.[17]

Protocol:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable solvent in a quartz cuvette or other transparent vessel.

  • Control Sample: Prepare identical samples and wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18]

  • Analysis: Analyze the solid and solution samples (and their respective dark controls) after the exposure period. Significant degradation in the exposed sample compared to the dark control indicates photolability.

Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, we can predict several potential degradation pathways.[19][20]

Hydrolytic Degradation
  • Acidic Conditions: Under strong acidic conditions, protonation of the pyrimidine nitrogens may occur. While the ring is generally stable, extreme conditions could potentially lead to ring opening, though this is less likely than for more substituted or activated pyrimidines.

  • Basic Conditions: In hot alkali, pyrimidine rings can undergo degradation.[16] A potential pathway involves nucleophilic attack by hydroxide on the electron-deficient pyrimidine ring, possibly leading to ring-opened products.

Oxidative Degradation

The most likely site of oxidation is the formation of N-oxides at one or both of the pyrimidine nitrogen atoms. Hydroxylation of the phenyl ring is another possibility.

G cluster_main Oxidative Degradation Pathway A This compound B N-Oxide Product A->B [O] D Hydroxylated Phenyl Product A->D [O] C Di-N-Oxide Product B->C [O] G cluster_photo Photolytic Degradation Pathway A This compound B Aryl Radical + Br• A->B hν (UV Light) C 2-Phenylpyrimidine (from H• abstraction) B->C + [H] D Dimerized Products B->D Radical Combination

Caption: Potential Photolytic C-Br Bond Cleavage Pathway.

Data Interpretation and Summary

The results from the forced degradation studies should be compiled into a comprehensive stability summary table.

Stress ConditionReagent / ConditionObservation% Assay DropMajor Degradant (m/z)
Acid Hydrolysis 0.1 M HCl, 60°CNo significant degradation< 2%N/A
Base Hydrolysis 0.1 M NaOH, 60°CSignificant degradation~15%e.g., 253.05 (Hydrolysis)
Neutral Hydrolysis Water, 60°CStable< 2%N/A
Oxidation 3% H₂O₂, RTModerate degradation~10%e.g., 251.08 (N-Oxide)
Thermal (Solid) 80°CStable< 1%N/A
Thermal (Solution) 60°CMinor degradation~3%TBD
Photolysis ICH Q1BSignificant degradation~20%e.g., 157.08 (Debrominated)

(Note: The data in this table is hypothetical and serves as an illustrative example of how to present the final results.)

Conclusion and Recommendations

This guide outlines a robust, scientifically-grounded strategy for assessing the intrinsic stability of this compound. The preliminary analysis suggests that the molecule is likely to be stable under neutral and acidic hydrolytic conditions and thermal stress, particularly in the solid state. However, it may be susceptible to degradation under basic, oxidative, and especially photolytic conditions. The photolability of the C-Br bond is a key potential liability that must be managed through light-resistant packaging and controlled manufacturing environments.

By executing these forced degradation studies, researchers and drug development professionals can build a comprehensive stability profile, develop validated stability-indicating methods, and ensure the quality, safety, and efficacy of any resulting pharmaceutical product. This proactive approach to stability characterization is fundamental to navigating the complexities of drug development and meeting stringent regulatory expectations.

References

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  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. Retrieved from [Link]

  • Loh, K., et al. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 191(13), 4338-4349. Retrieved from [Link]

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  • Rauf, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3849. Retrieved from [Link]

  • Google Patents. (n.d.). CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine.
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  • Kumbhar, D., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 28(15), 5824. Retrieved from [Link]

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An In-Depth Technical Guide to the Identification of Novel 2-(4-Bromophenyl)pyrimidine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and preclinical evaluation of novel 2-(4-bromophenyl)pyrimidine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new chemical entities with therapeutic potential. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of a 2-(4-bromophenyl) substituent offers a versatile platform for generating novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles.

This document is structured to guide the reader through the logical progression of a drug discovery campaign, from initial synthesis and characterization to rigorous biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Rationale and Design Strategy

The pyrimidine ring is a privileged scaffold due to its presence in essential biomolecules like nucleic acids and its ability to engage in various biological interactions.[1][3] The 2-(4-bromophenyl) moiety serves a dual purpose. Firstly, the phenyl group can be readily functionalized to explore structure-activity relationships (SAR). Secondly, the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This strategic design enables the systematic exploration of chemical space to identify compounds with high potency and selectivity for their biological targets.

Synthesis and Characterization of Novel this compound Derivatives

A robust and efficient synthetic strategy is paramount for the timely generation of a library of novel compounds. The following section outlines a well-established and versatile approach for the synthesis of this compound derivatives, followed by their comprehensive characterization.

General Synthetic Scheme

The synthesis of the target compounds will be achieved through a multi-step process, commencing with the condensation of a suitable chalcone with guanidine hydrochloride. This approach is favored for its reliability and the commercial availability of a wide range of starting materials.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Chalcone Synthesis Chalcone Synthesis Pyrimidine Ring Formation Pyrimidine Ring Formation Chalcone Synthesis->Pyrimidine Ring Formation Guanidine HCl Purification Purification Pyrimidine Ring Formation->Purification Column Chromatography NMR NMR Purification->NMR Structural Confirmation Mass Spec Mass Spec Purification->Mass Spec Molecular Weight Verification HPLC HPLC Purification->HPLC Purity Assessment G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->RAF

Sources

An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Experiment in Modern Drug Discovery

In the landscape of contemporary drug development, the synergy between empirical laboratory research and computational analysis has become indispensable. This guide is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive exploration of 2-(4-Bromophenyl)pyrimidine, a molecule of significant interest within the vast chemical space of pyrimidine derivatives.[1][2][3][4][5] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document moves beyond a mere recitation of facts, aiming to deliver a cohesive narrative that explains the "why" behind the "how"—elucidating the rationale for specific experimental and computational choices. Our exploration is grounded in the principles of scientific integrity, ensuring that each described protocol is part of a self-validating system, from synthesis to in silico analysis.

This guide will navigate through the synthesis and structural elucidation of this compound, delve deep into its theoretical underpinnings via Density Functional Theory (DFT), and explore its intermolecular interactions through Hirshfeld surface analysis. Finally, we will project its therapeutic potential by performing molecular docking studies against a relevant biological target, thereby providing a holistic view of this promising heterocyclic compound.

Synthesis and Structural Elucidation: From Benchtop to Atomic Resolution

The journey into understanding a molecule's potential begins with its creation and the definitive confirmation of its structure. The synthesis of this compound can be achieved through established condensation reactions common for pyrimidine synthesis.[6][7][8]

Synthetic Protocol: A Step-by-Step Guide

A reliable synthetic route involves the condensation of 4-bromobenzamidine with a suitable three-carbon synthon, such as malondialdehyde or a derivative thereof.

Protocol:

  • Preparation of 4-bromobenzamidine hydrochloride: This intermediate is typically prepared from 4-bromobenzonitrile.

  • Cyclocondensation Reaction:

    • To a solution of 4-bromobenzamidine hydrochloride in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide to liberate the free amidine.

    • Add 1,1,3,3-Tetramethoxypropane (a malondialdehyde acetal) and an acid catalyst (e.g., concentrated HCl).

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it.

    • The crude product is then purified using column chromatography or recrystallization to yield pure this compound.

Spectroscopic and Crystallographic Characterization

Confirmation of the molecular structure is paramount. This is achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the pyrimidine ring protons and the characteristic doublet of doublets for the para-substituted bromophenyl ring.
¹³C NMR Resonances for all unique carbon atoms in the pyrimidine and bromophenyl rings.
FT-IR Characteristic vibrational bands for C=N and C=C stretching of the aromatic rings, and C-H stretching and bending frequencies.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₀H₇BrN₂.
Single-Crystal XRD Provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the planar structure of the pyrimidine ring and the dihedral angle with the bromophenyl ring.

The workflow for synthesis and characterization is a critical, self-validating loop, ensuring the material studied computationally is identical to the material synthesized.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Bromobenzamidine, Malondialdehyde derivative) reaction Cyclocondensation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification nmr NMR (¹H, ¹³C) purification->nmr Structural Confirmation ftir FT-IR Spectroscopy purification->ftir Structural Confirmation ms Mass Spectrometry purification->ms Structural Confirmation xrd Single-Crystal XRD purification->xrd Structural Confirmation final_structure Validated Molecular Structure xrd->final_structure Definitive 3D Structure G cluster_dft DFT Analysis cluster_hirshfeld Hirshfeld Surface Analysis opt Geometry Optimization (B3LYP/6-311++G(d,p)) vib Vibrational Analysis opt->vib Validate Minimum fmo FMO Analysis (HOMO, LUMO, Gap) opt->fmo Electronic Properties mep MEP Mapping opt->mep Electronic Properties hs Generate Hirshfeld Surface fp 2D Fingerprint Plots hs->fp interactions Quantify Intermolecular Interactions (H···H, C···H, Br···H) fp->interactions initial_structure Validated Molecular Structure (from XRD) initial_structure->opt initial_structure->hs

Caption: Logical workflow for the computational analysis of this compound.

Molecular Docking: Predicting Biological Potential

The ultimate goal for many novel compounds is therapeutic application. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [9][10]This is instrumental in rational drug design.

Target Selection: Dihydrofolate Reductase (DHFR)

Given the known antimicrobial and anticancer activities of many pyrimidine derivatives, Dihydrofolate Reductase (DHFR) is an excellent and well-validated target. [10]DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can halt cell proliferation.

Docking Protocol

Protocol:

  • Software: AutoDock Vina or similar docking software.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein (e.g., Plasmodium falciparum DHFR) from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Generation: Define a search space (grid box) that encompasses the active site of the enzyme.

  • Docking Simulation: Run the docking algorithm to generate multiple binding poses.

  • Analysis: Analyze the results based on binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues in the active site.

Expected Interactions: The pyrimidine core is expected to form hydrogen bonds with key residues in the DHFR active site, mimicking the binding of the natural substrate. The bromophenyl group may engage in hydrophobic or halogen bonding interactions, potentially enhancing binding affinity.

Parameter Interpretation
Binding Energy (kcal/mol) A lower (more negative) value indicates a more stable protein-ligand complex and higher binding affinity.
Interacting Residues Identifies the specific amino acids involved in binding.
Types of Interactions Elucidates the nature of the binding forces (e.g., H-bonds, hydrophobic, halogen bonds).

Synthesis of Findings and Future Directions

The integrated theoretical and computational analysis of this compound provides a powerful, multi-faceted understanding of the molecule. The DFT calculations illuminate its intrinsic electronic properties and reactivity, while Hirshfeld analysis decodes the crucial intermolecular forces governing its solid-state behavior. Molecular docking studies bridge these fundamental properties to potential biological function, suggesting its promise as a DHFR inhibitor.

This guide demonstrates a rational, efficient, and cost-effective workflow for evaluating new chemical entities. The insights gained from these computational studies can guide further experimental work, such as lead optimization to improve binding affinity or ADME properties, and in vitro and in vivo biological testing to validate the predicted activity. The convergence of theoretical and experimental chemistry, as outlined here, represents the frontier of modern drug discovery.

References

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  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKqEktPyzAhjO-PCw0sPA-IRW1otZOYkCsQsywFJE2Q_HpXBXY5CFveomhSX3iqE_t_bex9q-qkGnP07dDgrIzgi41U9SVE6FWPhb0Cderh8IPsS1QMkr2mrQ8woSRlBS9SVkvYvANnrY=)
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  • Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl). (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5388854/)
  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (URL: [Link])

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: )
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (URL: [Link])

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  • A Theoretical Studies of 2-(4-Bromophenyl)-2-(4-Chlorophenylamino) Acetonitrile by Density Functional Theory. (URL: [Link])

  • Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec - DergiPark. (URL: [Link])

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  • 2-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515237 - PubChem. (URL: [Link])

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Semantic Scholar. (URL: [Link])

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. (URL: [Link])

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Methodological & Application

Application Notes & Protocols: 2-(4-Bromophenyl)pyrimidine as a Cornerstone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like nucleobases and a multitude of approved therapeutic agents.[1][2][3][4] This guide focuses on a particularly versatile derivative, 2-(4-Bromophenyl)pyrimidine , a cornerstone building block for drug discovery. Its strategic combination of a biologically relevant pyrimidine core and a synthetically tractable bromophenyl group provides an ideal platform for generating diverse compound libraries. The bromine atom serves as a versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the core scaffold. This document provides an in-depth analysis of its reactivity, detailed protocols for key synthetic transformations, and a survey of its application in the development of clinically relevant molecules.

Introduction: The Strategic Value of this compound

In the landscape of drug design, the selection of appropriate building blocks is paramount. This compound (CAS No. 210354-17-9) has emerged as a high-value intermediate for several compelling reasons.[5][6]

  • The Pyrimidine Core: The 2-substituted pyrimidine motif is a well-established "hinge-binding" element, particularly for protein kinase inhibitors.[7][8] The nitrogen atoms in the pyrimidine ring can form critical hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the binding of the adenine ring of ATP.[8][9] This inherent bioactivity makes it an excellent starting point for designing targeted therapies.

  • The Bromophenyl Handle: The bromine atom on the phenyl ring is not merely a substituent; it is a gateway to molecular diversity. It is an ideal substrate for a host of robust and high-yielding palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and controlled introduction of a wide array of functional groups, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[10]

This combination of a biologically relevant core and a versatile chemical handle makes this compound a powerful tool for lead generation and optimization in modern drug discovery programs.

Physicochemical Properties & Reactivity Profile

  • Structure: A six-membered pyrimidine ring is covalently linked at its 2-position to a phenyl ring, which is substituted with a bromine atom at the para (4-) position.

  • Appearance: Typically a solid at room temperature.[5]

  • Solubility: Generally soluble in common organic solvents like dichloromethane, THF, and DMF.

  • Reactivity: The molecule possesses two primary sites for chemical modification:

    • C-Br Bond (Primary Site): The aryl bromide is the most reactive site, readily participating in oxidative addition to a Palladium(0) catalyst. This is the intended reaction site for most diversification strategies.

    • Pyrimidine Ring (Secondary Site): The C-H bonds of the pyrimidine ring are electron-deficient and can be functionalized under specific, often harsher, conditions (e.g., direct C-H activation), but this is less common when the highly reactive bromo-handle is present.[11][12]

Core Synthetic Protocols: A Gateway to Chemical Diversity

The true power of this compound lies in its utility in robust cross-coupling reactions. The following protocols are foundational for leveraging this building block to create novel chemical entities.

A. Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the workhorse for creating biaryl or aryl-heteroaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[10][13][14][15]

Objective: To couple this compound with a boronic acid or ester to generate a 2-(biphenyl-4-yl)pyrimidine derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is essential. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(dppf)Cl₂ with a ligand is used. The catalyst facilitates the oxidative addition to the C-Br bond, the critical first step of the cycle.[16]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid in the transmetalation step, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[10][16]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.[16]

  • Inert Atmosphere: Pd(0) catalysts are sensitive to oxidation by air, which deactivates them. All steps must be performed under an inert atmosphere (Argon or Nitrogen).[16]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inerting the System: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a final concentration of ~0.2 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

General Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 Ar-B(OH)₂ reactant2->reagents product 2-(4-Arylphenyl)pyrimidine reagents->product C-C Bond Formation

Caption: Suzuki-Miyaura C-C bond formation.

B. Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines, a critical pharmacophore in a vast number of drugs.[17][18][19][20]

Objective: To couple this compound with a primary or secondary amine to generate a 2-(4-aminophenyl)pyrimidine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[17][18] The ligand is crucial; it stabilizes the palladium center, promotes oxidative addition, and facilitates the difficult reductive elimination step that forms the C-N bond.[21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active nucleophile without competing in the reaction itself.[19][20]

  • Anhydrous Conditions: The strong bases used are highly sensitive to water. The reaction must be performed under strictly anhydrous and inert conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

General Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound reagents Pd Catalyst / Ligand Strong Base reactant1->reagents reactant2 R¹R²N-H reactant2->reagents product 2-(4-R¹R²N-phenyl)pyrimidine reagents->product C-N Bond Formation

Caption: Buchwald-Hartwig C-N bond formation.

Experimental Workflow for Library Synthesis

The true utility of this compound is realized in parallel synthesis or library generation for screening campaigns. The robust nature of the aforementioned coupling reactions allows for a streamlined workflow.

Library_Synthesis_Workflow A Start: this compound B Parallel Reaction Setup (Multi-well plate) A->B C1 Suzuki Coupling (Array of Boronic Acids) B->C1 C2 Buchwald-Hartwig Amination (Array of Amines) B->C2 C3 Other Couplings (e.g., Sonogashira, Heck) B->C3 D Automated Workup & Purification C1->D C2->D C3->D E Diverse Compound Library (For HTS) D->E

Caption: Workflow for diverse library synthesis.

Applications in Drug Discovery: From Scaffold to Clinical Candidate

The 2-phenylpyrimidine scaffold and its derivatives are found in numerous compounds investigated for a wide range of diseases, underscoring the scaffold's versatility.[9][22]

Compound/ClassBiological Target(s)Therapeutic AreaKey Structural Feature & Reference
Macitentan (Opsumit®) Dual Endothelin Receptor Antagonist (ETA/ETB)Pulmonary Arterial HypertensionA complex derivative where the core is a 5-(4-bromophenyl)pyrimidine that has been further functionalized.[23][24][25]
BTK Inhibitors Bruton's Tyrosine Kinase (BTK)B-cell Malignancies, Autoimmune Diseases2-Phenylpyrimidine derivatives serve as the core scaffold for potent BTK inhibitors.[26]
Aurora Kinase Inhibitors Aurora A, Aurora BOncologyBisanilinopyrimidine and related structures show high potency and selectivity for Aurora kinases, which are critical for mitosis.[8][27][28]
Antifungal Agents Lanosterol 14α-demethylase (CYP51)Infectious Diseases2-Phenylpyrimidine derivatives have been designed and synthesized as novel inhibitors of this key fungal enzyme.[29][30]
PDE4 Inhibitors Phosphodiesterase 4 (PDE4)Inflammatory DiseasesPatented compounds feature a 2-(4-bromophenyl)dihydro-cyclopenta[d]pyrimidin-4-ylamino core.[31]

This table illustrates how the foundational this compound scaffold can be elaborated into structurally complex and potent therapeutic agents targeting diverse protein families.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its combination of a biologically relevant pyrimidine core and a synthetically versatile bromophenyl handle provides a reliable and efficient platform for the rapid generation of diverse and novel molecules. The robust and well-understood cross-coupling chemistry associated with this building block allows researchers to focus on the critical task of structure-activity relationship (SAR) exploration, ultimately accelerating the journey from a hit compound to a clinical candidate. As drug discovery continues to evolve, such powerful and adaptable building blocks will remain essential for tackling complex therapeutic challenges.

References

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
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  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
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  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.
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  • C–H functionalization by ortho-arylation of 2-phenyl pyridine with... ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Authoritative Source.
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  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC - NIH.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications.
  • ChemInform Abstract: Functionalizations of Aryl C-H Bonds in 2-Arylpyridines via Sequential Borylation and Copper Catalysis. | Request PDF. ResearchGate.
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  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
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  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press.
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The Strategic Synthesis of 2-Aryl(4-bromophenyl)pyrimidines: An Application Guide to Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 2,4-Disubstituted Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery. Its prevalence in the architecture of DNA and RNA has made it a focal point for the design of therapeutic agents that can modulate fundamental biological processes.[1][2] Specifically, 2,4-disubstituted pyrimidines have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities, including roles as potent kinase inhibitors, antibacterial agents, and modulators of neuronal nitric oxide synthase.[3][4][5] The synthesis of these valuable motifs often relies on robust and efficient cross-coupling methodologies, with the Suzuki-Miyaura reaction being a paramount tool for the construction of the core biaryl linkage.

This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing 2-(4-Bromophenyl)pyrimidine as a key building block. We will delve into the mechanistic intricacies of the catalytic cycle, present detailed and optimized experimental protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The aim is to provide a self-validating framework for the synthesis of a diverse library of 2-aryl(4-bromophenyl)pyrimidines, paving the way for the discovery of novel therapeutic agents.

Mechanistic Insights: The Palladium-Catalyzed Engine of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring can influence the rate of this step.

  • Transmetalation: This is often the rate-determining step of the cycle. The organoboron species, activated by a base, transfers its organic group to the palladium center. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium.[6][7]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Below is a visualization of the catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) Pd0->ArPdBr ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Ar_Ar_prime Ar-Ar' (Product) ArPdAr_prime->Ar_Ar_prime Reductive Elimination ArBr This compound ArBr->ArPdBr Oxidative Addition Ar_prime_BOH2 Arylboronic Acid (Ar'B(OH)₂) Boronate Ar'B(OH)₃⁻ Ar_prime_BOH2->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->ArPdAr_prime protocol_workflow start Start: Assemble Reaction Vessel reagents Add solid reagents: This compound, Arylboronic acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) reagents->inert solvent Add Degassed Solvent via Syringe inert->solvent reaction Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Work-up: Cool, Dilute, Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl(4-bromophenyl)pyrimidine.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and their effects on the reaction of a bromophenyl pyrimidine derivative. [6][7]

Entry Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) K₃PO₄ (2) 1,4-Dioxane/H₂O 80 18 ~60-90
2 Pd(PPh₃)₄ (5) K₂CO₃ (2) Toluene/H₂O 100 20 ~50-70
3 Pd(dppf)Cl₂ (3) Cs₂CO₃ (2) DMF 90 12 ~70-95

| 4 | XPhos-Pd-G2 (2) | K₃PO₄ (2) | THF/H₂O | 80 | 8 | >90 |

Yields are approximate and can vary based on the specific arylboronic acid used.

Best Practices and Troubleshooting

Causality Behind Experimental Choices:

  • Catalyst Selection: While Pd(PPh₃)₄ is a classic and effective catalyst, modern bulky phosphine ligands like XPhos can significantly enhance catalytic activity, especially for challenging substrates. [6][7]* Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃, as they more effectively form the reactive boronate species.

  • Solvent System: A mixture of an organic solvent and water is commonly used. Water can aid in dissolving the inorganic base and facilitate the transmetalation step. However, for water-sensitive substrates, anhydrous conditions may be necessary.

Troubleshooting Common Issues:

  • Low Yield:

    • Inefficient Catalyst: Consider screening different palladium catalysts and ligands.

    • Poor Base Choice: Try a stronger or more soluble base.

    • Decomposition of Boronic Acid: Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. Protodeboronation (replacement of the boronic acid group with a hydrogen atom) can also occur, especially at high temperatures or with prolonged reaction times.

  • Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules can occur. Using a slight excess of the aryl halide can sometimes mitigate this.

    • Debromination: Reduction of the starting aryl bromide can be a side reaction. Ensure the inert atmosphere is strictly maintained.

Conclusion: A Gateway to Novel Chemical Entities

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide array of 2,4-disubstituted pyrimidines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of these valuable compounds for screening in various drug discovery programs. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this indispensable synthetic transformation.

References

  • Sun, L., et al. (2005). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. Available at: [Link]

  • Hsieh, C. J., et al. (2015). Novel 2,4-disubstituted pyrimidines as potent, selective, and cell-permeable inhibitors of neuronal nitric oxide synthase. PubMed. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Jaman, Z., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Hsieh, C. J., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, S., et al. (2016). In vitro activity of 2,4-disubsitutued pyrimidine against 5-HT2C. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. PubMed. Available at: [Link]

  • Optimization of the reaction conditions. | Download Table. ResearchGate. Available at: [Link]

  • Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Gonda, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • De, A., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Zhang, C., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. PubMed. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Rivera-Chávez, D. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Available at: [Link]

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Application of 2-(4-Bromophenyl)pyrimidine in Kinase Inhibitor Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Promise of Pyrimidine Scaffolds

Protein kinases are a vast family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a majority of cellular processes, including proliferation, differentiation, and apoptosis.[1] Given their central role in signal transduction, the deregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1] This has established kinases as one of the most critical classes of drug targets in modern medicine. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous kinase inhibitors, including several FDA-approved drugs.[2][3] Its ability to mimic the adenine ring of ATP allows it to effectively bind within the kinase active site, often forming key hydrogen bonds with the hinge region.[3]

The compound 2-(4-Bromophenyl)pyrimidine serves as an exemplary scaffold for the development of novel kinase inhibitors. Its structure presents opportunities for chemical modification to enhance potency and selectivity against specific kinase targets. This technical guide provides a comprehensive overview of the application of this compound and similar pyrimidine-based compounds in kinase inhibitor screening campaigns. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer guidance on data interpretation and visualization.

Part 1: The Kinase Screening Funnel: From Biochemical Potency to Cellular Efficacy

A successful kinase inhibitor screening campaign typically follows a hierarchical approach, starting with broad biochemical screens to identify initial hits, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cellular potency.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) A Primary Screen (Single Concentration) B Dose-Response (IC50) Luminescent Assays A->B Hit Identification C Mechanistic Assays (TR-FRET) B->C Potency & MoA D Target Engagement (NanoBRET) C->D Transition to Cellular Context E Phosphorylation Assay (Cellular ELISA) D->E Confirmation F Phenotypic Assays (Proliferation/Apoptosis) E->F Functional Effect compound This compound Library compound->A

Figure 1: A generalized workflow for kinase inhibitor screening.

Part 2: Foundational Biochemical Assays for Potency Determination

Biochemical assays utilize purified kinase enzymes and substrates to directly measure the inhibitory effect of a compound on enzymatic activity. These assays are ideal for high-throughput screening (HTS) due to their simplicity and robustness.

Luminescent ATP Depletion Assays: A High-Throughput Mainstay

Principle: The most common luminescent assays, such as Promega's Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[1][4] The assay reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to produce a light signal that is inversely proportional to kinase activity—high luminescence indicates low kinase activity (strong inhibition).[5]

Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Reagent Preparation:

    • Prepare the Kinase-Glo® Reagent by combining the Kinase-Glo® Buffer with the lyophilized Kinase-Glo® Substrate. Allow the reconstituted reagent to equilibrate to room temperature before use.[5]

    • Prepare the kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Assay Procedure (384-well plate format):

    • In a white, opaque 384-well plate, add 5 µL of the diluted this compound compound or vehicle control (DMSO in buffer).

    • Add 10 µL of a solution containing the purified kinase and its specific substrate in reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (the concentration should be at or near the Kₘ for the specific kinase).

    • Incubate the plate at room temperature for the desired period (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

    • Add 20 µL of the prepared Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[4]

    • Mix the plate on an orbital shaker for 2 minutes to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescent units (RLU) are inversely proportional to kinase activity.

    • Normalize the data using high (no inhibitor) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays

Principle: TR-FRET assays, such as Thermo Fisher's LanthaScreen®, provide a more direct measure of product formation.[7] In a typical setup, a kinase phosphorylates a fluorescently labeled substrate (e.g., with fluorescein). A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting TR-FRET signal is directly proportional to kinase activity.

Protocol: LanthaScreen® TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).[8]

    • Prepare serial dilutions of this compound.

    • Prepare a 2X solution of the fluorescein-labeled substrate and ATP in the kinase buffer.

    • Prepare a 2X solution of the terbium-labeled phospho-specific antibody and EDTA (to stop the reaction) in TR-FRET Dilution Buffer.[7]

  • Assay Procedure (384-well plate format):

    • To the assay plate, add 5 µL of the diluted this compound or vehicle control.

    • Add 5 µL of the purified kinase solution.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for 60 minutes.[7]

    • Stop the reaction by adding 10 µL of the 2X terbium-antibody/EDTA solution.[9]

    • Incubate for at least 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.[7]

    • Normalize the data and plot the TR-FRET ratio against the log of the inhibitor concentration to determine the IC₅₀ value.

Part 3: Validating Hits in a Cellular Context

While biochemical assays are crucial for determining direct inhibitory potency, they lack the complexity of a cellular environment. Cell-based assays are essential for confirming that a compound can enter cells, engage its target, and inhibit its function in a more physiologically relevant setting.

Cellular Phosphorylation Assays (In-Cell ELISA)

Principle: This assay measures the phosphorylation status of a kinase's substrate directly within cells. Cells are seeded in microplates, treated with the inhibitor, and then stimulated to activate a specific signaling pathway. After treatment, the cells are fixed and permeabilized. A primary antibody specific to the phosphorylated form of the substrate is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). The addition of a chromogenic or chemiluminescent substrate generates a signal proportional to the level of substrate phosphorylation.[10][11]

Protocol: In-Cell ELISA for EGFR Pathway Inhibition

  • Cell Seeding and Treatment:

    • Seed A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) into a 96-well tissue culture plate at a density of 10,000-30,000 cells per well and incubate overnight.[10]

    • Starve the cells in serum-free media for 4-24 hours.

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

    • Stimulate the EGFR pathway by adding Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL for 10-20 minutes.

  • Fixing, Permeabilizing, and Blocking:

    • Discard the media and wash the cells gently with 1X PBS.

    • Fix the cells by adding 100 µL of 4% formaldehyde in PBS for 20 minutes at room temperature.[10]

    • Wash the cells three times with 1X Wash Buffer (e.g., PBS with 0.1% Tween-20).

    • Quench endogenous peroxidase activity by adding 200 µL of Quenching Buffer (e.g., PBS with 1% H₂O₂) for 20 minutes.[10]

    • Wash four times with Wash Buffer.

    • Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., PBS with 3% BSA) for 1 hour at 37°C.[10]

  • Antibody Incubation and Detection:

    • Wash three times with Wash Buffer.

    • Add 50-100 µL of a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash four times with Wash Buffer.

    • Add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[11]

    • Wash four times with Wash Buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 30 minutes.[12]

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 1M H₂SO₄).[12]

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to untreated, stimulated controls.

    • Plot the absorbance (or percent of control) against the log of the inhibitor concentration to determine the cellular IC₅₀.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is critical for comparing the potency and selectivity of lead compounds.

Table 1: Representative IC₅₀ Data for a Pyrimidine-Based Inhibitor

Kinase TargetBiochemical IC₅₀ (nM) (Kinase-Glo®)Cellular IC₅₀ (nM) (In-Cell ELISA)
EGFR 15150
VEGFR2 25300
CDK2 500>10,000
SRC 1,200Not Determined
p38α >10,000Not Determined

Note: These are hypothetical values for illustrative purposes.

The shift in IC₅₀ values from biochemical to cellular assays is expected and provides crucial information about the compound's cell permeability and stability. A large shift may indicate poor membrane penetration or rapid metabolism.

Part 5: Visualizing the Biological Context

Understanding the signaling pathways in which the target kinase operates is essential for interpreting experimental results.

The EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving cell proliferation and survival.[13][14]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation Transcription->Proliferation Inhibitor 2-(4-Bromophenyl) -pyrimidine Inhibitor->EGFR Inhibits (ATP-competitive)

Figure 2: Simplified EGFR signaling pathway showing inhibitor action.

Conclusion: A Framework for Advancing Kinase Inhibitor Discovery

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By systematically applying a combination of robust biochemical and cellular screening assays, researchers can effectively identify potent lead compounds and characterize their mechanism of action. The protocols and frameworks presented in this guide provide a self-validating system, ensuring that experimental choices are grounded in established scientific principles. This integrated approach, from initial high-throughput screening to detailed cellular characterization, is essential for translating promising chemical matter into next-generation targeted therapeutics.

References

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hennequin, L. F., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course document URL may vary).

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Retrieved from [Link]

  • Azure Biosystems. (2024). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

  • Vankawala, P. J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved from [Link]

  • Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and p38. Retrieved from [Link]

  • Varin, T., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]

  • Singh, H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bebbington, D., et al. (2009). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abinaya, S., & Vasanthanathan, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. Retrieved from [Link]

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Synthesis of 2-(4-Bromophenyl)pyrimidine derivatives for antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis and Antimicrobial Evaluation of 2-(4-Bromophenyl)pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pyrimidine-based heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in natural biomolecules and their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4] This document provides a detailed guide for the synthesis of a library of this compound derivatives, a scaffold chosen for its synthetic versatility and potential as a pharmacophore. The core synthetic strategy employs the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and efficient method for creating carbon-carbon bonds.[5][6][7] Furthermore, this guide outlines a standardized protocol for evaluating the antimicrobial efficacy of the synthesized compounds through the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Part 1: Rationale and Scientific Background

The Pyrimidine Scaffold in Antimicrobial Drug Discovery

The pyrimidine ring is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biocompatibility allows pyrimidine derivatives to interact with a multitude of biological targets within microbial cells, often by mimicking endogenous molecules.[3][8] Their mechanisms of action are diverse and can include the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is critical for nucleic acid synthesis, or the disruption of bacterial cell division by targeting proteins like FtsZ.[9][10][11] The growing crisis of antibiotic resistance underscores the need for new chemical entities that can overcome existing resistance mechanisms, making the exploration of versatile scaffolds like pyrimidine a high-priority research area.[3][10]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

To generate a diverse library of compounds for screening, a reliable and versatile synthetic method is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. For the synthesis of this compound derivatives, this reaction is ideal.

The 4-bromophenyl group serves as a stable and reactive handle. While the bromine atom itself can contribute to biological activity, its primary role in this context is to be a key reactant in the palladium-catalyzed cycle. We will specifically focus on the arylation of a pre-functionalized pyrimidine core, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[1][7] This approach allows for the systematic introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) catalyst is essential for the oxidative addition step, the first and often rate-determining step of the catalytic cycle, where the catalyst inserts into the carbon-halogen bond of the pyrimidine derivative.[1][7]

  • Base (e.g., K₃PO₄, K₂CO₃): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[1][7]

  • Solvent (e.g., 1,4-Dioxane): An aprotic polar solvent is chosen to solubilize the reactants and reagents and to remain stable at the elevated temperatures often required to drive the reaction to completion.[1][7]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) ox_add Oxidative Addition pd0->ox_add pd_complex Ar¹-Pd(II)-X Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_diaryl Ar¹-Pd(II)-Ar² Complex transmetal->pd_diaryl boronic Aryl Boronic Acid Ar²-B(OH)₂ base Base (e.g., K₃PO₄) boronic->base boronate Activated Boronate [Ar²-B(OH)₃]⁻ base->boronate Activation boronate->transmetal red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Catalyst Regeneration product Coupled Product Ar¹-Ar² red_elim->product pyrimidine Halogenated Pyrimidine Ar¹-X pyrimidine->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine Derivatives

This protocol is adapted from methodologies described for the Suzuki-Miyaura reaction on halogenated pyrimidines.[1][7]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (Starting Material)

  • Substituted Arylboronic Acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (Anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen, especially at high temperatures.

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq) followed by anhydrous 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the standardized broth microdilution method for antimicrobial susceptibility testing.[9][12]

Materials:

  • Synthesized pyrimidine derivatives (stock solutions in DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)[13]

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 bacterial colonies from a fresh agar plate and inoculate into a tube of sterile MHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Add 50 µL of the stock solution of your test compound (e.g., at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (from step 1) to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control (Growth Control): Wells containing 50 µL MHB and 50 µL of the bacterial inoculum (no compound).

    • Negative Control (Sterility Control): Wells containing 100 µL of MHB only (no bacteria, no compound).

    • Solvent Control: Wells containing the highest concentration of DMSO used and bacterial inoculum to ensure the solvent has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth. This can be assessed visually by observing the absence of turbidity or by measuring the optical density (OD) at 600 nm with a plate reader.

G prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum 2. Dilute to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth prep_inoculum->dilute_inoculum inoculate_wells 4. Inoculate Wells with Diluted Bacteria dilute_inoculum->inoculate_wells prep_plate 3. Prepare 96-Well Plate (Serial Dilution of Compound) prep_plate->inoculate_wells add_controls 5. Add Controls (Positive, Negative, Solvent) inoculate_wells->add_controls incubate 6. Incubate Plate (37°C for 18-24h) add_controls->incubate read_results 7. Determine MIC (Lowest concentration with no growth) incubate->read_results

Caption: Workflow for the broth microdilution antimicrobial assay.

Part 3: Data Presentation and Interpretation

Quantitative data from antimicrobial assays should be presented clearly to facilitate comparison and SAR analysis.

Table 1: Hypothetical Antimicrobial Activity (MIC) of Synthesized Pyrimidine Derivatives

Compound IDR-Group (at C4 of biphenyl)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PD-01 -H3264
PD-02 -F1632
PD-03 -Cl816
PD-04 -OCH₃64>128
PD-05 -CF₃48
Cipro (Positive Control)0.50.25

Interpretation:

  • A lower MIC value indicates higher antimicrobial potency.

  • From the hypothetical data in Table 1, a clear SAR trend emerges. Electron-withdrawing groups (e.g., -Cl, -CF₃) on the terminal phenyl ring appear to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • The trifluoromethyl group (-CF₃) in compound PD-05 resulted in the most potent derivative in this series.

  • An electron-donating group like methoxy (-OCH₃) in PD-04 was detrimental to activity.

  • Such data guides the next cycle of drug design, suggesting that further exploration of potent electron-withdrawing substituents is a promising strategy.

References

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications URL: [Link]

  • Title: Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors Source: PubMed URL: [Link]

  • Title: Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component Source: ResearchGate URL: [Link]

  • Title: Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative Source: RSC Publishing URL: [Link]

  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

  • Title: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine Source: ResearchGate URL: [Link]

  • Title: Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates Source: MDPI URL: [Link]

  • Title: Recent Development of Pyrimidine-Containing Antimicrobial Agents Source: Scilit URL: [Link]

  • Title: Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR Source: ACS Omega URL: [Link]

  • Title: Recent Development of Pyrimidine-Containing Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and comparing the antibacterial activities of pyrimidine derivatives Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl] Source: ResearchGate URL: [Link]

Sources

The Strategic Role of Bromophenyl Pyrimidines in the Synthesis of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Endothelin receptor antagonists (ERAs) represent a cornerstone in the management of pulmonary arterial hypertension (PAH) and are under investigation for a variety of other cardiovascular and fibrotic diseases. The intricate molecular architecture of these antagonists often features a substituted pyrimidine core. This comprehensive guide delves into the pivotal role of bromophenyl pyrimidine derivatives, particularly 5-(4-bromophenyl)-4,6-dichloropyrimidine, as key building blocks in the synthesis of potent dual ETA/ETB receptor antagonists such as macitentan. While the isomeric 2-(4-bromophenyl)pyrimidine is a versatile synthon in its own right, this document will clarify its role and focus on the industrially significant 5-substituted isomer. We will provide a detailed exposition of the synthetic strategies, step-by-step protocols, and the underlying chemical principles that guide the construction of these life-saving therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these critical intermediates in their own discovery and development programs.

Introduction: The Endothelin System and Its Antagonism

The endothelin (ET) system is a critical signaling pathway involved in the regulation of vascular tone, cell proliferation, and fibrosis.[1] The system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors.[2]

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.[1]

  • ETB Receptors: Found on both endothelial and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1. Conversely, ETB receptors on smooth muscle cells, like ETA receptors, mediate vasoconstriction.[3]

In pathological states such as PAH, the overexpression of ET-1 leads to excessive vasoconstriction, vascular remodeling, and inflammation.[3] Endothelin receptor antagonists function by competitively blocking the binding of ET-1 to its receptors, thereby mitigating these deleterious effects.[1] Clinically approved ERAs include bosentan, ambrisentan, and macitentan.[4]

The Endothelin Signaling Pathway

The binding of ET-1 to ETA or ETB receptors on smooth muscle cells activates the Gq protein signaling cascade. This pathway is fundamental to understanding the mechanism of action of ERAs.

Endothelin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ETR ET-A / ET-B Receptor Gq Gq Protein (α, β, γ) ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Vasoconstriction Cell Proliferation PKC->Response Phosphorylates Downstream Targets CaM Calmodulin (CaM) CaMK CaM Kinase CaM->CaMK Activates CaMK->Response Phosphorylates Downstream Targets Ca_Cytosol Ca²⁺ (cytosolic) IP3R->Ca_Cytosol Releases Ca²⁺ Ca_ER Ca²⁺ (stored) ET1 Endothelin-1 (ET-1) ET1->ETR Binds Ca_Cytosol->PKC Co-activates Ca_Cytosol->CaM Binds

Figure 1: The Gq-protein coupled endothelin receptor signaling pathway leading to vasoconstriction and cell proliferation.[5][6][7][8][9]

The Role of 5-(4-Bromophenyl)pyrimidine in Macitentan Synthesis

While various bromophenyl pyrimidines can be synthesized, the key intermediate for the production of macitentan is 5-(4-bromophenyl)-4,6-dichloropyrimidine . This molecule provides the core scaffold onto which the sulfamide and ethylene glycol-linked pyrimidine side chains are appended. The bromine atom on the phenyl ring is a crucial handle for the initial construction of the molecule, typically via a Suzuki-Miyaura coupling or related cross-coupling reactions to form the C-C bond between the phenyl and pyrimidine rings, although other strategies starting from p-bromophenylacetic acid are more common in large-scale synthesis.[10][11]

The two chlorine atoms on the pyrimidine ring are activated for sequential nucleophilic aromatic substitution (SNAr). Their differential reactivity allows for a controlled, stepwise introduction of the different nucleophiles required to build the final macitentan molecule.

Synthetic Strategy Overview

The synthesis of macitentan from 5-(4-bromophenyl)-4,6-dichloropyrimidine generally proceeds through a three-step sequence. This strategy is designed for efficiency and scalability, allowing for the controlled construction of the complex molecule.

Macitentan_Synthesis A 5-(4-Bromophenyl)- 4,6-dichloropyrimidine C Intermediate 1: N-(5-(4-Bromophenyl)-6-chloro- 4-pyrimidinyl)-N'-propylsulfamide A->C Step 1: Nucleophilic Aromatic Substitution (SNAr) B N-Propylsulfamide Potassium Salt B->C E Intermediate 2: N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)- 4-pyrimidinyl)-N'-propylsulfamide C->E Step 2: Nucleophilic Aromatic Substitution (SNAr) D Ethylene Glycol D->E G Macitentan E->G Step 3: Williamson Ether Synthesis F 5-Bromo-2-chloropyrimidine F->G Suzuki_Coupling A 2-Chloropyrimidine D This compound A->D B 4-Bromophenylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Suzuki-Miyaura Coupling

Sources

Application Note & Protocol: Palladium-Catalyzed Amination of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the synthesis of these crucial C-N bonds, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[4][5]

This application note provides a detailed protocol for the palladium-catalyzed amination of 2-(4-Bromophenyl)pyrimidine, a key intermediate for the synthesis of diverse libraries of pharmacologically relevant molecules. We will delve into the mechanistic underpinnings of this transformation, offer a robust, step-by-step experimental procedure, and provide insights into troubleshooting common challenges.

The Engine of C-N Coupling: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][6][7] The choice of ligand is paramount to the success of the reaction, with bulky, electron-rich phosphine ligands being essential for promoting the key steps of oxidative addition and reductive elimination.[1][8][9] These ligands stabilize the palladium center, prevent the formation of unreactive dimers, and facilitate the desired bond-forming event.[4][10]

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[7][11]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination R₂NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination - HB, - Br⁻ Reductive_Elimination->Pd(0)L Ar-NR₂ Product Product (Ar-NR₂) Reductive_Elimination->Product Aryl_Halide This compound (Ar-Br) Aryl_Halide->Oxidative_Addition Amine Amine (R₂NH) Amine->Amine_Coordination Base Base (e.g., NaOt-Bu) Base->Amine_Coordination caption Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Caption: Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Synthesis of N-Aryl-2-(4-aminophenyl)pyrimidines

This protocol is adapted from established procedures for the amination of related aryl and heteroaryl halides.[2][12] Researchers should optimize conditions for their specific amine substrate.

Materials and Reagents
  • This compound

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates, silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Reaction Parameters at a Glance
ParameterRecommended ValueNotes
Aryl Halide 1.0 equivalentThis compound
Amine 1.2 equivalentsCan be varied based on amine volatility and reactivity.
Palladium Source 2-5 mol% Pd(OAc)₂Pd₂(dba)₃ can also be used.
Ligand 4-10 mol% XantphosA range of bulky phosphine ligands can be screened.[3][9]
Base 1.4-2.5 equivalents NaOt-BuStrong, non-nucleophilic base is crucial.[2]
Solvent Anhydrous TolueneDioxane is also a common solvent.[13]
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (2.5 eq), Xantphos (0.05 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (typically a 0.1-0.5 M concentration of the aryl halide).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-(4-aminophenyl)pyrimidine.

Caption: Figure 2. Experimental Workflow for the Amination Protocol.

Troubleshooting and Considerations

Palladium-catalyzed reactions can be sensitive to various factors.[14] Below are common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have been stored properly. The use of pre-catalysts can sometimes improve reliability.[15][16] Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.

    • Insufficient Base: The base is crucial for deprotonating the amine. Ensure the base is fresh and has not been passivated by atmospheric moisture.

    • Difficult Substrate: Some amines, particularly those that are sterically hindered or have low nucleophilicity, may require higher temperatures, longer reaction times, or a different ligand/catalyst system. Screening different bulky phosphine ligands (e.g., RuPhos, BrettPhos) can be beneficial.[3]

  • Side Reactions:

    • Hydrodehalogenation: This side product (where the bromine is replaced by hydrogen) can arise from β-hydride elimination, especially with certain aliphatic amines.[8] The choice of ligand is critical to minimize this pathway.

    • Homocoupling: Formation of biaryl products can sometimes be observed. Adjusting the catalyst-to-ligand ratio may help mitigate this.

  • Product Purification:

    • The resulting arylamines can sometimes be challenging to separate from residual ligand and its oxides. Careful selection of chromatographic conditions is necessary.

Conclusion

The palladium-catalyzed amination of this compound is a highly effective method for accessing a diverse range of N-substituted aminopyrimidines. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize these valuable compounds for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point, with ample opportunity for optimization based on the specific amine coupling partner employed.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

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Application Notes and Protocols: The Role of the 2-(4-Bromophenyl)pyrimidine Scaffold in the Development of Bone Anabolic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Bone Anabolic Agents

Osteoporosis and other bone-related disorders represent a significant and growing global health concern, characterized by a progressive loss of bone mass and structural integrity, leading to an increased risk of debilitating fractures. Current therapeutic strategies are largely dominated by anti-resorptive agents, which function by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown. While effective to an extent, these treatments often do not adequately stimulate the formation of new, healthy bone tissue.[1] This has led to a critical unmet need for potent bone anabolic agents that can directly stimulate osteoblasts, the body's bone-building cells, to enhance bone regeneration and restore skeletal strength.[1]

In the quest for such novel therapeutics, heterocyclic compounds have emerged as a promising class of molecules. Among these, the pyrimidine scaffold is of particular interest due to its presence in numerous biologically active compounds and its amenability to chemical modification.[1][2][3] This guide focuses on the application of the 2-(4-Bromophenyl)pyrimidine core structure as a foundational scaffold in the rational design and development of a new generation of orally bioavailable small-molecule bone anabolic agents. We will delve into the mechanism of action, provide detailed experimental protocols for in vitro and in vivo evaluation, and discuss the critical structure-activity relationships that govern the osteogenic potential of this promising class of compounds.

Mechanism of Action: Activating Key Osteogenic Signaling Pathways

The anabolic activity of this compound-based compounds is primarily attributed to their ability to modulate key signaling pathways that govern osteoblast differentiation and function. The most prominent of these is the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway .[1] Additionally, there is significant crosstalk with the canonical Wnt/β-catenin signaling pathway , a master regulator of bone formation.[4][5][6]

The BMP2/SMAD1 Signaling Cascade

The BMP2/SMAD1 pathway is a crucial regulator of osteogenesis.[1] The process is initiated when a ligand, such as BMP2, binds to its serine/threonine kinase receptors on the surface of pre-osteoblastic cells. This binding event triggers a phosphorylation cascade, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (receptor-regulated SMADs). These phosphorylated R-SMADs then form a complex with SMAD4 (a common-mediator SMAD) and translocate into the nucleus. Inside the nucleus, this SMAD complex acts as a transcription factor, binding to the promoter regions of key osteogenic genes and upregulating their expression.[6]

Key downstream targets of the activated BMP2/SMAD1 pathway include:

  • Runt-related transcription factor 2 (RUNX2): A master transcription factor essential for the early stages of osteoblast differentiation.[1]

  • Osterix (OSX): A transcription factor that acts downstream of RUNX2 and is critical for the maturation of osteoblasts.

  • Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, ALP plays a role in the mineralization of the bone matrix.

  • Type I Collagen (COL1A1): The primary organic component of the bone matrix, providing structural integrity.[1]

  • Osteocalcin (OCN): A late-stage marker of osteoblast differentiation, involved in bone mineralization and calcium ion homeostasis.

Crosstalk with the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is also fundamental to bone formation.[4][5] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of osteogenic genes. Importantly, there is significant evidence of crosstalk between the Wnt and BMP pathways.[4][5][6] Specifically, activated Wnt/β-catenin signaling has been shown to be an upstream activator of BMP2 expression in osteoblasts.[4][5] This suggests a synergistic relationship where activation of the Wnt pathway can amplify the pro-osteogenic effects of the BMP pathway.

The following diagram illustrates the proposed mechanism of action for this compound-based bone anabolic agents, highlighting the activation of the BMP2/SMAD1 pathway and its interplay with the Wnt/β-catenin pathway.

Bone_Anabolic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Derivative (e.g., 18a) BMPR BMP Receptor Compound->BMPR Activates Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP SMAD1_5_8 SMAD1/5/8 BMPR->SMAD1_5_8 Phosphorylates GSK3b GSK3β Frizzled_LRP->GSK3b Inhibits pSMAD1_5_8 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD1_5_8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD1/5/8-SMAD4 Complex SMAD_complex->SMAD_complex_nuc Translocation beta_catenin β-catenin GSK3b->beta_catenin Inhibits (Phosphorylation & Degradation) Destruction_Complex Destruction Complex beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates Destruction_Complex->beta_catenin Targets for Degradation RUNX2 RUNX2 SMAD_complex_nuc->RUNX2 Upregulates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BMP2_gene BMP2 Gene TCF_LEF->BMP2_gene Activates Transcription Osteogenic_Genes Osteogenic Genes (ALP, COL1A1, OCN) RUNX2->Osteogenic_Genes Activates Transcription BMP2_gene->BMPR Positive Feedback Loop (Autocrine/Paracrine)

Caption: Signaling pathway of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The osteogenic potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] The this compound moiety serves as a critical scaffold, with the 4-bromophenyl group offering a handle for further chemical modifications and potentially contributing to bioavailability.[1]

Key findings from SAR studies on related compounds include:

  • 2-position: A free amino group at the 2-position of the pyrimidine ring has been identified as being important for potent bone anabolic activity.[1]

  • 4- and 6-positions: The presence of aryl groups, such as a 4-bromophenyl group and a trimethoxyphenyl group, at these positions has been shown to be favorable for activity.[1]

  • 5-position: Substitution at this position can further modulate the activity of the compound.

These SAR insights are crucial for the rational design of new, more potent, and selective bone anabolic agents based on the this compound scaffold.

In Vitro Evaluation of Osteogenic Activity: Protocols

A series of in vitro assays are essential to characterize the osteogenic potential of this compound derivatives. These assays typically utilize mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay

This assay is an early indicator of osteoblast differentiation.

1. Cell Culture and Treatment:

  • Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well.
  • Culture in osteogenic differentiation medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
  • Treat the cells with various concentrations of the test compound (e.g., 1 pM to 1 µM) or vehicle control.
  • Incubate for 7-14 days, changing the medium every 2-3 days.

2. Cell Lysis:

  • After the incubation period, wash the cells twice with phosphate-buffered saline (PBS).
  • Lyse the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

3. ALP Activity Measurement:

  • Add 100 µL of p-nitrophenyl phosphate (pNPP) substrate solution to each well.
  • Incubate at 37°C for 15-30 minutes.
  • Stop the reaction by adding 50 µL of 3 M NaOH.
  • Measure the absorbance at 405 nm using a microplate reader.

4. Data Normalization:

  • In a parallel plate, determine the total protein concentration using a BCA protein assay kit to normalize the ALP activity.
Protocol 2: Mineralization Assay (Alizarin Red S Staining)

This assay visualizes the deposition of calcium, a hallmark of mature osteoblasts.

1. Cell Culture and Treatment:

  • Culture and treat the cells as described in the ALP activity assay protocol, but for a longer duration (14-21 days) to allow for matrix mineralization.

2. Fixation:

  • Wash the cells twice with PBS.
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
  • Wash the cells three times with deionized water.

3. Staining:

  • Add 1 mL of 2% Alizarin Red S (ARS) solution (pH 4.2) to each well of a 6-well plate.[7][8]
  • Incubate for 20 minutes at room temperature with gentle shaking.
  • Aspirate the ARS solution and wash the cells four times with deionized water to remove excess stain.[8]

4. Quantification (Optional):

  • To quantify the mineralization, add 1 mL of 10% cetylpyridinium chloride to each well and incubate for 15 minutes at room temperature to destain.
  • Transfer 100 µL of the destaining solution to a 96-well plate and measure the absorbance at 562 nm.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Osteogenic Markers

qPCR is used to measure the expression levels of key osteogenic genes.

1. RNA Extraction and cDNA Synthesis:

  • Culture and treat cells as described in the ALP activity assay protocol for various time points (e.g., 3, 7, and 14 days).
  • Extract total RNA from the cells using a suitable RNA isolation kit.
  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

2. qPCR:

  • Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., RUNX2, OSX, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH) for normalization.
  • The relative gene expression can be calculated using the 2-ΔΔCt method.

Table 1: Example qPCR Primer Sequences (Human)

GeneForward Primer (5'-3')Reverse Primer (5'-3')
RUNX2ACTTCCTGTGCTCGGTGCTGGACGGTTATGGTCAAGGTGAA
OSXTGAGGAAGCTCACTATGGCAGGAGGCCAGAGGTGTAGAAGGG
ALPCCACGTCTTCACATTTGGTGAGACTGCGCCTGGTAGTTGT
OCNCACTCCTCGCCCTATTGGCCCCTCCTGCTTGGACACAA
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

In Vivo Evaluation of Bone Anabolic Efficacy: Protocols

In vivo studies are crucial to validate the bone-forming potential of this compound derivatives in a physiological setting. Rodent models, such as the rat femoral fracture defect model, are commonly used.[9][10]

Protocol 4: Rat Femoral Fracture Defect Model

This model assesses the ability of a test compound to accelerate bone healing.

1. Animal Model and Surgical Procedure:

  • Use skeletally mature male Wistar or Sprague-Dawley rats.
  • Anesthetize the animals according to approved institutional protocols.
  • Under aseptic conditions, make a lateral incision over the femur to expose the bone.
  • Create a critical-sized defect (e.g., 5 mm) in the mid-diaphysis of the femur using a surgical burr or saw.[11]
  • Stabilize the fracture with an intramedullary pin or an external fixator.[9]

2. Treatment:

  • Administer the test compound (e.g., orally or via subcutaneous injection) or vehicle control daily for a specified period (e.g., 4-8 weeks). A positive control, such as parathyroid hormone (PTH), should also be included.

3. Assessment of Bone Healing:

  • Radiographic Analysis: Perform weekly X-rays to monitor callus formation and bone bridging.
  • Micro-Computed Tomography (µCT): At the end of the study, harvest the femurs and perform µCT analysis to quantify bone volume, trabecular thickness, and other microarchitectural parameters of the newly formed bone.
  • Histological Analysis: Decalcify the bone samples, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to visualize the cellular and matrix components of the healing tissue.
  • Biomechanical Testing: Perform three-point bending tests on the healed femurs to assess their mechanical strength.

Data Presentation and Interpretation

The data generated from these in vitro and in vivo studies should be presented clearly and concisely to facilitate interpretation.

Table 2: Example In Vitro Data Summary

CompoundConcentrationALP Activity (% of Control)Mineralization (OD562)RUNX2 Expression (Fold Change)
18a 1 pM150 ± 120.85 ± 0.053.2 ± 0.4
100 pM210 ± 181.20 ± 0.085.1 ± 0.6
Vehicle -100 ± 80.30 ± 0.031.0 ± 0.1
PTH 10 nM250 ± 201.50 ± 0.106.5 ± 0.7

Table 3: Example In Vivo Data Summary (Rat Femoral Defect Model)

Treatment GroupBone Volume/Total Volume (BV/TV) (%)Trabecular Thickness (Tb.Th) (µm)Maximum Load (N)
Compound 18a (5 mg/kg) 35.2 ± 3.185.6 ± 5.265.4 ± 7.8
Vehicle 15.8 ± 2.550.1 ± 4.530.1 ± 5.2
PTH (40 µg/kg) 40.5 ± 3.595.3 ± 6.175.2 ± 8.5

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel, orally bioavailable bone anabolic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively evaluate and optimize compounds based on this core structure. Future research should focus on further elucidating the intricate details of the signaling pathways involved, exploring the potential for synergistic effects with other therapeutic agents, and advancing lead compounds through preclinical and clinical development to address the significant unmet medical need for effective treatments for osteoporosis and other bone-wasting diseases.

References

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  • Garg, B., Sen, R., Gupta, P., Kumar, V., Singh, A. K., Kumar, R., ... & Sen, S. (2022). Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats. Journal of Visualized Experiments, (186), e63712.
  • Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., ... & Sinha, A. K. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(2), 677-694.
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  • Kim, J. E., Lee, S. Y., Kim, Y. S., Kim, M. J., Kim, H. R., Kim, C. H., ... & Lee, S. H. (2017). OCLI-023, a novel pyrimidine compound, suppresses osteoclastogenesis in vitro and alveolar bone resorption in vivo. PloS one, 12(1), e0170159.
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  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing.

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  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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Application Notes and Protocols: Asymmetric Synthesis of Chiral Alcohols from 2-(4-Bromophenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1] When functionalized with a 2-(4-bromophenyl) group, these derivatives serve as crucial intermediates in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[2] The bromine atom provides a convenient handle for further molecular elaboration through cross-coupling reactions, while the pyrimidine ring often engages in essential hydrogen bonding interactions within enzyme active sites.

The introduction of chirality into these scaffolds can profoundly influence their pharmacological profiles, including efficacy, selectivity, and metabolic stability. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[3] Consequently, the development of robust and predictable asymmetric syntheses to access enantiomerically pure pyrimidine-based building blocks is of paramount importance for researchers in drug development.

This guide provides a detailed protocol and technical insights for the asymmetric synthesis of a chiral alcohol derived from a 2-(4-Bromophenyl)pyrimidine core. We will focus on the highly reliable and widely applicable Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone, a method renowned for its high enantioselectivity and predictable stereochemical outcome.[4][5]

Strategic Approach: The Corey-Bakshi-Shibata (CBS) Reduction

For the enantioselective synthesis of chiral secondary alcohols from prochiral ketones, the CBS reduction stands out as a premier method.[6][7] This organocatalytic system employs a chiral oxazaborolidine catalyst in stoichiometric amounts or, more commonly, in catalytic amounts with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[1][8]

Causality Behind the Choice of CBS Reduction:

  • High Enantioselectivity: The CBS reduction consistently delivers high enantiomeric excess (e.e.) for a broad range of substrates, including aryl ketones.[5]

  • Predictable Stereochemistry: The facial selectivity of the hydride delivery is dictated by the chirality of the oxazaborolidine catalyst. Using an (S)-catalyst typically yields the (R)-alcohol, and vice-versa, allowing for rational synthesis of the desired enantiomer.[9]

  • Catalytic Nature: The use of a catalytic amount of the chiral director makes the process more atom-economical and cost-effective compared to stoichiometric chiral reagents.

  • Mild Reaction Conditions: The reduction is typically performed under mild conditions, which preserves the integrity of other functional groups within the molecule.

The Catalytic Cycle and Origin of Enantioselectivity

The efficacy of the CBS reduction hinges on a well-defined catalytic cycle. The borane source first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this now more Lewis-acidic boron in a sterically controlled manner, orienting the bulkier substituent away from the catalyst's chiral framework. The hydride is then delivered to the carbonyl face from the less hindered direction via a six-membered, chair-like transition state, leading to the formation of the chiral alcohol with high fidelity.[4][10]

CBS Reduction Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Catalyst Activated Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃ Ternary_Complex Catalyst-Borane-Ketone Complex Activated_Catalyst->Ternary_Complex + Ketone (R-CO-R') Product_Complex Alkoxyborane Product Complex Ternary_Complex->Product_Complex Hydride Transfer (Stereoselective) Product_Complex->Catalyst + BH₃ - Product Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Work-up Synthesis_Workflow_Ketone cluster_0 Synthesis of Prochiral Ketone A 4-Bromobenzamidine (1) C This compound A->C Cyclocondensation B Malondialdehyde derivative (2) B->C D 1-(2-(4-Bromophenyl)pyrimidin-5-yl)ethan-1-one (3) C->D Friedel-Crafts Acylation (e.g., Ac₂O, AlCl₃)

Caption: Workflow for the synthesis of the prochiral ketone substrate.

Protocol:

  • Step A: Synthesis of this compound

    • To a solution of 4-bromobenzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq).

    • Add a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane, 1.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography on silica gel to yield this compound.

  • Step B: Synthesis of 1-(2-(4-bromophenyl)pyrimidin-5-yl)ethan-1-one (3)

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq) dropwise.

    • Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the target ketone 3 .

Part 2: Asymmetric Reduction of Ketone (3) to Chiral Alcohol (4)

This protocol details the CBS reduction to produce the enantiomerically enriched alcohol. To obtain the (S)-alcohol, the (R)-CBS catalyst is used.

Materials:

  • 1-(2-(4-bromophenyl)pyrimidin-5-yl)ethan-1-one (3 )

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

Protocol:

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), add the ketone 3 (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Dissolve the ketone in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Catalyst and Reductant Addition:

    • Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) to the ketone solution and stir for 15 minutes.

    • Slowly add the borane source (e.g., BH₃·SMe₂, 0.6 - 1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: The slow addition is crucial to control the exothermic reaction and prevent the non-catalyzed background reduction, which would lead to a racemic product.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C. Monitor the progress by TLC until the starting ketone is fully consumed (typically 1-2 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C to decompose excess borane. Safety Note: Hydrogen gas is evolved during this step.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol, (S)-1-(2-(4-bromophenyl)pyrimidin-5-yl)ethan-1-ol (4 ).

ParameterConditionRationale
Catalyst (R)-2-Methyl-CBS-oxazaborolidineDirects hydride attack to the Re-face of the ketone, yielding the (S)-alcohol.
Reductant BH₃·SMe₂ or BH₃·THFStoichiometric hydride source.
Solvent Anhydrous THFAprotic solvent essential for the stability of the borane reagent and catalyst.
Temperature 0 °CBalances reaction rate and enantioselectivity; lower temperatures minimize background reduction.
Catalyst Loading 5-10 mol%Sufficient to ensure a high rate of catalytic turnover without excessive cost.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical to validating the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis. [11][12]

Protocol: Chiral HPLC for e.e. Determination

Instrumentation and Columns:

  • An HPLC system with a UV detector is required.

  • A polysaccharide-based chiral column is recommended. Common choices include columns packed with coated or immobilized amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H). [13] Method Development:

  • Mobile Phase Screening:

    • Start with a standard mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

    • If separation is not achieved, screen different ratios (e.g., 95:5, 80:20).

    • Ethanol (EtOH) can be used as an alternative alcoholic modifier.

    • Expert Tip: For basic compounds like pyrimidines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Sample Preparation:

    • Prepare a racemic standard of the alcohol 4 (e.g., by reducing the ketone 3 with NaBH₄) to identify the retention times of both enantiomers.

    • Prepare a solution of the synthesized chiral alcohol 4 in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Calculation of Enantiomeric Excess (e.e.):

    • Integrate the peak areas of the two enantiomers (Area₁ and Area₂).

    • Calculate the e.e. using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

ParameterExpected Result
Chemical Yield 85-95%
Enantiomeric Excess (e.e.) >95%
Retention Times (t_R) Baseline separation of enantiomers

Alternative Analytical Technique: NMR Spectroscopy

While less common for routine e.e. determination, ¹H NMR spectroscopy in the presence of a chiral solvating agent or a chiral lanthanide shift reagent can be used to resolve the signals of the two enantiomers, allowing for quantification by integration. [14][15]

Conclusion and Outlook

The Corey-Bakshi-Shibata reduction provides a robust and highly enantioselective method for synthesizing chiral alcohols from this compound-derived ketones. The resulting enantiopure alcohols are valuable building blocks for the construction of complex, biologically active molecules in the pharmaceutical industry. The protocols outlined in this guide offer a validated starting point for researchers, emphasizing the importance of careful control over reaction conditions and rigorous analytical validation to ensure the production of materials with high optical purity. The principles discussed herein are broadly applicable to a range of similar heterocyclic substrates, empowering chemists to accelerate their drug discovery programs.

References

  • Enantioselective ketone reductions convert prochiral ketones into chiral, non-racemic alcohols and are used heavily for the synthesis of stereodefined alcohols. (Wikipedia)
  • A novel approach for the synthesis of 13a-methyl tylophora alkaloids has been reported. (Organic & Biomolecular Chemistry)
  • A chiral oxazaborolidine catalyst prepared in situ from a chiral lactame and borane at room temperature catalyzed the enantioselective reduction of ketones with high enantioselectivity. (Organic Chemistry Portal)
  • The Corey-Bakshi-Shibata (CBS)
  • Catalytic asymmetric synthesis has appeared as the preferred method for producing enantiomerically pure compounds. (Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones)
  • The asymmetric borane reduction of ketones using chiral oxazaborolidine catalysts was reported by E. J. Corey, R. K. Bakshi, and M.
  • The Corey-Bakshi-Shibata Reduction (abbreviated as CBS Reduction) refers to the enantioselective reduction of ketones to secondary alcohols catalyzed by chiral oxazaborolidines. (Alfa Chemistry)
  • The Corey–Itsuno reduction, also known as the Corey–Bakshi–Shibata (CBS) reduction, is a chemical reaction in which a prochiral ketone is enantioselectively reduced to produce the corresponding chiral, non-racemic alcohol. (Wikipedia)
  • The mechanism depicted portrays the rationale for the enantioselectivity and high reaction rates, which are influenced only by the CBS c
  • Corey-Bakshi-Shibata Reduction is the enantioselective reduction of a ketone with borane in the presence of chiral oxazaborolidine as a c
  • The enantioselective reduction of ketones to alcohols gives access to a pool of chiral building blocks that can be used for the synthesis of n
  • Cross-coupling and nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines generally favor reaction at the C4 site. (Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines)
  • The enantioselective reduction of carbonyl groups is of interest for the production of various chiral compounds such as hydroxy acids, amino acids, hydroxy esters, or alcohols. (PubMed)
  • The use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes, in the highly enantiospecific reduction of prochiral ketones is reviewed.
  • The use of an enantiomerically pure amino alcohol, coupled to a transfer hydrogenation process, in the asymmetric catalysis of the reduction of ketones to alcohols, is described. (MDPI)
  • In 1995, Noyori and co-workers made a breakthrough with their design of practical ruthenium-based catalysts, which combined the homochiral TsDPEN ligand with a Ru(II) arene. (MDPI)
  • Pyrimidine and its analogues are important heterocyclic compounds that have various applications in chemistry and pharmacy. (IJPPR)
  • A method for optical purity determination of a range of chiral drug molecules by NMR spectroscopy is reported. (PubMed)
  • Chromatography is by far the most powerful and sensitive analytical technique for resolving enantiomers, and chiral HPLC is probably the most versatile and important tool employed today. (Phenomenex)
  • In this review article recent developments in the asymmetric transfer hydrogenation of imines from 2008 up today are presented. (SciSpace)
  • It is well recognized now that HPLC methods offer distinct advantages over classic techniques in the separation and analysis of stereoisomers.
  • SUMICHIRAL OA columns are high-performance chiral columns for enantiomer separ
  • The asymmetric reduction of various ketones with sodium borohydride in the presence of amino deoxy sugars was carried out in tetrahydrofuran. (Indian Journal of Chemistry)
  • The basic aspect is to provide the right chiral environment whereby the enantiomeric pair become distinguishable. (Chiralpedia)
  • We offer a wide range of chiral alcohols to meet their ever-growing demand. (Sigma-Aldrich)
  • The asymmetric partial reduction of substituted pyridines represents a direct and versatile strategy to access chiral di- and tetrahydropyridines. (PubMed)
  • In continuing efforts toward the development of α-glucosidase inhibitor, a series of pyrimidinyl-piperazine carboxamide 6–22 containing chiral center have been synthesized. (PMC - NIH)
  • Herein, we report the development of a catalytic enantioselective addition of N-substituted allyl equivalents to ketone electrophiles. (NIH)
  • A practical and efficient enantioselective synthesis of the CGRP receptor antagonist 1 has been developed.
  • We developed an efficient, stereoselective synthetic method for the diketopiperazine moiety of neoechinulin A and its deriv
  • Enantiomer configuration (absolute configuration) is more difficult but can be determined in a variety of ways. (Chemistry LibreTexts)
  • Asymmetric transfer hydrogenation of ketones, especially alpha-bromomethyl aromatic ketones, catalyzed by unmodified, hydrophobic transition metal-amido complexes (TsDPEN-M), was performed successfully.
  • The utilization of NMR spectroscopy for the analysis of chiral compounds is described.
  • The reaction of a racemic analyte (containing R- and S-enantiomers) with an enantiopure CDA (e.g., S'-CDA) results in the formation of two diastereomers (R,S' and S,S'). (Benchchem)
  • Chirality is a key factor in the safety and efficacy of many drug products. (PMC - PubMed Central)
  • We developed an efficient chiral NMR analysis method for atropisomeric quinazolinones. (Frontiers)
  • The asymmetric partial reduction of substituted pyridines represents a direct and versatile strategy to access chiral di- and tetrahydropyridines. (PubMed)
  • A novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is reported. (Okayama University)
  • Enhancing the asymmetric reduction activity of ene-reductases for the synthesis of a brivaracetam precursor. (OUCI)
  • About more than half of the drugs currently in use are chiral compounds and near 90% of the last ones are marketed as racem
  • A two-step, protecting group-free route for the synthesis of 3,3′-disubstituted and 6,6′-disubstituted chiral BINOL–phosphoric acids has been realized.
  • Three new chiral β-hydroxy amide ligands were synthesized via the reaction of benzyl chloride and amino alcohols derived
  • A novel ene-reductase from Halomonas elongata for flow biocatalytic synthesis of 3-phenylpropionaldehyde and sustainable indigo-carmine dyeing. (OUCI)

Sources

The Versatility of the 2-(4-Bromophenyl)pyrimidine Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(4-Bromophenyl)pyrimidine Core

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The this compound moiety has emerged as one such scaffold, demonstrating remarkable versatility as a key building block in the synthesis of a wide array of biologically active compounds.[1][2][3] Its inherent structural features, including the hydrogen bond accepting capacity of the pyrimidine nitrogens and the reactive handle provided by the bromophenyl group, make it an ideal starting point for the exploration of chemical space and the development of potent and selective modulators of various drug targets.

This guide provides an in-depth exploration of the this compound core, offering detailed protocols for its synthesis and derivatization, as well as its application in the discovery of novel kinase inhibitors and antimicrobial agents. We will delve into the critical structure-activity relationships that govern the biological activity of its derivatives and provide practical, field-proven methodologies for their evaluation.

Physicochemical Properties of the Core Structure

The this compound core is a solid at room temperature with a melting point of approximately 138°C.[1] The presence of the bromophenyl group lends it a non-polar character, resulting in good solubility in common organic solvents.[2] The bromine atom is a particularly useful feature, not only for its contribution to the electronic properties of the molecule but also as a key site for further synthetic modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities.[2]

Synthetic Protocols: From Core Synthesis to Functionalized Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves a Suzuki-Miyaura cross-coupling reaction. The following protocols provide a detailed, step-by-step guide for the synthesis of the core structure and a representative bioactive derivative.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloropyrimidine with 4-bromophenylboronic acid.

Materials:

  • 2-Chloropyrimidine

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Causality Behind Experimental Choices: The use of a palladium catalyst, such as palladium(II) acetate with a phosphine ligand like triphenylphosphine, is crucial for the catalytic cycle of the Suzuki-Miyaura coupling. Potassium carbonate acts as a base to activate the boronic acid. A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. Degassing the solvents is important to prevent the oxidation of the palladium catalyst.

Protocol 2: Synthesis of a Representative N-Aryl-2-(4-bromophenyl)pyrimidin-4-amine Derivative

This protocol describes the synthesis of a 2,4-disubstituted pyrimidine, a common motif in kinase inhibitors, via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-(4-Bromophenyl)-4-chloropyrimidine (synthesized from 2,4-dichloropyrimidine and 4-bromophenylboronic acid in a regioselective Suzuki coupling)

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube, dissolve 2-(4-bromophenyl)-4-chloropyrimidine (1.0 eq) and the substituted aniline (1.1 eq) in n-butanol.

  • Add diisopropylethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 120°C for 16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired N-aryl-2-(4-bromophenyl)pyrimidin-4-amine.

Application in Drug Discovery: A Focus on Kinase Inhibition and Antimicrobial Activity

The this compound scaffold is a prominent feature in a multitude of compounds targeting a diverse range of biological entities, including kinases and microbial enzymes.[1][4]

Kinase Inhibition: Targeting the Cell Cycle

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] The 2,4-disubstituted pyrimidine scaffold has proven to be a highly effective template for the design of potent CDK inhibitors.[4]

The activity of CDKs is tightly regulated by cyclins and CDK inhibitors. The CDK2/Cyclin A and CDK2/Cyclin E complexes are crucial for the G1/S phase transition and S phase progression.[5][6] Inhibitors based on the this compound scaffold can competitively bind to the ATP-binding pocket of CDKs, thereby blocking their kinase activity and inducing cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb inactivates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->Rb phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition drives CyclinA_CDK2 Cyclin A / CDK2 S_Phase S Phase Progression CyclinA_CDK2->S_Phase drives G1_S_Transition->CyclinA_CDK2 leads to activation of Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 inhibits Inhibitor->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound derivatives.

Protocol 3: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a luminescent kinase assay to determine the inhibitory activity of a compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a white microplate, add the test compound dilutions. Include wells with DMSO only as a no-inhibitor control and wells with buffer only as a background control.

  • Add the CDK2/Cyclin A2 enzyme to all wells except the background control.

  • Add the substrate/ATP mix to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier

Derivatives of the this compound scaffold have also shown promise as antimicrobial agents, potentially by targeting essential bacterial enzymes like DNA gyrase.[7]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of a compound against a bacterial strain.[8][9][10]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by growing the strain in MHB to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density of about 5 x 10⁵ CFU/mL in MHB.

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

Scaffold Target Key Substitutions and their Effects Reference
2,4-Disubstituted PyrimidineCDK2/CDK94-Anilino substitution: Essential for hydrogen bonding in the kinase hinge region. Electron-withdrawing or -donating groups on the aniline ring can modulate potency. 5-Position substitution: Introduction of a bromine atom can enhance potency.[4]
2,4-Disubstituted PyrimidinePAK15-Bromo substitution: Increases inhibitory activity. Piperazine moiety at the 4-position: Contributes to potent inhibition and anti-proliferative activity.[11]
5-Substituted PyrimidineEndothelin ReceptorSulfonamide/sulfamide side chains: Crucial for potent antagonism. Ethylene glycol linker: Optimizes pharmacokinetic properties.[5][6]

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly valuable starting point for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile core in their drug discovery endeavors. Future explorations of this scaffold, particularly with the aid of computational modeling and high-throughput screening, will undoubtedly uncover new therapeutic applications and lead to the development of next-generation medicines.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Ammar, Y. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6654. [Link]

  • Wang, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 68(2), 859–877. [Link]

  • Google Patents. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

  • Krasavin, M., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • De, A., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072–4075. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • GeneCards. (n.d.). CDK2 Gene. Retrieved from [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915–3925. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • HenriksLab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017). [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. [Link]

  • Singh, P., & Kaur, J. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-228. [Link]

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Application Note: High-Throughput Screening of 2-(4-Bromophenyl)pyrimidine-based Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of 2-(4-bromophenyl)pyrimidine-based chemical libraries to identify novel kinase inhibitors. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs, particularly in oncology.[1][2][3] The this compound motif offers a versatile platform for generating diverse chemical libraries with the potential for potent and selective kinase inhibition. This document details a robust HTS workflow, from initial assay development and validation using a fluorescence polarization (FP) kinase assay, through to primary screening, data analysis, and a multi-step hit validation cascade. Protocols for dose-response analysis and secondary biophysical assays, such as Surface Plasmon Resonance (SPR), are provided to ensure the confirmation of on-target activity and to elucidate the kinetic parameters of validated hits.

Introduction: The Rationale for Screening this compound Libraries

The pyrimidine scaffold is a cornerstone in medicinal chemistry due to its presence in the nucleobases of DNA and RNA and its ability to engage in various biological interactions.[1][4] This heterocyclic motif is particularly prominent in the design of kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding region of ATP.[3] The 2-(4-bromophenyl) substitution provides a key vector for chemical diversification. The bromine atom can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library with diverse functionalities. This strategic chemical diversity increases the probability of identifying potent and selective inhibitors against a wide range of kinase targets.[5]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[6][7] This makes them a major class of drug targets. High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid testing of large compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[8][9]

This application note will use a hypothetical tyrosine kinase, TK-X, as a model target to illustrate the screening process.

High-Throughput Screening Workflow

The HTS workflow is a multi-stage process designed to efficiently identify and validate true hits from a large compound collection while eliminating false positives.[10]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development (FP-based Kinase Assay) AssayVal Assay Validation (Z'-factor > 0.5) AssayDev->AssayVal PrimaryScreen Primary HTS Campaign (Single Concentration) AssayVal->PrimaryScreen HitConfirm Hit Confirmation (Re-testing of Actives) PrimaryScreen->HitConfirm DoseResponse Dose-Response Analysis (IC50 Determination) HitConfirm->DoseResponse SecondaryAssays Secondary Assays (Orthogonal & Biophysical) DoseResponse->SecondaryAssays SAR SAR Analysis SecondaryAssays->SAR ValidatedHits Validated Hits SAR->ValidatedHits

Caption: High-throughput screening workflow for kinase inhibitors.

Phase 1: Assay Development and Validation

A robust and reproducible assay is the foundation of a successful HTS campaign.[9] For kinase inhibition, a fluorescence polarization (FP) assay is a homogenous, sensitive, and cost-effective method.[11][12]

Principle of the FP Kinase Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase.

  • A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization.

  • The kinase (TK-X) phosphorylates the peptide substrate.

  • A large, phospho-specific antibody binds to the phosphorylated peptide.

  • This binding event creates a much larger molecular complex that tumbles slowly, leading to a high fluorescence polarization signal.

  • Inhibitors from the this compound library that prevent phosphorylation will result in a low FP signal.

Protocol: Assay Development and Optimization

Objective: To determine optimal concentrations of kinase, peptide substrate, and ATP, and to assess the assay's suitability for HTS.

Materials:

  • Recombinant human TK-X kinase

  • Fluorescently labeled peptide substrate (e.g., FITC-poly-Glu-Tyr)

  • Phospho-tyrosine specific antibody

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Buffer: 100 mM HEPES (pH 7.5), 200 mM NaCl, 50 mM EDTA, 0.01% Tween-20

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Kinase Titration:

    • Prepare serial dilutions of TK-X in Assay Buffer.

    • Add a fixed, excess concentration of ATP (e.g., 100 µM) and FITC-peptide substrate (e.g., 100 nM) to all wells.

    • Incubate at room temperature for 60 minutes.

    • Add Stop Buffer containing the phospho-tyrosine antibody.

    • Incubate for 30 minutes.

    • Measure fluorescence polarization.

    • Determine the kinase concentration that yields approximately 80% of the maximum signal (EC₈₀).

  • ATP Km Determination:

    • Using the EC₈₀ concentration of TK-X, perform the assay with varying concentrations of ATP.

    • Plot the FP signal against ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP. For the HTS, use an ATP concentration equal to or slightly below the Km to facilitate the identification of competitive inhibitors.

  • DMSO Tolerance:

    • Run the assay with the optimized enzyme and substrate concentrations in the presence of increasing concentrations of DMSO (0.1% to 5%).[11]

    • Determine the highest DMSO concentration that does not significantly affect the assay window. Typically, HTS is conducted at a final DMSO concentration of 0.5-1%.

Protocol: Assay Validation (Z'-Factor Determination)

Objective: To quantify the quality and robustness of the assay for HTS.

Procedure:

  • Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control (High Signal): Optimized concentrations of TK-X, FITC-peptide substrate, and ATP in Assay Buffer with DMSO (e.g., 1%). This represents 0% inhibition.

    • Positive Control (Low Signal): Optimized concentrations of TK-X, FITC-peptide substrate, and ATP in Assay Buffer with a known, potent inhibitor of TK-X (or a non-specific kinase inhibitor like staurosporine) at a concentration that gives maximal inhibition. This represents 100% inhibition.

  • Run the assay as described above.

  • Calculate the Z'-factor using the following formula:[13][14][15]

    Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

    Where SD is the standard deviation and Mean is the average signal of the controls.

Acceptance Criteria: An assay with a Z'-factor ≥ 0.5 is considered excellent and suitable for HTS.[13][14]

ParameterValueInterpretation
Z'-factor> 0.5Excellent assay for HTS[14]
Signal to Background> 3Sufficient dynamic range
DMSO Tolerance≤ 1%Acceptable solvent tolerance

Phase 2: Primary HTS Campaign

Objective: To screen the entire this compound library at a single concentration to identify initial "hits".

Protocol: Automated Primary Screen

Procedure:

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library (typically at 10 mM in DMSO) into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 5 µL assay volume. Each plate should also contain positive and negative control wells.

  • Reagent Addition:

    • Add TK-X kinase in Assay Buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of FITC-peptide substrate and ATP in Assay Buffer.

  • Incubation: Incubate the reaction at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Detection: Add Stop Buffer containing the phospho-tyrosine antibody. Incubate for 30 minutes.

  • Data Acquisition: Read the plates on an FP-capable plate reader.

Data Analysis and Hit Identification
  • Normalization: Normalize the raw data for each plate. The average signal from the negative control wells is set to 0% inhibition, and the average signal from the positive control wells is set to 100% inhibition.

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold. A common threshold is three times the standard deviation of the sample population mean. For example, compounds showing ≥50% inhibition may be selected as initial hits.

Phase 3: Hit Confirmation and Validation

The goal of this phase is to confirm the activity of the initial hits, eliminate false positives, and characterize the potency and mechanism of the true hits.[10]

Hit_Validation_Funnel node_primary Primary Screen Hits (~1-3% of library) node_retest Confirmed Hits (Re-test from powder) node_primary->node_retest Re-test node_ic50 Potent Hits (IC50 < 10 µM) node_retest->node_ic50 Dose-Response node_secondary Validated Hits (Confirmed in Orthogonal & Biophysical Assays) node_ic50->node_secondary Secondary Assays

Sources

Application Note: Continuous Flow Synthesis of 2-(4-Bromophenyl)pyrimidine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)pyrimidine, a key building block in pharmaceutical research, utilizing a continuous flow chemistry approach. We describe a robust and scalable Suzuki-Miyaura cross-coupling reaction between 2-chloropyrimidine and 4-bromophenylboronic acid. The implementation of flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and greater operational efficiency.[1][2] This guide is intended for researchers, chemists, and process development professionals engaged in medicinal chemistry and drug discovery, offering field-proven insights into the practical application of continuous flow technology for the synthesis of heterocyclic compounds.

Introduction: The Case for Flow Chemistry

This compound is a valuable scaffold in the development of novel therapeutics, appearing in molecules targeting a range of diseases. Traditional batch synthesis methods for such biaryl compounds can be hampered by issues related to heat and mass transfer, reproducibility, and scalability.[1][2] Continuous flow chemistry presents a paradigm shift, transforming these challenging transformations into highly controlled and efficient processes.[3][4]

The primary advantages of employing a flow-based system for this synthesis include:

  • Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for exquisite temperature control, minimizing the formation of thermal degradation byproducts and ensuring consistent product quality.[2][5]

  • Enhanced Safety: The small internal volume of the reactor ensures that only a minimal amount of material is reacting at any given moment, significantly mitigating the risks associated with exothermic events or the handling of potentially hazardous reagents.[5][6]

  • Accelerated Optimization: Flow systems enable rapid screening of reaction parameters such as temperature, residence time, and reagent stoichiometry, drastically reducing the time required for process optimization.[5]

  • Seamless Scalability: Scaling production in a flow system is achieved by simply extending the operational run time or by "scaling out" (running multiple systems in parallel), bypassing the complex and often non-linear challenges of batch reactor scale-up.[1]

This protocol details a self-validating system, where precise control over reaction parameters ensures high fidelity and reproducibility, a cornerstone of modern pharmaceutical development.[7]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The core transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron species (4-bromophenylboronic acid) and an organohalide (2-chloropyrimidine). The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_trans->product center start trans_in reduct_out reactant1 Ar¹-X (2-Chloropyrimidine) reactant1->pd2_complex reactant2 Ar²-B(OR)₂ (4-Bromophenylboronic acid) reactant2->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaPuritySupplier
2-ChloropyrimidineC₄H₃ClN₂≥98%Sigma-Aldrich
4-Bromophenylboronic acidC₆H₆BBrO₂≥97%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd99%Strem Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃≥99%Fisher Scientific
1,4-DioxaneC₄H₈O₂Anhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterH₂O--
Ethyl AcetateC₄H₈O₂ACS GradeFisher Scientific
Brine (Saturated NaCl solution)NaCl(aq)--
Equipment
  • Flow Chemistry System: Syrris Asia, Vapourtec R-Series, or equivalent, comprising:

    • Two high-pressure pumps capable of delivering precise flow rates.

    • A heated coil or column reactor (e.g., 10 mL PFA tubing).

    • A static mixer (T-mixer) for reagent streams.

    • A back-pressure regulator (BPR), set to 100-150 psi to prevent solvent outgassing.

  • Analytical Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column for reaction monitoring and purity analysis.

    • NMR Spectrometer (¹H, ¹³C) for structural elucidation.

    • Mass Spectrometer (MS) for molecular weight confirmation.

  • Standard Laboratory Glassware: Volumetric flasks, beakers, separatory funnel, round-bottom flasks.

  • Rotary Evaporator

Experimental Protocol

Reagent Preparation (Stock Solutions)

Causality Note: Preparing homogenous stock solutions is critical in flow chemistry to prevent precipitation, which can cause blockages in the narrow-bore tubing and reactor failure.[9] The chosen solvent system (Dioxane/H₂O) is effective for dissolving both the organic substrates and the inorganic base required for the Suzuki coupling.

  • Solution A (Organic Phase): In a 100 mL volumetric flask, dissolve 2-Chloropyrimidine (1.14 g, 10.0 mmol) and 4-Bromophenylboronic acid (2.41 g, 12.0 mmol, 1.2 equiv) in approximately 80 mL of 1,4-Dioxane. Add Tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol, 2 mol%). Stir until all solids are dissolved, then dilute to the 100 mL mark with 1,4-Dioxane.

  • Solution B (Aqueous Base): In a separate 100 mL volumetric flask, dissolve Potassium Carbonate (4.14 g, 30.0 mmol, 3.0 equiv) in 80 mL of deionized water. Once dissolved, dilute to the 100 mL mark.

Flow Reactor Setup and Workflow

The diagram below illustrates the assembly of the continuous flow system for the synthesis.

Flow_Setup cluster_pumps Reagent Delivery cluster_reagents Reagent Reservoirs pumpA Pump A mixer T-Mixer pumpA->mixer pumpB Pump B pumpB->mixer solA Solution A (Organic Phase) solA->pumpA solB Solution B (Aqueous Base) solB->pumpB reactor Heated Coil Reactor (10 mL, 120 °C) mixer->reactor bpr Back-Pressure Regulator (100 psi) reactor->bpr collection Product Collection bpr->collection

Caption: Schematic of the continuous flow reactor setup.

Step-by-Step Procedure
  • System Priming: Prime Pump A with 1,4-Dioxane and Pump B with deionized water to flush the system and ensure no air bubbles are present.

  • Stabilization: Set the reactor temperature to 120 °C and the back-pressure regulator to 100 psi. Allow the system to stabilize for 10-15 minutes. The use of elevated temperatures ("superheating") dramatically accelerates the reaction rate, a key advantage of pressurized flow systems.[5]

  • Reaction Initiation: Switch the pump inlets from the priming solvents to the reagent reservoirs (Solution A and Solution B).

  • Parameter Execution: Begin pumping both solutions at the flow rates specified in the table below. The combined flow rate and reactor volume determine the residence time.

ParameterValueRationale
Flow Rate (Pump A)0.8 mL/minMaintains a 4:1 organic to aqueous phase ratio.
Flow Rate (Pump B)0.2 mL/minDelivers the aqueous base to the reaction mixture.
Total Flow Rate 1.0 mL/min
Reactor Volume10 mLStandard size for lab-scale synthesis.
Residence Time 10 minutes Calculated as Reactor Volume / Total Flow Rate.
Reactor Temperature120 °CAccelerates the rate-limiting steps of the catalytic cycle.
System Pressure100 psiPrevents boiling of the solvent mixture.
  • Steady State & Collection: Allow the system to run for at least three reactor volumes (30 minutes) to reach a steady state. Discard this initial output. Once at steady state, begin collecting the product stream in a flask containing ethyl acetate (50 mL). Continue collection for the desired duration (e.g., 60 minutes for a theoretical yield of ~1.4 g).

  • System Shutdown: Once collection is complete, switch the pump inlets back to the priming solvents and flush the entire system for 20-30 minutes to remove all residual reagents and products.

Work-up and Purification
  • Transfer the collected product mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a white solid.

Expected Results & Characterization

This flow protocol typically affords the desired product with high yield and purity after purification.

MetricExpected Value
Yield85-95%
Purity (by HPLC)>98%
¹H NMR (400 MHz, CDCl₃)δ 8.80 (d, J=4.8 Hz, 2H), 8.45 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 7.20 (t, J=4.8 Hz, 1H).
MS (ESI+)m/z 235.0/237.0 [M+H]⁺ (Isotopic pattern for Br present)

Conclusion

This application note demonstrates a highly efficient, safe, and scalable continuous flow method for the synthesis of this compound. By leveraging the inherent advantages of microreactor technology, this protocol provides precise control over reaction conditions, leading to excellent yields and product purity.[2][3] The described Suzuki-Miyaura coupling is a robust example of how flow chemistry can be implemented to streamline the synthesis of critical pharmaceutical intermediates, accelerating drug discovery and development pipelines.[7]

References

  • Pinho e Melo, T. M. V. D., et al. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Sharma, U., et al. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. Available at: [Link]

  • Kappe, C. O., et al. (2011). Decarboxylative biaryl synthesis in a continuous flow reactor. Chemical Communications. Available at: [Link]

  • Noël, T., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. Available at: [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. Available at: [Link]

  • Kappe, C. O., et al. (n.d.). Overview of the three-step continuous flow synthesis of biaryl hydrazine intermediate of Atazanavir (3). ResearchGate. Available at: [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Available at: [Link]

  • Kappe, C. O., et al. (2014). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. ResearchGate. Available at: [Link]

  • Uozumi, Y., et al. (n.d.). Multigram-scale synthesis of biaryl 3 aa by continuous-flow system using catalyst 7 d. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Ley, S. V., et al. (2013). Flow synthesis for anticancer drug. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Ley, S. V., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PMC - PubMed Central - NIH. Available at: [Link]

  • Pharmaceutical Technology. (2016). Flow Chemistry Discoveries Advance Continuous Processing. Available at: [Link]

  • Langer, P., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

Sources

The Versatility of 2-(4-Bromophenyl)pyrimidine: A Gateway to Advanced Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of materials science, particularly in the burgeoning field of organic electronics, the deliberate selection of molecular building blocks is paramount to achieving desired device performance. Among the vast array of heterocyclic compounds, pyrimidine derivatives have garnered significant attention.[1] The inherent electron-deficient nature of the pyrimidine ring, a consequence of its two nitrogen atoms at the 1 and 3 positions, makes it a powerful electron-accepting moiety.[1] This characteristic is fundamental to its application in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and sensors.[1]

This guide focuses on a particularly valuable derivative: 2-(4-Bromophenyl)pyrimidine. The strategic placement of a bromo-functional group on the phenyl ring provides a reactive handle for synthetic chemists, enabling the construction of complex, high-performance materials through cross-coupling reactions. This document serves as a comprehensive overview of the application of this compound in materials science, providing detailed protocols for the synthesis of advanced materials and the fabrication of illustrative electronic devices.

Core Application: Bipolar Host Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs

A primary application of this compound is in the synthesis of bipolar host materials for OLEDs, especially those leveraging thermally activated delayed fluorescence (TADF). TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, making them a cornerstone of next-generation displays and lighting.[2] A high-performance TADF device requires a host material that can effectively transport both holes and electrons (bipolar transport) to the emissive layer, ensuring balanced charge injection and recombination.

The combination of an electron-donating unit, such as carbazole, with the electron-accepting pyrimidine core gives rise to materials with excellent bipolar charge transport properties.[2][3] The this compound unit is an ideal precursor for creating such donor-acceptor architectures. The bromine atom allows for facile reaction with a variety of donor moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The following sections provide a detailed protocol for the synthesis of a representative pyrimidine-carbazole bipolar host material and the subsequent fabrication of a high-efficiency green TADF OLED.

Synthetic Protocol: Synthesis of a Pyrimidine-Carbazole Bipolar Host Material

This protocol outlines the synthesis of a representative bipolar host material, 4-(9H-carbazol-9-yl)-2-phenylpyrimidine , through a Suzuki-Miyaura cross-coupling reaction. This reaction exemplifies how this compound can be functionalized to create a material with desirable electronic properties for OLED applications.

Reaction Scheme

Suzuki Coupling Reaction Reactant1 This compound Catalyst Pd(PPh₃)₄ Product 4-(9H-carbazol-9-yl)-2-phenylpyrimidine Reactant1->Product + Reactant2 9H-Carbazole-9-boronic acid Reactant2->Product + Base K₃PO₄ Catalyst->Product Catalyst Solvent 1,4-Dioxane/H₂O Base->Product Base Solvent->Product Solvent, 80°C

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of a pyrimidine-carbazole bipolar host material.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Amount (mg/g)
This compoundC₁₀H₇BrN₂235.081.0235 mg
9H-Carbazole-9-boronic acidC₁₂H₁₀BNO₂211.031.2253 mg
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.0558 mg
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.0425 mg
1,4-Dioxane (anhydrous)C₄H₈O₂88.11-10 mL
Water (degassed)H₂O18.02-2 mL
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), 9H-Carbazole-9-boronic acid (253 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe. Follow this by the addition of tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of distilled water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Device Fabrication Protocol: High-Efficiency Green TADF OLED

This protocol describes the fabrication of a multilayered OLED device using the synthesized pyrimidine-carbazole host material. The device architecture is a standard configuration for high-efficiency TADF OLEDs.[4]

Device Architecture

OLED Device Architecture cluster_device OLED Device Structure Cathode Al (100 nm) EIL LiF (1 nm) EIL->Cathode ETL TmPyPB (40 nm) ETL->EIL EBL DPEPO (10 nm) EBL->ETL EML Host:Emitter (10 wt%) (30 nm) EML->EBL HTL2 mCP (10 nm) HTL2->EML HTL1 TAPC (40 nm) HTL1->HTL2 Anode ITO Anode->HTL1 Substrate Glass Substrate Substrate->Anode

Caption: Layered architecture of a high-efficiency TADF OLED.

Materials and Equipment
  • Substrate: Indium tin oxide (ITO) coated glass

  • Organic Materials:

    • Hole Injection Layer (HIL): TAPC (4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine])

    • Hole Transport Layer (HTL): mCP (1,3-Bis(N-carbazolyl)benzene)

    • Emissive Layer (EML): Synthesized pyrimidine-carbazole host doped with a green TADF emitter (e.g., 4CzIPN) at 10 wt%

    • Electron Blocking Layer (EBL): DPEPO (Bis[2-(diphenylphosphino)phenyl] ether oxide)

    • Electron Transport Layer (ETL): TmPyPB (1,3,5-tri(m-pyridin-3-ylphenyl)benzene)

  • Inorganic Materials:

    • Electron Injection Layer (EIL): Lithium fluoride (LiF)

    • Cathode: Aluminum (Al)

  • Equipment:

    • Substrate cleaning station (ultrasonic bath with deionized water, acetone, isopropanol)

    • UV-Ozone cleaner

    • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

    • Quartz crystal microbalance for thickness monitoring

    • Glovebox for device encapsulation

    • OLED characterization system (source meter, photometer, spectrometer)

Step-by-Step Fabrication Procedure
  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Substrate Treatment: Treat the cleaned substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber. Deposit the organic layers sequentially without breaking the vacuum:

    • TAPC (40 nm) at a deposition rate of 1-2 Å/s.

    • mCP (10 nm) at a deposition rate of 1-2 Å/s.

    • Co-evaporate the synthesized host material and the green TADF emitter (10 wt%) to form a 30 nm thick emissive layer. Maintain a total deposition rate of 1-2 Å/s.

    • DPEPO (10 nm) at a deposition rate of 1-2 Å/s.

    • TmPyPB (40 nm) at a deposition rate of 1-2 Å/s.

  • Cathode Deposition: Deposit the LiF electron injection layer (1 nm) at a rate of 0.1-0.2 Å/s, followed by the aluminum cathode (100 nm) at a rate of 5-10 Å/s.

  • Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated devices.

Expected Performance and Structure-Property Relationships

OLEDs fabricated with pyrimidine-carbazole host materials have demonstrated exceptional performance. For instance, devices using a cyanopyrimidine-carbazole host have achieved a maximum external quantum efficiency (EQE) of up to 24.0% for green emission and 20.4% for blue emission.[2]

ParameterExpected Value (Green TADF OLED)Reference
Max. External Quantum Eff. (EQE)~24%[2]
Commission Internationale de l'Éclairage (CIE) coordinates(0.31, 0.53)[4]
Turn-on Voltage~3.5 - 4.5 V[4]
Emission Peak~520 nm-

The high performance of these materials can be attributed to several key structure-property relationships:

  • Bipolar Transport: The electron-donating carbazole moiety facilitates efficient hole transport, while the electron-accepting pyrimidine core enables efficient electron transport. This balanced charge transport leads to a high recombination efficiency of charge carriers in the emissive layer.[3]

  • High Triplet Energy: The host material must possess a triplet energy level higher than that of the TADF emitter to prevent reverse energy transfer and efficiently confine the triplet excitons on the emitter molecules. The rigid and less conjugated nature of the pyrimidine-carbazole backbone contributes to a high triplet energy.[5]

  • Thermal and Morphological Stability: The rigid aromatic structure of these materials imparts high thermal stability and a high glass transition temperature, which are crucial for long device operational lifetimes.[6]

Conclusion

This compound is a versatile and highly valuable building block in materials science for organic electronics. Its inherent electronic properties and the synthetic accessibility provided by the bromo-functionality make it an ideal starting point for the creation of advanced materials. As demonstrated, its application in the synthesis of bipolar host materials for TADF OLEDs can lead to devices with state-of-the-art performance. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in developing the next generation of organic electronic materials.

References

  • Li, S.-W., Yu, C.-H., Ko, C.-L., Chatterjee, T., Hung, W.-Y., & Wong, K.-T. (2018). Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs. ACS Applied Materials & Interfaces, 10(15), 12930–12936. [Link]

  • El-Mekawy, M. A., & Al-Harbi, A. A. (2021). Optoelectronic properties of a new luminescent-synthesized organic material based on carbazole and thiophene rings for a new generation of OLEDs devices: experimental investigations and DFT modeling. Journal of Materials Science: Materials in Electronics, 32(1), 101-114. [Link]

  • Lee, J. H., & Kim, J. J. (2020). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. Journal of Information Display, 21(1), 1-13. [Link]

  • Cravino, A., & Sarzi, D. (2022). Carbazole-Pyridazine copolymers and their rhenium complexes: effect of the molecular structure on the electronic properties. AIR Unimi. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Carbazole-based host molecules and photophysical properties of codeposited films of TADF emitter host molecules. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Breakthroughs: The Role of Pyrimidine Derivatives. Retrieved from [Link]

  • Yoon, J., et al. (2021). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C, 9(2), 593-600. [Link]

  • Zapol, B., et al. (2019). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 24(21), 3848. [Link]

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(30), 10049-10070. [Link]

  • Grigalevicius, S., et al. (2022). D-π-A-Type Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials for Perovskite Solar Cells: Effect of the Functionalization Position. Molecules, 27(22), 7808. [Link]

  • Dias, F. B., et al. (2019). The use of Pyrimidine and Pyrazine Bridges as a Design Strategy to Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. ResearchGate. [Link]

  • Rahim, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3290. [Link]

  • Goud, B., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 19(21), 5944-5947. [Link]

  • Rahim, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Ran, X., et al. (2022). Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry, 46(36), 17351-17360. [Link]

  • Zhang, Y., et al. (2015). Single-Molecule and π–π-Stacked Dimer Electron Transport in Carbazole and Folded Bicarbazole Derivatives in Molecular Junctions. ACS Omega, 5(43), 28254-28263. [Link]

  • di Fazio, T., et al. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. [Link]

  • Nakamura, T., et al. (2023). Highly efficient and stable green fluorescent OLEDs with high color purity using a BODIPY derivative. Molecular Systems Design & Engineering, 8(7), 903-909. [Link]

  • Wang, Y., et al. (2016). Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjugated compounds. RSC Advances, 6(96), 93855-93862. [Link]

  • Uravic, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2999. [Link]

  • Iqbal, J., et al. (2023). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 28(13), 5030. [Link]

Sources

Application Notes and Protocols: Synthesis of Fluorescent Probes Using 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of novel fluorescent probes derived from the versatile building block, 2-(4-Bromophenyl)pyrimidine. We detail robust and efficient synthetic protocols, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[1][2][3] This guide offers step-by-step methodologies, discusses the causality behind experimental choices, and presents characterization data for the synthesized probes. Furthermore, we provide protocols for the application of these probes in cellular imaging, underscoring their potential in modern biological research and drug discovery.

Introduction: The Strategic Advantage of the this compound Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous bioactive compounds and functional molecules.[4][5][6] Its derivatives are integral to the development of fluorescent probes for sensing various biological analytes and environments, including metal cations, pH, and polarity.[4][7][8] The this compound scaffold, in particular, offers a strategic entry point for the synthesis of a diverse library of fluorescent probes. The bromine atom at the 4-position of the phenyl ring serves as a versatile handle for introducing a wide range of fluorescent moieties and functional groups through well-established palladium-catalyzed cross-coupling reactions.[9] This allows for the systematic tuning of the photophysical properties of the resulting probes, such as absorption and emission wavelengths, quantum yields, and Stokes shifts.[7]

The inherent electronic properties of the pyrimidine ring, often acting as an electron-accepting unit, facilitate the design of probes based on intramolecular charge transfer (ICT) mechanisms.[7] By coupling the this compound core with various electron-donating groups, researchers can create probes with environment-sensitive fluorescence, making them powerful tools for imaging subtle changes in cellular microenvironments.[10][11]

This guide will focus on two of the most powerful and widely used cross-coupling reactions for C-C bond formation: the Suzuki-Miyaura coupling and the Sonogashira coupling.[2][3] We will provide detailed, field-proven protocols for these reactions, enabling researchers to reliably synthesize a variety of fluorescent probes from this compound.

Synthetic Methodologies: Building the Fluorescent Core

The synthesis of fluorescent probes from this compound primarily relies on the functionalization of the bromo-phenyl moiety. The following sections provide detailed protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is particularly useful for synthesizing biaryl-based fluorophores.

2.1.1. Rationale and Key Considerations
  • Catalyst Choice: The selection of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly used.[9] The choice of ligand can influence the reaction's efficiency and selectivity.

  • Base Selection: A base is required to activate the organoboron species.[2] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently employed. The strength of the base can impact the reaction rate.

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and an aqueous solution of the base. This biphasic system facilitates the interaction of all reactants.

2.1.2. Protocol: Synthesis of a Naphthyl-Substituted Pyrimidine Probe

This protocol describes the synthesis of 2-(4-(Naphthalen-2-yl)phenyl)pyrimidine, a representative fluorescent probe, via a Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Naphthalene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), naphthalene-2-boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired fluorescent probe.

Suzuki_Miyaura_Workflow Reactants This compound + Naphthalene-2-boronic acid + Pd(PPh3)4 + Na2CO3 Reaction_Setup Inert Atmosphere (N2) Dioxane/Water Reflux (100°C) Reactants->Reaction_Setup 12-24h Workup Aqueous Workup Extraction with EtOAc Reaction_Setup->Workup Purification Column Chromatography Workup->Purification Product 2-(4-(Naphthalen-2-yl)phenyl)pyrimidine Purification->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Sonogashira Coupling for Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing carbon-carbon triple bonds.[3][12][13] This reaction is ideal for synthesizing probes with extended π-conjugation, which often results in red-shifted absorption and emission spectra.

2.2.1. Rationale and Key Considerations
  • Dual Catalysis: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI).[3] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is commonly used both as a base and as a solvent.

  • Inert Atmosphere: Due to the sensitivity of the catalysts to oxygen, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

2.2.2. Protocol: Synthesis of an Ethynyl-Pyrene Substituted Probe

This protocol details the synthesis of 2-(4-((Pyren-1-yl)ethynyl)phenyl)pyrimidine, a probe with a large, planar aromatic system.

Materials:

  • This compound

  • 1-Ethynylpyrene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dry, degassed solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and 1-ethynylpyrene (1.1 mmol).

  • Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add dry, degassed triethylamine (5 mL) and THF (10 mL) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane/DCM gradient) to obtain the desired pyrene-alkyne probe.

Sonogashira_Workflow Reactants This compound + 1-Ethynylpyrene + PdCl2(PPh3)2 + CuI Reaction_Setup Inert Atmosphere (N2/Ar) Triethylamine/THF Room Temperature Reactants->Reaction_Setup 8-16h Workup Solvent Removal DCM Extraction & Wash Reaction_Setup->Workup Purification Column Chromatography Workup->Purification Product 2-(4-((Pyren-1-yl)ethynyl)phenyl)pyrimidine Purification->Product Cellular_Imaging_Workflow Cell_Seeding Seed Cells on Glass-Bottom Dish Probe_Loading Incubate with Fluorescent Probe (1-10 µM) Cell_Seeding->Probe_Loading 24h Growth Washing Wash with PBS to Remove Unbound Probe Probe_Loading->Washing 15-60 min Incubation Imaging Image with Fluorescence Microscope Washing->Imaging

Caption: General Workflow for Live-Cell Imaging.

Conclusion

The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The Suzuki-Miyaura and Sonogashira cross-coupling reactions provide efficient and reliable methods for introducing a wide array of functionalities, allowing for the fine-tuning of photophysical properties. The protocols and guidelines presented in this application note are intended to empower researchers to develop and utilize these powerful chemical tools for a broad range of applications in cellular biology and drug discovery.

References

  • 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applic
  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
  • Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples.
  • Multisensing emissive pyrimidine. Semantic Scholar.
  • Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (2016-08-09).
  • Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. PubMed. (2015-04-28).
  • Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Universitas Indonesia.
  • Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. PubMed. (2016-10-18).
  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
  • Suzuki reaction. Wikipedia.
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.

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Application Notes and Protocols for the Utilization of 2-(4-Bromophenyl)pyrimidine in Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Agrochemicals

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in the development of modern agricultural chemicals.[1][2] Its unique electronic properties and structural versatility have led to the discovery of numerous commercial herbicides, fungicides, and insecticides.[1] Pyrimidine derivatives exhibit a wide spectrum of biological activities, making them a "privileged scaffold" in the quest for novel crop protection solutions.[1][2] The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a compound's efficacy, selectivity, and mode of action.[3][4]

This document provides a detailed guide for researchers on the use of the 2-(4-Bromophenyl)pyrimidine scaffold in the design and synthesis of novel agricultural chemicals. We will explore its synthetic pathways, propose protocols for biological screening, and discuss potential modes of action and structure-activity relationships (SAR).

The this compound Core: A Promising Starting Point

The this compound structure combines the proven biological activity of the pyrimidine ring with a bromophenyl substituent. The bromine atom serves as a useful synthetic handle for further derivatization via cross-coupling reactions, allowing for the creation of diverse chemical libraries. Phenylpyrimidine derivatives, in general, have demonstrated significant potential as herbicides by targeting essential plant enzymes.[5]

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A plausible and efficient synthetic route is outlined below. This protocol is based on common synthetic strategies for related pyrimidine compounds.[6][7][8]

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target compound.

Step 1: Synthesis of 1-(4-bromophenyl)ethanone This is a standard Friedel-Crafts acylation reaction.

  • Reagents and Materials:

    • Bromobenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1M

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • To a stirred solution of bromobenzene in DCM at 0 °C, slowly add anhydrous AlCl₃.

    • Add acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and 1M HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound This step involves the condensation of the synthesized ketone with a suitable pyrimidine precursor.

  • Reagents and Materials:

    • 1-(4-bromophenyl)ethanone

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Formamidine hydrochloride

    • Sodium methoxide

    • Ethanol

    • Reflux condenser

    • Standard glassware for organic synthesis

  • Procedure:

    • A mixture of 1-(4-bromophenyl)ethanone and DMF-DMA is heated at reflux for 2-3 hours.

    • The excess DMF-DMA is removed under reduced pressure.

    • The resulting intermediate is dissolved in ethanol.

    • Formamidine hydrochloride and sodium methoxide are added to the solution.

    • The mixture is heated at reflux for 6-8 hours.

    • After cooling, the reaction mixture is poured into ice water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Diagram: Synthesis Workflow

Synthesis_Workflow Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation Bromobenzene->Friedel_Crafts Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Friedel_Crafts Ketone 1-(4-bromophenyl)ethanone Friedel_Crafts->Ketone Condensation1 Condensation Ketone->Condensation1 DMF_DMA DMF-DMA DMF_DMA->Condensation1 Intermediate Enaminone Intermediate Condensation1->Intermediate Cyclization Cyclization Intermediate->Cyclization Formamidine Formamidine HCl Formamidine->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic route for this compound.

Biological Screening Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Below are generalized protocols for herbicidal, fungicidal, and insecticidal screening.

Protocol 2: In Vitro Herbicidal Activity Assay

This protocol is designed to assess the pre-emergent herbicidal activity of the synthesized compounds against model plant species.[5]

  • Materials:

    • Synthesized this compound derivatives

    • A commercial herbicide as a positive control (e.g., bensulfuron-methyl)[9]

    • Acetone and Tween-80 (for sample preparation)

    • Seeds of monocot (e.g., Echinochloa crusgalli - barnyard grass) and dicot (e.g., Brassica napus - rape) plants.[10][11]

    • Petri dishes and filter paper

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Prepare stock solutions of the test compounds and the positive control in acetone.

    • Prepare test solutions at various concentrations (e.g., 10, 50, 100 mg/L) by diluting the stock solutions with distilled water containing a small amount of Tween-80 to aid dissolution.

    • Place a sterile filter paper in each Petri dish and add a fixed volume of the test solution or a control solution (water with Tween-80).

    • Place a set number of seeds (e.g., 10-15) of each plant species in the Petri dishes.

    • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle) for 7-10 days.

    • Measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each compound at each concentration compared to the negative control.

    • Determine the IC₅₀ (concentration for 50% inhibition) value for active compounds.

Protocol 3: In Vitro Fungicidal Activity Assay

This protocol outlines a method to evaluate the efficacy of the compounds against common plant pathogenic fungi.[12]

  • Materials:

    • Synthesized this compound derivatives

    • A commercial fungicide as a positive control (e.g., a triazole fungicide)

    • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

    • Potato Dextrose Agar (PDA) medium

    • Acetone

    • Petri dishes

    • Incubator

  • Procedure:

    • Prepare stock solutions of the test compounds in acetone.

    • Prepare PDA medium and autoclave it. While the medium is still molten (around 45-50°C), add the test compounds to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) until the mycelium in the control plate (PDA with acetone only) reaches the edge of the plate.

    • Measure the diameter of the fungal colony in each plate.

    • Calculate the percentage of mycelial growth inhibition for each compound.

    • Determine the EC₅₀ (effective concentration for 50% inhibition) value.[12]

Protocol 4: Insecticidal Activity Assay

This protocol details a method for assessing the insecticidal properties of the synthesized compounds against a model insect pest.[13]

  • Materials:

    • Synthesized this compound derivatives

    • A commercial insecticide as a positive control (e.g., triflumezopyrim)[13]

    • A culture of a model insect pest (e.g., aphids (Megoura japonica))[13]

    • Host plants for the insects (e.g., broad bean seedlings)

    • Acetone and Triton X-100 (for sample preparation)

    • Spray bottle or micro-applicator

  • Procedure:

    • Prepare stock solutions of the test compounds in acetone.

    • Prepare test solutions at various concentrations with water and a surfactant like Triton X-100.

    • Infest host plants with a known number of insects.

    • Apply the test solutions to the infested plants using a spray bottle or micro-applicator, ensuring even coverage.

    • Maintain the treated plants in a controlled environment.

    • Assess insect mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment.

    • Calculate the percentage mortality for each concentration.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[12]

Potential Modes of Action

Understanding the mode of action is crucial for developing effective and sustainable agrochemicals. For pyrimidine-based compounds, several well-established molecular targets are known.

Herbicidal Mode of Action

Many herbicidal pyrimidine derivatives function by inhibiting key enzymes in essential plant metabolic pathways.[5]

  • Acetohydroxyacid Synthase (AHAS) Inhibition: AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death. Some novel pyrimidine thiourea compounds have been shown to inhibit AHAS.[9]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A more recently discovered mode of action for some herbicides is the inhibition of DHODH, an enzyme involved in the de novo pyrimidine biosynthesis pathway.[14][15] This disruption of pyrimidine synthesis is lethal to the plant.[15]

Diagram: Potential Herbicidal Mode of Action

MoA_Herbicide cluster_plant_cell Plant Cell cluster_amino_acid Amino Acid Biosynthesis cluster_pyrimidine_synthesis Pyrimidine Biosynthesis Pyrimidine_Derivative This compound Derivative AHAS AHAS Pyrimidine_Derivative->AHAS Inhibits DHODH DHODH Pyrimidine_Derivative->DHODH Inhibits Amino_Acids Val, Leu, Ile AHAS->Amino_Acids Catalyzes Plant_Growth Plant Growth & Development Amino_Acids->Plant_Growth Pyrimidines Pyrimidines DHODH->Pyrimidines Catalyzes Pyrimidines->Plant_Growth

Caption: Potential herbicidal modes of action for pyrimidine derivatives.

Fungicidal and Insecticidal Modes of Action
  • Fungicides: Some pyrimidine-based fungicides target the mitochondrial respiratory chain in fungi, specifically Complex I (NADH:ubiquinone oxidoreductase), disrupting ATP synthesis.[12] Others, particularly anilinopyrimidines, are known to be effective against diseases like gray mold (Botrytis cinerea).[6]

  • Insecticides: The mode of action for insecticidal pyrimidines can vary. Some act as inhibitors of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[12] Others, like the mesoionic pyridino[1,2-a]pyrimidines, may interact with neuronal nicotinic acetylcholine receptors.[16]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is key to optimizing its biological activity. The following are hypothetical SAR considerations based on published data for related pyrimidine derivatives.[3][4][17]

Table 1: Hypothetical SAR for this compound Derivatives
Position of ModificationType of ModificationExpected Impact on ActivityRationale/Supporting Evidence
Pyrimidine Ring (Position 5) Introduction of a halogen (e.g., Br)Potentially increased activityIncorporation of a bromide at the 5-position of a 2-arylamino-4-aryl-pyrimidine core yielded a potent PAK1 inhibitor.[17]
Phenyl Ring (para-position) Replacement of Br with other halogens (Cl, F) or small alkyl groupsModulation of electronic and steric properties, potentially altering target binding and selectivity.SAR studies on other aryl-substituted heterocycles show that such modifications significantly impact biological activity.[18]
Pyrimidine Ring (Positions 4 and 6) Introduction of amino or substituted amino groupsCan enhance fungicidal or insecticidal activity.2-amino-4-phenyl-6-trifluoromethyl pyrimidines show high fungicidal activity.[6] Aryl-substituted pyrimidines with substitutions at these positions have insecticidal properties.[19]
Overall Molecule Introduction of moieties that improve systemic propertiesEnhanced efficacy in whole-plant assays.The insecticidal activity of some compounds is primarily due to their systemic properties.[13]
Diagram: SAR Exploration Logic

SAR_Logic cluster_modifications Core_Scaffold This compound Core Scaffold Modification_Points Key Modification Points Core_Scaffold->Modification_Points Mod_Phenyl Phenyl Ring (para-position) Modification_Points->Mod_Phenyl Mod_Pyr_5 Pyrimidine Ring (Position 5) Modification_Points->Mod_Pyr_5 Mod_Pyr_4_6 Pyrimidine Ring (Positions 4 & 6) Modification_Points->Mod_Pyr_4_6 Biological_Screening Biological Screening (Herbicidal, Fungicidal, Insecticidal) Mod_Phenyl->Biological_Screening Mod_Pyr_5->Biological_Screening Mod_Pyr_4_6->Biological_Screening SAR_Analysis SAR Analysis (Identify key functional groups) Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical workflow for SAR studies.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel agricultural chemicals. Its synthetic accessibility and the proven track record of the broader pyrimidine class in agrochemistry make it an attractive target for further investigation. The protocols and insights provided in this document offer a framework for researchers to systematically synthesize, screen, and optimize derivatives of this promising core structure, with the ultimate goal of developing new and effective crop protection solutions.

References

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  • Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
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  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
  • ResearchGate. (n.d.). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • PubMed. (2024).
  • Frontiers. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
  • ResearchGate. (n.d.). Structure activity relationship. | Download Scientific Diagram.
  • Echemi. (n.d.). 4-(pyrimidin-2-yl)bromobenzene cas no 210354-17-9.
  • PubMed. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors.
  • ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • PubMed Central. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.

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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-Bromophenyl)pyrimidine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. 2-Arylpyrimidines are privileged scaffolds in medicinal chemistry, and their efficient synthesis is crucial for advancing drug discovery programs. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between a pyrimidine electrophile (typically 2-chloro- or 2-bromopyrimidine) and a nucleophilic organoboron reagent (4-bromophenylboronic acid or its esters).[3] Its popularity stems from the commercial availability of starting materials, high functional group tolerance, and generally mild reaction conditions.[1]

Q2: Why is the Suzuki-Miyaura coupling preferred over other cross-coupling reactions like Stille or Negishi for this synthesis?

While other cross-coupling reactions can be effective, the Suzuki-Miyaura coupling offers significant practical advantages. The organoboron reagents used are typically stable, easy to handle, and exhibit low toxicity compared to the organotin compounds required for Stille coupling or the highly reactive organozinc reagents in Negishi coupling.[1][4] This makes the Suzuki-Miyaura reaction more "green" and user-friendly, particularly for library synthesis and scale-up operations.

Q3: What are the most critical parameters to control for a successful reaction?

A successful Suzuki-Miyaura coupling depends on the careful control of several interconnected parameters:[5]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[5][6] It is imperative to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is crucial. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of less reactive electrophiles like 2-chloropyrimidine.[5][7][8]

  • Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield and must be optimized for the specific substrate combination.[9]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with a small amount of water is common.[5] Water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for routine monitoring. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting materials (2-halopyrimidine and 4-bromophenylboronic acid) from the desired product. Staining with potassium permanganate can help visualize the boronic acid spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the consumption of starting materials and the formation of the product over time.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental problems you may encounter.

Problem Area 1: Low or No Product Yield

Q: My reaction shows no conversion, and I only recover my starting materials. What are the most likely causes?

A: Complete lack of reactivity almost always points to a fundamental issue with the catalytic system or reaction setup.

  • Cause 1: Inactive Catalyst. The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0).[5][11] This reduction can sometimes be inefficient. Furthermore, the Pd(0) catalyst is sensitive to air and moisture.[6]

    • Solution:

      • Use a Fresh Catalyst: Ensure your palladium source and ligands are fresh and have been stored properly under an inert atmosphere.

      • Pre-form the Catalyst: Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst that activates reliably.[12]

      • Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction glassware hot from the oven and maintain a positive pressure of inert gas.[9]

  • Cause 2: Poor Reagent Quality. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeborylation (replacement of the boronic acid group with a hydrogen).[6][13]

    • Solution: Use fresh, high-purity 4-bromophenylboronic acid. If in doubt, you can check its purity by NMR or recrystallize it. Ensure your base is anhydrous and finely powdered for consistent results.[6]

Q: My reaction gives a low yield (<30%). How can I systematically optimize it?

A: Low yields suggest that the catalytic cycle is proceeding but is inefficient. Optimization requires a systematic approach, often focusing on the ligand, base, and solvent.

  • Solution: Systematic Screening. A Design of Experiments (DoE) approach can be highly effective for optimization.[14] However, a simpler one-factor-at-a-time (OFAT) screening can also yield significant improvements.

    Table 1: Recommended Optimization Parameters for Suzuki Coupling

ParameterVariables to ScreenRationale & Expert Insight
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), cataCXium® AThe ligand's steric bulk and electron-donating ability are critical.[7][15] PPh₃ is a good starting point, but electron-rich, bulky ligands are often superior for coupling with electron-deficient pyrimidines.[16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base strength and solubility affect the rate of transmetalation. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective when weaker ones fail.[9][17]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system influences the solubility of all components and the reaction rate. Dioxane is a common and effective choice.[10][17]
Temperature 80°C, 100°C, 120°CHigher temperatures can increase reaction rates but may also promote side reactions like protodeborylation.[10][18] Microwave irradiation can dramatically shorten reaction times and improve yields.[10][19]

A recommended starting point for optimization is to screen different ligands, as this often has the most dramatic effect on reaction efficiency.[8]

Problem Area 2: Formation of Key Impurities

Q: My crude product is contaminated with a significant amount of 4,4'-dibromobiphenyl. What is this, and how can I prevent it?

A: This byproduct is the result of homocoupling , where two molecules of 4-bromophenylboronic acid react with each other.[20]

  • Cause: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5] Inadequate degassing is a primary culprit.

  • Solution:

    • Improve Inert Atmosphere: As detailed above, ensure your reaction setup is scrupulously free of oxygen.

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

Q: I'm observing a byproduct with the mass of pyrimidine itself (C₄H₄N₂). Where does this come from?

A: This is likely due to the hydrodehalogenation (or dehalogenation) of your 2-halopyrimidine starting material, where the halogen is replaced by a hydrogen atom.[20]

  • Cause: This side reaction can be promoted by certain phosphine ligands in the presence of a base and trace water, which can act as a hydride source.

  • Solution:

    • Ligand Choice: Some ligands are more prone to promoting this side reaction. If hydrodehalogenation is a major issue, screening alternative ligands is a good strategy.

    • Base Selection: Using a non-nucleophilic, anhydrous base may help mitigate this issue.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, which can accelerate this and other side reactions.

Problem Area 3: Product Isolation and Purification

Q: My product streaks badly on the silica gel column, and purification is difficult. What are the best practices?

A: The two nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel surface, leading to poor chromatographic behavior.

  • Solution:

    • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% by volume). This deactivates the acidic sites on the silica surface.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase C18 column.

    • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Wash the organic layer with water and brine to remove the inorganic base and salts. Filtering the crude mixture through a short plug of Celite or silica before concentrating can also remove some baseline impurities and catalyst residues.[21]

Q: How can I efficiently remove residual palladium from my final product?

A: Palladium contamination is a significant concern, especially in drug development.

  • Solution:

    • Filtration: After the reaction, filtering the mixture through a pad of Celite can remove precipitated palladium black.[21]

    • Scavengers: If simple filtration is insufficient, use a palladium scavenger. These are functionalized resins or silicas (e.g., with thiol groups) that selectively bind to and remove palladium from the solution. Stirring the crude product solution with a scavenger for a few hours before filtration can be highly effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final step to remove both organic impurities and trace metals.

Visualized Workflows and Mechanisms

General Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3] Understanding this cycle is fundamental to troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Transmetalation (+ Ar'-B(OR)₂ + Base) re_start trans_complex->re_start Reductive Elimination product Ar-Ar' (Product) re_start->pd0 re_start->product oa_start reactant1 Ar-X (2-Halopyrimidine) reactant1->oa_complex reactant2 Ar'-B(OR)₂ (4-Bromophenylboronic Acid) reactant2->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree for Low Yield

This workflow provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Tree start Low / No Yield Observed check_catalyst Is the catalytic system active? start->check_catalyst check_reagents Are reagents high quality? check_catalyst->check_reagents Yes action_inert Action: Improve Inert Atmosphere Technique (Degas, Dry Glassware) check_catalyst->action_inert No action_boronic Action: Use Fresh/ Purified Boronic Acid check_reagents->action_boronic No optimize Yield Still Low? Begin Systematic Optimization check_reagents->optimize Yes action_inert->optimize action_catalyst Action: Use Fresh Catalyst/ Ligand or a Pre-catalyst action_boronic->optimize action_base Action: Use Anhydrous, Finely Powdered Base screen_ligand Screen Ligands (e.g., Buchwald-type) optimize->screen_ligand screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) optimize->screen_base screen_solvent Screen Solvents/ Temperature optimize->screen_solvent

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chen, D. Y.-K., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • ResearchGate. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Prešeren, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • ResearchGate. (2017). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Girgis, A. S., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing the Suzuki Coupling of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 2-(4-Bromophenyl)pyrimidine. As a Senior Application Scientist, I understand that coupling electron-deficient heteroaryl halides presents unique challenges not typically encountered with standard aryl halides. The pyrimidine core, in particular, introduces specific hurdles related to catalyst activity and reaction kinetics. This guide is structured to provide direct, actionable solutions to common problems, moving from troubleshooting immediate experimental failures to answering broader foundational questions. Our goal is to empower you with the causal understanding needed to not only solve the immediate problem but also to strategically design future reactions for maximal yield and purity.

Troubleshooting Guide

This section addresses the most urgent issues encountered during the reaction. Each answer provides a diagnostic approach and a step-by-step protocol for remediation.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?

A1: A complete lack of reactivity in this system almost always points to a fundamental issue with the catalytic cycle. The primary suspects are catalyst inactivation and suboptimal reaction conditions that fail to initiate the cycle. The nitrogen atoms of the pyrimidine ring are notorious for coordinating with the palladium center, effectively poisoning the catalyst and preventing the initial oxidative addition step.[1][2]

Immediate Diagnostic Steps & Solutions:

  • Catalyst & Ligand Incompatibility: The standard Pd(PPh₃)₄ may be inadequate here. The electron-deficient nature of the pyrimidine ring requires a more robust catalytic system.[1]

    • Solution: Switch to a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a specialized ligand. Bulky, electron-rich biarylphosphine ligands are highly effective as they promote the crucial, often rate-limiting, reductive elimination step and stabilize the catalyst against deactivation.[3][4]

  • Inadequate Degassing: Palladium(0) catalysts are extremely sensitive to oxygen. Insufficient degassing leads to rapid oxidation and catalyst death before the reaction can begin.[3][5]

    • Solution: Ensure all solvents and the reaction vessel are rigorously degassed. Use a minimum of three freeze-pump-thaw cycles for your solvent. For the reaction setup, evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three to five times before adding the solvent and temperature-sensitive reagents.[3]

  • Incorrect Base or Poor Solubility: The base is not just a spectator; it is essential for activating the boronic acid in the transmetalation step.[6] If the base is too weak or is insoluble in the reaction medium, the catalytic cycle will stall.

    • Solution: Screen stronger inorganic bases. While K₂CO₃ is common, K₃PO₄ or Cs₂CO₃ are often more effective for challenging heteroaryl couplings.[1][7] Their use in a biphasic solvent system (e.g., dioxane/water) often improves solubility and performance.[3][8]

Workflow: Diagnosing and Solving Low Yield

start Problem: Low/No Yield cause1 Potential Cause: Catalyst System Failure start->cause1 cause2 Potential Cause: Reagent/Condition Failure start->cause2 subcause1a Catalyst Poisoning (Pyrimidine Coordination) cause1->subcause1a subcause1b Ligand Inappropriate cause1->subcause1b subcause2a Poor Reagent Quality (e.g., Boronic Acid) cause2->subcause2a subcause2b Ineffective Base/Solvent cause2->subcause2b subcause2c Oxygen Contamination cause2->subcause2c solution1 Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) subcause1a->solution1 subcause1b->solution1 solution2 Action: Use Fresh Reagents, Consider Boronate Ester subcause2a->solution2 solution3 Action: Screen Bases (K₃PO₄, Cs₂CO₃) & Biphasic Solvents subcause2b->solution3 solution4 Action: Rigorous Degassing (Freeze-Pump-Thaw) subcause2c->solution4

Caption: A troubleshooting workflow for low-yield Suzuki couplings.

Q2: I'm observing significant side products, especially homocoupling of my boronic acid and protodeboronation. How can I minimize these?

A2: The formation of side products is a clear sign that undesired reaction pathways are outcompeting the desired cross-coupling. Both homocoupling (Ar-Ar) and protodeboronation (Ar-H) are classic failure modes in Suzuki reactions, particularly with sensitive substrates.

  • Homocoupling: This side reaction, the coupling of two boronic acid molecules, is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[5][9]

    • Solution 1: Rigorous Inert Atmosphere: As mentioned above, meticulous degassing and maintaining a strict inert atmosphere throughout the reaction is the most effective preventative measure.[3]

    • Solution 2: Control Stoichiometry: Using a slight excess (1.1–1.2 equivalents) of the boronic acid is standard, but a large excess can favor homocoupling. Ensure your stoichiometry is accurate.

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[10] It is a significant issue for electron-deficient heteroaryl boron derivatives and can be promoted by excessive heat, prolonged reaction times, or an inappropriate base/solvent combination.[1][11]

    • Solution 1: Use a Milder Base or Anhydrous Conditions: If using a very strong base in an aqueous medium, consider switching to a slightly weaker base like powdered KF or using a non-aqueous solvent system if feasible.[6]

    • Solution 2: Use a More Stable Boron Reagent: Free boronic acids are susceptible to degradation.[10] Converting the boronic acid to a more stable boronate ester, such as a pinacol[12] or MIDA ester, can dramatically reduce protodeboronation.[12] These esters slowly release the boronic acid in situ, keeping its ambient concentration low and minimizing side reactions.[12] Alternatively, diethanolamine-complexed DABO boronates are air-stable and can be used directly.[13]

ProblemProbable Cause(s)Recommended Solution(s)
Low/No Yield Catalyst deactivation by pyrimidine N; Ineffective ligand; Oxygen contamination.Use a Pd(II) precatalyst with a bulky, electron-rich ligand (e.g., XPhos); Rigorously degas all solvents.
Stalled Reaction Poor solubility of base or reagents; Catalyst death mid-reaction.Switch to a more soluble base (K₃PO₄, Cs₂CO₃); Use a biphasic solvent system (e.g., Dioxane/H₂O).
Homocoupling Oxygen in the reaction mixture; Large excess of boronic acid.Improve inert atmosphere technique; Use 1.1-1.2 eq. of boronic acid.
Protodeboronation Unstable boronic acid; Excessively harsh base/temp; Prolonged reaction time.Use fresh boronic acid or a stable boronate ester (pinacol, MIDA); Optimize temperature and time.

Table 1: Troubleshooting Summary for Suzuki Coupling of this compound.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the fundamental parameters governing the success of this specific Suzuki coupling.

Q1: What are the best general starting conditions for a first attempt at coupling this compound?

A1: For a challenging substrate like this, it's best to start with conditions that are known to be robust. Avoid "all-purpose" conditions and instead opt for a system designed for heteroaryl couplings.

ParameterRecommendationRationale
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic Acid or Ester1.2 equivalents
Catalyst PdCl₂(dppf) or Pd₂(dba)₃2-5 mol %
Ligand dppf or XPhos4-10 mol % (Ligand:Pd ratio ~2:1)
Base K₃PO₄ or Cs₂CO₃2.0-3.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1)0.1 M concentration
Temperature 80–110 °CReaction dependent, monitor by TLC/LCMS

Table 2: Recommended Starting Conditions for a Pilot Reaction.

Experimental Protocol:

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and any additional ligand.[8]

  • Evacuate and backfill the flask with Argon three more times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.[8]

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Q2: How do I choose the right Palladium catalyst and ligand? The pyrimidine nitrogen seems to be an issue.

A2: You are correct to identify the pyrimidine nitrogen as the primary challenge. It acts as a Lewis base that can coordinate to the palladium catalyst, forming off-cycle, inactive complexes. The key is to use a ligand that is bulky enough to prevent this coordination while being electron-rich enough to facilitate the catalytic cycle.

Ligand ClassExamplesCharacteristics & Use Case
Ferrocenylphosphines dppfGood starting point. Offers a balance of steric bulk and electronic properties. Often used in PdCl₂(dppf).
Biarylphosphines XPhos, SPhosHighly Recommended. Very bulky and electron-rich. Excellent for coupling electron-deficient heteroaryl halides and sterically hindered substrates.[3][4]
Triphenylphosphine PPh₃Often insufficient for this substrate. Can lead to slow reactions and catalyst decomposition.[1]

The Causality: Bulky ligands like XPhos create a sterically crowded coordination sphere around the palladium atom. This steric hindrance makes it more difficult for the pyrimidine nitrogen to bind to the metal center. Furthermore, their high electron-donating ability increases the electron density on the palladium, which accelerates the oxidative addition and, critically, the reductive elimination steps of the cycle.[14]

Diagram: Interplay of Reaction Parameters

Substrate This compound (Electron Deficient, Coordinating) Catalyst Palladium Source (e.g., Pd(OAc)₂) Substrate->Catalyst Inhibits Outcome High Yield Product Catalyst->Outcome Drives Reaction Catalyst->Outcome Ligand Ligand (e.g., XPhos) Ligand->Catalyst Activates & Protects Ligand->Outcome Base Base (e.g., K₃PO₄) Base->Catalyst Enables Transmetalation Base->Outcome Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Base Solubilizes Solvent->Outcome

Caption: Key parameters influencing the Suzuki coupling outcome.

Q3: My boronic acid might be decomposing. How can I prevent this?

A3: Boronic acid instability is a very common but often overlooked cause of poor yields.[9] Besides protodeboronation, boronic acids can dehydrate to form cyclic trimers called boroxines.[10] While often still reactive, this process complicates accurate weighing and stoichiometry.

Prevention and Mitigation Strategies:

  • Use Fresh Reagents: Always use boronic acid from a freshly opened bottle or a batch that has been stored properly under inert gas and refrigerated.[3]

  • Use Boronate Esters: As a superior alternative, use pinacol or MIDA boronate esters. They are significantly more stable to storage and purification (e.g., silica gel chromatography) and are less prone to protodeboronation during the reaction.[10][12]

  • Use DABO Boronates: These diethanolamine-complexed boronates are highly crystalline, air-stable solids that can be used directly in Suzuki couplings with a protic co-solvent.[13] This offers an operationally simple way to handle otherwise unstable heterocyclic boronic acids.[13]

References

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Rychnovsky, S. D., & Reilly, M. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. [Link]

  • Kabuto, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Spencer, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Siddiqa, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Li, W., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Vantourout, J. C., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Al-dujaili, A. H., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • ResearchGate. (2015). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]

  • ResearchGate. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • ResearchGate. (2018). The isolated yield of product 3 after Suzuki coupling of.... ResearchGate. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances. [Link]

  • ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

  • Svejstrup, T. D., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Reddit. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • ResearchGate. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • ResearchGate. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • MDPI. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids. MDPI. [Link]

  • Dreher, S. D., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for Crude 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)pyrimidine is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. However, its synthesis, often accomplished via Suzuki-Miyaura coupling, can introduce a range of impurities that are structurally similar to the target compound, posing significant purification challenges.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude this compound. We will delve into the identification of common impurities, provide detailed protocols for recrystallization and column chromatography, and offer troubleshooting advice for common issues encountered during the purification process. Our approach is grounded in the principles of causality, ensuring that each step is scientifically justified to empower you to make informed decisions in your experimental work.

Understanding the Impurity Profile

A robust purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the Suzuki-Miyaura coupling of a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with (4-bromophenyl)boronic acid. This reaction, while powerful, can generate several byproducts.

Common Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials:

    • 2-Halopyrimidine (e.g., 2-chloropyrimidine)

    • (4-Bromophenyl)boronic acid and its anhydrides (boroxines)

  • Homocoupling Byproducts:

    • 4,4'-Dibromobiphenyl (from the coupling of two molecules of (4-bromophenyl)boronic acid)

    • 2,2'-Bipyrimidine (from the coupling of two molecules of 2-halopyrimidine)

  • Protodeborylation/Dehalogenation Byproducts:

    • Bromobenzene (from the replacement of the boronic acid group with a hydrogen)

    • Pyrimidine (from the replacement of the halogen on the pyrimidine ring with a hydrogen)

  • Catalyst Residues:

    • Palladium complexes and ligands (e.g., triphenylphosphine and its oxide)

Physicochemical Properties of the Target Compound and Key Impurities

A successful purification strategy exploits the differences in the physicochemical properties of the target compound and its impurities.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Polarity/Solubility Characteristics
This compound (Target) 235.08136-140Solid. Soluble in many organic solvents.[1]
4,4'-Dibromobiphenyl312.00163-169White powder. Insoluble in water, slightly soluble in ethanol, soluble in benzene.[2][3][4]
2,2'-Bipyrimidine158.16112-116White solid. Soluble in methanol.[5][6][7]
4-Phenylpyrimidine156.1954-64White to yellow crystalline powder.[8][9][10]

Purification Strategy Decision Workflow

The choice of purification method depends on the scale of the reaction and the nature of the impurities. The following workflow can guide your decision-making process.

Purification_Workflow start Crude this compound tlc Perform TLC Analysis (e.g., Hexane:Ethyl Acetate 4:1) start->tlc decision1 Are impurities significantly more or less polar than the product? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes column_chromatography Column Chromatography decision1->column_chromatography No (impurities have similar polarity) decision2 Is the product pure by TLC/NMR? recrystallization->decision2 column_chromatography->decision2 pure_product Pure this compound decision2->pure_product Yes re_purify Re-purify using alternative method or optimize conditions decision2->re_purify No re_purify->tlc

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

FAQ 1: What is a good starting solvent for the recrystallization of this compound?

Answer: Based on its structure—a moderately polar aromatic compound—a good starting point would be a solvent of intermediate polarity. Ethanol or a mixed solvent system like hexane/ethyl acetate or toluene/hexane are excellent candidates. A preliminary solubility test with a small amount of your crude material in various solvents is highly recommended.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In separate test tubes, add a small amount of crude this compound to ~0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Heat the soluble samples to boiling and then cool to room temperature, followed by an ice bath. An ideal solvent will show high solubility when hot and low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod at the meniscus.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Troubleshooting Recrystallization

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Solution 1: Re-dissolve and add more solvent. Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.[10]

  • Solution 2: Change the solvent system. Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.[11]

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: A low yield can be due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1: Minimize the amount of hot solvent. Use only the minimum volume of hot solvent necessary to dissolve the crude product.

  • Solution 2: Recover a second crop of crystals. Concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.[10]

Column Chromatography

Column chromatography is an indispensable technique for separating compounds with similar polarities.[12] For this compound, normal-phase chromatography using silica gel is the most common approach.

FAQ 2: What is a recommended solvent system for the column chromatography of this compound?

Answer: A good starting point for silica gel chromatography is a non-polar solvent system with a polar modifier. A gradient of ethyl acetate in hexanes is typically effective. For example, you can start with 100% hexanes and gradually increase the concentration of ethyl acetate (e.g., from 0% to 10%). The optimal gradient should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes) and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane) and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is often preferred for better resolution.

  • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Column Chromatography

Q1: The separation between my product and an impurity is poor (co-elution). What can I do?

A1: Co-elution of compounds with similar polarities is a common challenge.

  • Solution 1: Optimize the solvent system. Try a less polar solvent system to increase the retention time and potentially improve separation. For example, if you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane system.

  • Solution 2: Use a longer column. A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.

  • Solution 3: Reduce the sample load. Overloading the column can lead to band broadening and poor separation. A general rule of thumb is to load an amount of crude material that is 1-2% of the weight of the silica gel.

Q2: My compound is streaking on the TLC plate and the column. Why is this happening?

A2: Streaking is often observed for basic compounds like pyrimidines on acidic silica gel.

  • Solution 1: Add a basic modifier. Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[8]

  • Solution 2: Use an alternative stationary phase. Consider using neutral or basic alumina instead of silica gel.[8]

Q3: My compound is not eluting from the column. What should I do?

A3: This indicates that your compound is too polar for the chosen eluent.

  • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, you can switch to a more polar solvent system, such as dichloromethane/methanol.

Final Purity Assessment

After purification, it is crucial to assess the purity of your this compound. This can be done using a combination of techniques:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point Analysis: A sharp melting point close to the literature value (136-140 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The absence of impurity peaks is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative information about the purity of your sample.

By following the strategies and protocols outlined in this guide, researchers can confidently and efficiently purify crude this compound, ensuring the quality and reliability of their subsequent research and development endeavors.

References

  • Chemsrc. (2025, August 21). 4,4'-Dibromobiphenyl | CAS#:92-86-4. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4,4'-Dibromobiphenyl for Industrial Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dibromobiphenyl. Retrieved from [Link]

  • Krbavčić, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4275.
  • Turner, J. A. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 65(18), 5781–5784.
  • PubChem. (n.d.). 2,2'-Bipyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2'-Bipyrimidine. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Merck Millipore. (n.d.). Separation of pyrimidine derivatives. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • ResearchGate. (2025). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

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Technical Support Center: Navigating Solubility Challenges with 2-(4-Bromophenyl)pyrimidine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of 2-(4-Bromophenyl)pyrimidine and related hydrophobic small molecules in various experimental assays. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to ensure the integrity and success of your research.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] However, derivatives like this compound, characterized by a lipophilic bromophenyl group, often exhibit limited aqueous solubility. This property can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.[3] This guide is designed to provide a logical, step-by-step framework for diagnosing and overcoming these critical solubility hurdles.

Frequently Asked Questions (FAQs): The First Line of Defense

Here, we address the most common initial questions researchers face when working with poorly soluble compounds.

Q1: My this compound, dissolved in DMSO, is precipitating immediately upon dilution into my aqueous assay buffer. What's my first step?

A1: This is a classic sign of a compound "crashing out" of solution and is extremely common for hydrophobic molecules. The first step is to assess the final concentration of your primary solvent (DMSO) in the assay. Many organic solvents will cause precipitation when their concentration in the final aqueous solution is too high. For most cell-based assays, the final DMSO concentration should ideally be below 0.5% and almost always under 1% to avoid cytotoxicity and other off-target effects.[4] If your current protocol exceeds this, your primary goal should be to reduce the final DMSO percentage. This can be achieved by creating a more concentrated DMSO stock solution, allowing you to add a smaller volume to your assay.

Q2: I've already minimized the DMSO concentration to 0.5%, but the precipitation persists. What are my next options?

A2: When the primary solvent isn't sufficient, a systematic approach to solubility enhancement is necessary. The main strategies involve the use of excipients like co-solvents, cyclodextrins, or surfactants.[3] It is critical to validate any new excipient by running a "vehicle control" in your assay. This control should contain the exact same concentration of all solvents and excipients as your test wells, but without the compound, to ensure the vehicle itself does not interfere with your experimental results.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A3: Understanding this distinction is key to effective troubleshooting.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration at which the compound starts to precipitate. This method is rapid and closely mimics the conditions of most high-throughput screening (HTS) and in vitro biological assays, making it a highly relevant metric for initial experiments.[4]

  • Thermodynamic Solubility is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a longer period (e.g., 24-48 hours).[4]

For most initial in vitro assays, kinetic solubility is the more practical concern. If your compound is precipitating upon dilution, you are exceeding its kinetic solubility limit under those specific buffer and solvent conditions.

Troubleshooting Guide: A Systematic Approach to Solubilization

When basic solvent adjustments fail, a more robust strategy is required. This section provides a decision-making framework and detailed protocols for advanced solubilization techniques.

Initial Assessment: Understanding Your Compound

Before experimenting with complex formulations, it's crucial to characterize the problem. This compound is a solid with a melting point of approximately 138°C.[5] Its structure suggests it is non-polar and thus, predictably, more soluble in organic solvents than in aqueous media.[6]

Diagram 1: Troubleshooting Workflow for Compound Precipitation

start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration by making a more concentrated stock. check_dmso->reduce_dmso Yes options Explore Advanced Solubilization Methods check_dmso->options No reduce_dmso->options cosolvent Option 1: Use of Co-solvents (e.g., PEG 400, Ethanol) options->cosolvent cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD) options->cyclodextrin surfactant Option 3: Surfactants (e.g., Tween-20) options->surfactant validate Run Vehicle Controls for any new excipient to test for assay interference. cosolvent->validate cyclodextrin->validate surfactant->validate end Proceed with Assay validate->end

Caption: A decision tree for addressing compound precipitation in assays.

Method 1: Co-Solvent Systems

A co-solvent is a water-miscible organic solvent used in combination with the primary solvent (like DMSO) and the aqueous buffer to increase the solubility of a hydrophobic compound.

  • Expertise & Experience: The principle behind co-solvents is to reduce the overall polarity of the solvent system, thereby making it more favorable for a non-polar solute. Polyethylene glycol 400 (PEG 400) is an excellent choice due to its low toxicity and high solubilizing power for many lipophilic drugs.[7][8] It is soluble in water and DMSO.[9] Ethanol is another option, though it can be more volatile and potentially more disruptive to cellular systems at higher concentrations.

  • Trustworthiness (Self-Validating Protocol): The key to a trustworthy co-solvent protocol is to determine the maximum tolerated concentration of the co-solvent in your specific assay before testing your compound.

Experimental Protocol: Co-Solvent Titration

  • Prepare a Co-solvent Series: In your final assay buffer, prepare a series of vehicle solutions containing a fixed, low concentration of DMSO (e.g., 0.5%) and varying concentrations of PEG 400 (e.g., 0%, 1%, 2%, 5%, 10%).

  • Assay Validation: Run your biological assay using these vehicle solutions without your compound.

  • Determine MTC: Identify the Maximum Tolerated Concentration (MTC) of PEG 400 that does not significantly impact your assay's performance (e.g., cell viability, enzyme activity).

  • Compound Testing: Prepare your this compound dilutions in the vehicle containing the MTC of PEG 400 and 0.5% DMSO.

Co-Solvent Typical Starting Concentration Range in Final Assay Volume Key Considerations
PEG 400 1 - 10% (v/v)Generally well-tolerated in many cell lines; highly effective for lipophilic compounds.[10]
Ethanol 0.5 - 2% (v/v)Can be more cytotoxic than PEG 400; ensure it is high purity.
Method 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[11]

  • Expertise & Experience: The mechanism involves the non-polar (hydrophobic) portion of the drug molecule partitioning into the hydrophobic core of the cyclodextrin torus. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[11][12] This method can lead to dramatic increases in apparent water solubility, sometimes by over 50-fold.[11]

  • Trustworthiness (Self-Validating Protocol): The formation of an inclusion complex can be verified, and the optimal drug-to-cyclodextrin ratio can be determined through phase solubility studies.

Experimental Protocol: Preparing a Drug-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)

  • Dissolve HP-β-CD: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in water. For example, to prepare a 10 mM solution, dissolve ~15.4 mg of HP-β-CD (MW ~1540 g/mol ) per mL of water.

  • Dissolve Compound: Dissolve this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.

  • Mix Solutions: Slowly add the compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Evaporate Solvent: Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Then, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Lyophilize: Freeze-dry the remaining aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitute and Use: The resulting powder can be directly dissolved in your aqueous assay buffer. As always, test the corresponding concentration of HP-β-CD alone as a vehicle control.

Parameter Typical Starting Range Rationale/Notes
Drug:HP-β-CD Molar Ratio 1:2 to 1:10A molar excess of HP-β-CD is typically required to drive the complexation equilibrium.
HP-β-CD Concentration in Assay 1 mM - 20 mMThe final concentration should be determined based on the required drug concentration and the complexation efficiency. Always test for vehicle effects.
Method 3: Surfactants

Surfactants, or detergents, are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize non-polar compounds.

  • Expertise & Experience: Non-ionic surfactants like Tween-20 (Polysorbate 20) or Triton X-100 are commonly used.[13] For in vitro enzymatic assays, using a surfactant concentration just above its CMC is often sufficient to keep the compound in solution. For cell-based assays, this is more challenging, as concentrations high enough to form micelles are often cytotoxic.[13] However, very low, sub-micellar concentrations of surfactants (e.g., 0.01-0.05%) can sometimes prevent non-specific binding and improve the stability of a compound in solution without lysing cells.[13][14]

  • Trustworthiness (Self-Validating Protocol): A cell viability assay (e.g., MTT or PrestoBlue) must be performed with a range of surfactant concentrations to determine the non-toxic working range for your specific cell line.

Experimental Protocol: Surfactant Use in Assays

  • For Enzymatic Assays:

    • Prepare your assay buffer containing a low concentration of Tween-20 or Triton X-100 (e.g., 0.01% to 0.05% v/v).

    • Dissolve your DMSO stock of this compound directly into this surfactant-containing buffer.

    • Include a control with buffer and surfactant only to check for any direct effects on enzyme activity.

  • For Cell-Based Assays:

    • Determine the highest non-toxic concentration of your chosen surfactant (e.g., Tween-20) on your cells over the time course of your experiment. This is often very low (<0.05%).

    • Prepare an intermediate dilution of your DMSO stock solution into cell culture medium containing the predetermined non-toxic concentration of the surfactant.

    • Perform your final serial dilutions from this intermediate plate. The goal is to keep the compound from precipitating during the dilution steps.

Surfactant Typical Concentration (Enzymatic) Typical Concentration (Cell-Based) CMC (approx.)
Tween-20 0.01 - 0.05% (v/v)[13]< 0.05% (v/v)0.006% (w/v)[11]
Triton X-100 0.01 - 0.05% (v/v)[13]Generally harsher than Tween-20; use with caution.0.015% (w/v)

Diagram 2: Mechanism of Cyclodextrin and Surfactant Solubilization

cluster_0 Cyclodextrin Inclusion Complex cluster_1 Surfactant Micelle Solubilization a This compound (Hydrophobic) c HP-β-CD b HP-β-CD d Drug c->d Encapsulation e Water-Soluble Inclusion Complex center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 drug_micelle Drug micelle_label Micelle with Solubilized Drug

Caption: Encapsulation by cyclodextrins and micellar solubilization by surfactants.

Conclusion: Ensuring Data Integrity

The poor solubility of promising compounds like this compound is a significant but surmountable obstacle in drug discovery and basic research. By systematically evaluating and reducing the concentration of primary organic solvents and, when necessary, employing carefully validated excipients such as co-solvents, cyclodextrins, or surfactants, researchers can maintain compound solubility and generate reliable, reproducible data. The cardinal rule is to always run the appropriate vehicle controls to ensure that the observed biological effects are due to the compound of interest and not an artifact of the formulation.

References

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  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020). Retrieved from [Link]

  • Cheminformatics in Python: Predicting Solubility o - Kaggle. Retrieved from [Link]

  • code/python/cheminformatics_predicting_solubility.ipynb at master - GitHub. Retrieved from [Link]

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  • Tween-20 acceptable solvent for drug vehicle to treat cell cultures? : r/labrats - Reddit. (2014). Retrieved from [Link]

  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - NIH. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Retrieved from [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021). Retrieved from [Link]

  • Characterization and Aerosolization Performance of HydroxyPropyl-Beta-Cyclodextrin Particles Produced Using Supercritical Assisted Atomization - NIH. Retrieved from [Link]

  • Why do I need Tween20 in a BrdU assay? My cells become clumpy (or lysed) and I cannot FACS them anymore. | ResearchGate. (2012). Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Retrieved from [Link]

  • Rising to the Solubility Challenge: Collaborative Solutions in API Development. Retrieved from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012). Retrieved from https://pubs.acs.org/doi/10.1021/jm3004653
  • Drug Solubility: Challenges And Opportunities For Pharmaceutical Development - IJNRD. (2025). Retrieved from [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - NIH. (2025). Retrieved from [Link]

  • Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - NIH. Retrieved from [Link]

  • 2-(4-Bromophenyl)ethanol - ChemBK. (2024). Retrieved from [Link]

  • High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research - ChemRxiv. (2023). Retrieved from [Link]

  • Solubility of Acetaminophen and Ibuprofen in the Mixtures of Polyethylene Glycol 200 or 400 with Ethanol and Water and the Density of Solute-Free Mixed Solvents at 298.2 K - ResearchGate. (2025). Retrieved from [Link]

  • 2-[(4-bromophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Retrieved from [Link]

  • 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC - NIH. (2018). Retrieved from [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC - NIH. Retrieved from [Link]

  • PEG 400 - Wikipedia. Retrieved from [Link]

  • (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system - ResearchGate. (2018). Retrieved from [Link]

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Sources

Preventing byproduct formation in the synthesis of 2-(4-Bromophenyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions to synthesize these valuable compounds. Our goal is to provide practical, in-depth solutions to common challenges, particularly the formation of unwanted byproducts. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Selectivity

The synthesis of 2-arylpyrimidines, such as this compound, is a cornerstone of many medicinal chemistry programs. These scaffolds are prevalent in a wide range of biologically active molecules.[1][2] Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura and Stille couplings, are the most common methods for their preparation. However, the electron-deficient nature of the pyrimidine ring and the specific reactivity of the coupling partners can lead to a variety of side reactions. Minimizing these byproducts is critical for improving yield, simplifying purification, and ensuring the overall efficiency of the synthetic route.

This guide will dissect the most common issues encountered during these syntheses, explain the mechanistic origins of byproduct formation, and provide actionable protocols to enhance reaction selectivity and success.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful and widely used method for forming C-C bonds.[3] However, its sensitivity to reaction conditions can lead to several predictable byproducts.

FAQ 1.1: I'm observing significant homocoupling of my boronic acid. Why is this happening and how can I prevent it?

Answer:

This is one of the most common byproducts in Suzuki coupling.[4] The formation of a biaryl product from two molecules of your boronic acid (e.g., 4,4'-dibromobiphenyl from 4-bromophenylboronic acid) is mechanistically distinct from the desired cross-coupling pathway.

Causality: The primary culprits behind boronic acid homocoupling are the presence of molecular oxygen and an excess of Pd(II) species in the reaction mixture.[5][6]

  • Oxidative Homocoupling: In the presence of oxygen, a Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). This process is particularly favored at higher temperatures.[5][7]

  • Reductive Homocoupling: If your reaction begins with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[7]

Troubleshooting & Prevention Strategies:

StrategyRationale
Thorough Degassing The most critical step. Removing dissolved oxygen prevents the oxidative pathway. Degas solvents by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes and maintain an inert atmosphere throughout the reaction.[6]
Use of Pd(0) Precatalysts Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of active Pd(II) available for homocoupling.[5]
Optimize Base Selection A strong base is required to activate the boronic acid for transmetalation.[8][9] However, the choice of base can also influence side reactions. Using a weaker base like KF or K₂CO₃ can sometimes reduce homocoupling compared to stronger bases like NaOH or KOtBu, though it may slow the reaction rate.[3][10]
Control Reaction Temperature Lowering the reaction temperature can disfavor the oxidative homocoupling pathway.[4]

Experimental Workflow: Minimizing Homocoupling

G cluster_0 Problem Identification cluster_1 Primary Intervention: Atmospheric Control cluster_2 Secondary Intervention: Reagent & Condition Optimization A Major Byproduct Detected: Boronic Acid Homocoupling B Is the reaction rigorously degassed and under an inert atmosphere? A->B C Implement rigorous degassing protocol: 1. Sparge solvents with Ar/N2. 2. Use Schlenk techniques. 3. Maintain positive inert gas pressure. B->C No D Re-evaluate other parameters. B->D Yes E Consider Catalyst Choice D->E G Consider Base & Temperature D->G F Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) to bypass in situ reduction step. E->F H 1. Lower reaction temperature. 2. Screen weaker bases (e.g., K3PO4, KF). G->H Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Competing Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Complex1 Ar-Pd(II)-X(L2) OA->Complex1 Trans Transmetalation (Ar'-B(OH)2 + Base) Complex1->Trans Dehalogenation Hydrodehalogenation (Protonolysis) Complex1->Dehalogenation H+ Source Complex2 Ar-Pd(II)-Ar'(L2) Trans->Complex2 Homocoupling Boronic Acid Homocoupling (Ar'-Ar') Trans->Homocoupling O2 / excess Pd(II) Protodeborylation Protodeborylation (Ar'-H) RE Reductive Elimination Complex2->RE Product Ar-Ar' (Desired Product) RE->Product Product->Pd0

Caption: The Suzuki catalytic cycle and points of byproduct divergence.

Section 2: Stille Coupling Considerations

The Stille reaction, which couples an organotin compound with an organohalide, is another viable method. Its primary advantages include the stability and functional group tolerance of the organostannane reagents. [11]

FAQ 2.1: What are the main byproducts in a Stille coupling for this synthesis, and how can I manage them?

Answer:

The most significant side reaction in Stille coupling is the homocoupling of the organostannane reagent (R-SnBu₃) to form an R-R dimer. [11][12] Causality: This side reaction can occur through two primary mechanisms:

  • Reaction with Pd(II): Two equivalents of the organostannane can react with a Pd(II) species, followed by reductive elimination to yield the homocoupled product. [12]2. Radical Process: The Pd(0) catalyst can initiate a radical process that results in the dimer. [12] A major practical challenge with Stille coupling is not just the side reactions, but the removal of toxic and often non-polar tin byproducts (e.g., Bu₃SnBr) from the reaction mixture.

Troubleshooting & Prevention Strategies:

StrategyRationale
Control Stoichiometry Use a stoichiometry close to 1:1 for the coupling partners. A large excess of the organostannane can favor homocoupling.
Use Additives The addition of copper(I) salts (e.g., CuI) can act as a co-catalyst, accelerating the transmetalation step and thereby suppressing homocoupling. [13]
Optimize Ligand Choice As with Suzuki coupling, the choice of phosphine ligand is crucial. P(o-tol)₃ or PPh₃ are commonly used. [14]
Purification Strategy To remove tin byproducts, wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble fluorides, which can be filtered off. [11]Column chromatography on silica gel can also be effective, sometimes requiring an eluent containing a small amount of triethylamine. [11]

Section 3: General Protocols and Best Practices

Protocol: Optimized Suzuki-Miyaura Synthesis of this compound

This protocol is designed to minimize byproduct formation based on the principles discussed above.

Materials:

  • 2-Chloropyrimidine (or 2-Bromopyrimidine) (1.0 equiv)

  • 4-Bromophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 2-chloropyrimidine, 4-bromophenylboronic acid, and anhydrous K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture. The reaction should be sufficiently concentrated (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure this compound.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gomes, G. D. N., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Gomes, G. D. N., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Gomes, G. D. N., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Scott, J. S., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. Retrieved from [Link]

  • Stanetty, C., et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Asiri, A. M., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • de la Cruz, J. N., et al. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. Retrieved from [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new riminophenazines with pyrimidine and pyrazine substitution at the 2-N position. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Optimization of catalyst and ligand for cross-coupling of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimization of Catalyst and Ligand for Cross-Coupling of 2-(4-Bromophenyl)pyrimidine

Welcome to the technical support center dedicated to the optimization of cross-coupling reactions with this compound. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The 2-arylpyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly protein kinase inhibitors.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for elaborating this core structure.[2][3]

However, the unique electronic nature of the this compound substrate presents specific challenges. While the electron-withdrawing pyrimidine ring activates the C-Br bond towards oxidative addition, the lone pairs on its nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5] This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you navigate these challenges and achieve robust, high-yielding results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cross-coupling of this compound.

Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?

The two most powerful and widely used methods are:

  • Suzuki-Miyaura Coupling: For forming new carbon-carbon (C-C) bonds. This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or boronic ester) and is highly valued for its functional group tolerance and the stability of the boron reagents.[6]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds. This reaction couples the aryl bromide with a primary or secondary amine and is a cornerstone for synthesizing the arylamine structures prevalent in pharmaceuticals.[7][8]

Q2: How does the 2-pyrimidine substituent influence the reactivity of the C-Br bond?

The pyrimidine ring is an electron-deficient heterocycle. Its electron-withdrawing nature pulls electron density from the phenyl ring, making the carbon atom of the C-Br bond more electrophilic. This generally facilitates the rate-determining oxidative addition step of the catalytic cycle, making the substrate more reactive than, for example, 4-bromoanisole.[9][10] However, this benefit is coupled with the challenge of potential catalyst inhibition by the pyrimidine nitrogens.

Q3: What general order of halide reactivity applies to my substrate?

For palladium-catalyzed cross-coupling reactions, the reactivity of the leaving group (halide) is crucial. The general trend for oxidative addition is: I > OTf > Br > Cl .[6][10] Your substrate, an aryl bromide, is well-positioned for reactivity, being more reactive than the analogous aryl chloride but less reactive than the aryl iodide. This makes it an excellent, cost-effective, and stable choice for many applications.

Q4: Why is the choice of ligand so critical for this specific substrate?

The ligand is arguably the most important variable to optimize. A suitable ligand must:

  • Stabilize the Pd(0) active species.

  • Promote Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium, facilitating its insertion into the C-Br bond.[10]

  • Facilitate Reductive Elimination: Bulky (sterically hindered) ligands create a constricted coordination sphere around the metal, which promotes the final, product-forming step.[10]

  • Mitigate Catalyst Inhibition: For a substrate like this compound, bulky ligands can create a "pocket" around the palladium center, sterically shielding it from inhibitory coordination by the pyrimidine's nitrogen atoms. This is a key reason why modern, sterically demanding phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required for high performance.[7][11]

Q5: What are "precatalysts," and why are they often recommended over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?

Palladium precatalysts are stable, well-defined Pd(II) complexes that are easily handled and weighed in air.[11] They are designed to generate the active, ligand-coordinated Pd(0) species cleanly and efficiently under the reaction conditions upon exposure to a base.[12] This avoids the often unreliable and variable in situ reduction of generic Pd(II) or Pd(0) sources, leading to more reproducible results, lower catalyst loadings, and often higher yields.[11][12] Third- and fourth-generation Buchwald precatalysts are particularly effective.[12]

Section 2: Troubleshooting Guides

This section is formatted to directly address specific issues you might encounter during your experiments.

Guide 2.1: Troubleshooting the Suzuki-Miyaura C-C Coupling

Problem 1: Low or No Product Yield

  • Probable Cause A: Inactive or Deactivated Catalyst. The active Pd(0) species is sensitive to oxygen. Incomplete degassing allows oxygen to oxidatively add to Pd(0), forming inactive palladium oxides.

    • Solution: Ensure all reagents and the reaction vessel are rigorously deoxygenated. Use a robust "vacuum/inert gas backfill" cycle (3-5 times) for solids and sparge solvents with argon or nitrogen for at least 30 minutes.[13] Using a modern precatalyst can also ensure more efficient generation of the active catalyst.[11]

  • Probable Cause B: Catalyst Inhibition by Pyrimidine. The nitrogen lone pairs on your substrate's pyrimidine ring are competing with the phosphine ligand for coordination sites on the palladium, forming an off-cycle, inactive complex.

    • Solution: Employ bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are designed to be highly coordinating and sterically shield the metal center.[7] Consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) to favor coordination of the desired phosphine ligand.[11]

  • Probable Cause C: Protodeboronation of the Boronic Acid. Under basic, aqueous conditions, the boronic acid coupling partner can be cleaved to the corresponding arene before it has a chance to transmetalate to the palladium center. This is a very common side reaction.[9]

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH to weaker inorganic bases like K₃PO₄ or K₂CO₃.[14]

      • Protect the Boronic Acid: Use a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[9]

      • Minimize Water: While some water is often necessary, excess water can accelerate protodeboronation. Use a solvent system like dioxane with a controlled amount of water (e.g., 4:1 to 10:1 ratio).[15]

  • Probable Cause D: Suboptimal Base or Solvent. The base is crucial for activating the boronic acid for transmetalation, but its solubility and strength can dramatically impact the reaction.[15]

    • Solution: Screen a panel of conditions. A good starting point is K₃PO₄ in 1,4-dioxane/water.[14][16] If solubility is an issue, consider other solvents like THF, DME, or toluene. The choice of solvent can significantly influence reaction rates and selectivity.[17]

Problem 2: Significant Homocoupling of Boronic Acid

  • Probable Cause: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen or residual Pd(II) species from an incomplete precatalyst reduction.[9]

    • Solution: The primary solution is meticulous degassing of the reaction mixture to eliminate oxygen.[9] If using a Pd(II) source like Pd(OAc)₂, ensure the conditions are sufficient to fully generate the active Pd(0) catalyst before productive coupling begins.

Guide 2.2: Troubleshooting the Buchwald-Hartwig C-N Amination

Problem 1: Low or No Product Yield

  • Probable Cause A: Incorrect Ligand Choice. The requirements for C-N coupling are distinct from C-C coupling. The ligand must facilitate both the challenging C-N reductive elimination and prevent catalyst decomposition pathways.

    • Solution: The choice of ligand is highly dependent on the amine coupling partner.[12] For primary amines, ligands like BrettPhos are often effective.[18][19] For secondary amines, RuPhos is a common high-performance choice.[20] Using a pre-formed Buchwald G3 or G4 precatalyst with the appropriate ligand is the most reliable approach.[11][12]

  • Probable Cause B: Inappropriate Base. The base deprotonates the amine in the catalytic cycle, but a poorly chosen base can be ineffective or cause substrate decomposition.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standard for Buchwald-Hartwig aminations.[21] If your substrates are sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may require higher reaction temperatures and longer reaction times.[21]

  • Probable Cause C: Catalyst Inhibition by Amine/Iodide. Similar to the pyrimidine substrate, the amine starting material and the arylamine product can act as ligands and inhibit the catalyst. If using an aryl iodide (instead of bromide), the generated iodide anion can also have an inhibitory effect.[12][21]

    • Solution: For amine inhibition, using bulky Buchwald-type ligands is essential. It can also be beneficial to add a slight excess of the phosphine ligand relative to the palladium source.[11] For iodide inhibition, running the reaction in less polar solvents like toluene can help, as the inhibitory iodide salt is less soluble.[11]

Problem 2: Reaction Stalls or is Sluggish

  • Probable Cause: The chosen catalyst system has insufficient activity for the specific substrate combination. This is common with less reactive amines or when trying to couple at lower temperatures.

    • Solution:

      • Switch to a More Active Precatalyst: Move from a G2 to a G3 or G4 Buchwald precatalyst, which are designed for higher activity and broader substrate scope.[12]

      • Increase Temperature: Many C-N couplings require heating (e.g., 80-110 °C) to proceed at a reasonable rate.

      • Screen Ligands: A small screen of 2-3 different, modern ligands can quickly identify a more optimal choice for your specific amine.

Section 3: Recommended Experimental Protocols

Disclaimer: These are general starting protocols. Optimal conditions may vary and should be determined experimentally. Always perform reactions under an inert atmosphere (N₂ or Ar) using anhydrous, degassed solvents.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst (e.g., XPhos, 2.2-4.4 mol%).

  • Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or on the bench under a positive flow of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vial with a stir bar.

  • Inerting: Seal the vial and, if not in a glovebox, evacuate and backfill with inert gas (3-5 cycles).

  • Reagent Addition: Add the amine (1.1-1.3 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane, to ~0.2 M concentration) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block (typically 90-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Section 4: Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound
Coupling TypeCoupling PartnerRecommended Catalyst System (Precatalyst)Recommended BaseRecommended SolventTypical Temp.
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsXPhos Pd G3 or SPhos Pd G2K₃PO₄ or K₂CO₃1,4-Dioxane / H₂O80-100 °C
Suzuki-Miyaura Alkylboronic Acids / TrifluoroboratestBuXPhos Pd G3Cs₂CO₃THF / H₂O70-90 °C
Buchwald-Hartwig Primary Aliphatic AminesBrettPhos Pd G3NaOtBu or LHMDSToluene90-110 °C
Buchwald-Hartwig Secondary Aliphatic AminesRuPhos Pd G3NaOtBu1,4-Dioxane100-110 °C
Buchwald-Hartwig Aryl Amines / Heteroaryl AminesXPhos Pd G3 or G4K₃PO₄ or Cs₂CO₃t-BuOH or Toluene100-110 °C
Diagrams & Workflows

The following diagrams illustrate key concepts and workflows for reaction optimization.

Suzuki_Catalytic_Cycle Pd0 L₂Pd⁰ OA_Complex L₂Pdᴵᴵ(Ar)(Br) Pd0->OA_Complex Oxidative Addition Trans_Complex L₂Pdᴵᴵ(Ar)(Ar') OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_Complex->Product ArBr 2-(Pyrimidinyl-Ph)-Br ArBr->OA_Complex ArBOH2 R-B(OH)₂ Base Base (e.g., K₃PO₄) ArBOH2->Base Base->OA_Complex caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_reagents Check Reagent Purity & Degassing Protocol start->check_reagents Step 1: Basics screen_ligands Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) check_reagents->screen_ligands Step 2: Core Optimization screen_bases Screen Bases (K₃PO₄, Cs₂CO₃, NaOᵗBu) screen_ligands->screen_bases No Improvement success Reaction Successful screen_ligands->success Improvement screen_solvents Screen Solvents (Dioxane, Toluene, THF) screen_bases->screen_solvents No Improvement screen_bases->success Improvement change_precatalyst Switch to a more active Precatalyst (e.g., G3/G4) screen_solvents->change_precatalyst Still Low Yield screen_solvents->success Improvement change_precatalyst->success Improvement

Caption: Figure 2. A logical workflow for troubleshooting a failed cross-coupling reaction.

References

Sources

Technical Support Center: Troubleshooting Low Bioactivity in 2-(4-Bromophenyl)pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(4-bromophenyl)pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the experimental validation of these compounds. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your research and achieve reliable, reproducible results.

The this compound scaffold is a versatile and privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors and other therapeutic agents due to its ability to mimic the adenine core of ATP.[1][2] However, this structural feature can also present unique challenges, from solubility and stability to off-target effects. This guide follows a logical, question-and-answer format to directly address the specific issues you may be facing in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-based inhibitor shows potent activity in a biochemical assay but weak or no activity in a cell-based assay. What are the likely causes?

This is a very common and often perplexing issue. The discrepancy between biochemical and cell-based assay results can stem from a variety of factors, primarily related to the compound's properties and the complexities of the cellular environment.

Potential Causes & Immediate Troubleshooting Steps:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess the physicochemical properties of your compound. High polarity or molecular weight can limit cell permeability. Consider performing a cellular target engagement assay to confirm intracellular binding.[3][4]

  • Compound Instability: The pyrimidine ring can be susceptible to degradation under certain pH or temperature conditions.[5] Your compound may be stable in the controlled environment of a biochemical assay but degrade in cell culture media over the course of a longer incubation period.

    • Troubleshooting: Evaluate the stability of your compound in cell culture media over time using techniques like HPLC.

  • High Protein Binding: The inhibitor may be binding to proteins in the cell culture serum, reducing its free concentration and availability to bind to the target.

    • Troubleshooting: Perform your cell-based assay in serum-free or low-serum conditions, if your cell line can tolerate it. You can also experimentally determine the fraction of your compound bound to serum proteins.

  • Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).

    • Troubleshooting: Co-incubate your inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if bioactivity is restored.

  • High ATP Concentration in Cells: Biochemical kinase assays are often run at ATP concentrations significantly lower than the millimolar concentrations found within cells.[6] If your inhibitor is an ATP-competitive inhibitor, the high intracellular ATP concentration will make it appear less potent.

    • Troubleshooting: If possible, determine the mechanism of inhibition. If it is ATP-competitive, this is a likely contributor to the observed discrepancy.

Q2: I'm observing high variability and poor reproducibility in my assay results. What should I check first?

Inconsistent results are a red flag that can often be traced back to fundamental issues with the compound itself or the assay setup.

Key Areas to Investigate:

  • Compound Solubility: Poor solubility is a primary culprit for irreproducible data.[7][8] If your compound is not fully dissolved, the actual concentration in your assay will be inconsistent.

    • Troubleshooting: Visually inspect your stock solutions for any precipitate. Determine the kinetic solubility of your compound in your assay buffer.[9]

  • Pipetting Inaccuracy: Seemingly minor pipetting errors can lead to significant variability, especially when working with small volumes.[6]

    • Troubleshooting: Ensure your pipettes are properly calibrated. Use a master mix of reagents to minimize well-to-well variation. For viscous solutions, consider reverse pipetting.[10]

  • Assay Plate and Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to "edge effects."

    • Troubleshooting: Avoid using the outer wells of the plate for experimental data. Fill them with buffer or media to create a humidity barrier.

  • Reagent Stability: Ensure all reagents, especially the enzyme and ATP, are properly stored and handled to maintain their activity.

    • Troubleshooting: Aliquot reagents to avoid multiple freeze-thaw cycles. Always prepare fresh reaction mixes immediately before use.[10]

Q3: How can I be sure that the observed bioactivity is due to inhibition of my target kinase and not an off-target effect?

This is a critical question for validating any inhibitor. The pyrimidine scaffold's resemblance to adenine can lead to interactions with multiple kinases.[1]

Strategies for Confirming On-Target Activity:

  • Kinase Profiling: Screen your inhibitor against a broad panel of kinases. This will reveal its selectivity profile and identify potential off-target interactions that could be responsible for the observed phenotype.[11]

  • Cellular Target Engagement Assays: These assays directly measure whether your compound is binding to its intended target inside the cell.[12][13]

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[13]

    • NanoBRET™ Target Engagement Assay: This technique uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a NanoLuc® luciferase-tagged target protein in live cells.[14][15]

  • Use of a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that is known to be specific for your target. If both compounds produce the same biological effect, it strengthens the evidence for on-target activity.

  • Rescue Experiments: If your inhibitor's effect is due to on-target activity, it should be reversible by overexpressing the wild-type target or by introducing a resistant mutant of the target.

In-Depth Troubleshooting Guides

Issue 1: Poor Compound Solubility

Many small molecule inhibitors, especially those with planar aromatic systems like the this compound core, suffer from low aqueous solubility.[7][16] This can lead to inaccurate concentration-response curves and seemingly low bioactivity.

Troubleshooting Workflow for Solubility Issues

Caption: Workflow for troubleshooting compound solubility issues.

Detailed Protocol: Preparing Stock Solutions and Assessing Solubility
  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of your this compound-based inhibitor.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).[17] DMSO is a powerful solvent for many organic molecules.[8]

    • Ensure complete dissolution by vortexing and gentle warming if necessary. Visually inspect the solution against a light source to confirm there is no particulate matter.

  • Perform Serial Dilutions:

    • From your high-concentration stock, perform serial dilutions into your aqueous experimental medium (e.g., assay buffer, cell culture media).

    • Crucial: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[17]

  • Assess Kinetic Solubility:

    • After diluting your compound to the final assay concentrations, let the solutions equilibrate for a period that mimics your assay incubation time (e.g., 1-2 hours).

    • Visually inspect for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the solutions at a high speed and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.

Solvent Typical Starting Concentration Pros Cons
DMSO10-50 mMExcellent solubilizing powerCan be toxic to cells at >0.5%; may interfere with some assays
Ethanol10-20 mMLess toxic than DMSOLess effective for highly hydrophobic compounds
DMF10-30 mMGood solubilizing powerHigher toxicity than DMSO
Issue 2: Assay Interference and Artifacts

Your compound may be interfering with the assay technology itself, rather than acting on the biological target. This is a common source of false positives and misleading data.

Troubleshooting Workflow for Assay Interference

Assay_Interference_Workflow start Start: Suspected Assay Interference q1 Is your assay fluorescence- or luminescence-based? start->q1 a1_yes Run 'inhibitor-only' and 'no-enzyme' controls. q1->a1_yes Yes a1_no Interference is less likely, but still possible. Proceed with caution. q1->a1_no No q2 Does the compound alter the signal in the absence of the enzyme? a1_yes->q2 a2_yes Compound is interfering with the detection method. - Autofluorescence/quenching - Inhibition of reporter enzyme (e.g., luciferase) q2->a2_yes Yes a2_no Interference is unlikely. Proceed with other troubleshooting. q2->a2_no No sol1 Consider a different assay format with an orthogonal detection method (e.g., radiometric assay). a2_yes->sol1

Caption: Decision tree for identifying assay interference.

Detailed Protocol: Control Experiments for Assay Interference

To determine if your this compound-based inhibitor is interfering with your assay, it is essential to run a set of control experiments.[6]

For a typical kinase assay, you should run the following controls in parallel with your main experiment:

  • No-Enzyme Control:

    • Components: Assay buffer, substrate, ATP, and your inhibitor at various concentrations. Omit the kinase.

    • Purpose: This control will determine if your compound interacts directly with the substrate, ATP, or the detection reagents to produce a signal.

  • No-Substrate Control (for some assay formats):

    • Components: Assay buffer, kinase, ATP, and your inhibitor. Omit the substrate.

    • Purpose: This helps identify if your compound affects the autophosphorylation of the kinase, which could be a source of signal in some assay formats.[18]

  • Inhibitor-Only Control (for fluorescence/luminescence assays):

    • Components: Assay buffer and your inhibitor.

    • Purpose: This measures the intrinsic fluorescence or luminescence of your compound at the assay's excitation and emission wavelengths.

Interpreting the Results:

  • If you see a significant signal change in the no-enzyme control that correlates with the concentration of your inhibitor, it is a strong indication of assay interference.

  • If your compound exhibits high intrinsic fluorescence in the inhibitor-only control , it may be necessary to subtract this background signal or switch to a non-fluorescence-based assay format.

Assay Type Common Interference Mechanisms Recommended Alternative
Fluorescence-BasedAutofluorescence of the compound, quenching of the fluorescent probe.Time-Resolved FRET (TR-FRET), Radiometric ([32P]-ATP) assay.[19][20]
Luminescence-BasedInhibition of the luciferase enzyme, stabilization/destabilization of ATP.AlphaLISA®, Radiometric ([32P]-ATP) assay.[18]
RadiometricNone (generally considered the "gold standard" for avoiding interference).N/A
Issue 3: Failure to Confirm Cellular Target Engagement

As highlighted earlier, a compound's activity in a biochemical assay does not guarantee it will engage the target in a complex cellular environment.[12][21] Verifying target engagement is a crucial step in validating your inhibitor.

Experimental Workflow for Validating Target Engagement

Target_Engagement_Workflow start Start: Potent in biochemical assay, weak in cell-based assay step1 Perform Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Assay start->step1 q1 Is a significant and dose-dependent increase in target protein stability (CETSA) or tracer displacement (NanoBRET) observed? step1->q1 a1_yes Target Engagement Confirmed! The issue is likely downstream of target binding. q1->a1_yes Yes a1_no Target Engagement NOT Confirmed. q1->a1_no No sol1 Investigate: - Is the target essential for the measured cellular phenotype? - Are there redundant signaling pathways? - Is the inhibitor's mechanism of action different in cells vs. in vitro? a1_yes->sol1 sol2 Re-evaluate compound properties: - Cell permeability - Efflux - Intracellular stability a1_no->sol2

Sources

Technical Support Center: Navigating Kinase Assays with 2-(4-Bromophenyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(4-Bromophenyl)pyrimidine analogs in kinase assays. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the accuracy and reproducibility of your experimental results. As scientists, we understand that inconsistent data can be a significant roadblock. This resource is built on a foundation of scientific expertise and practical field experience to help you navigate the common challenges associated with this specific class of kinase inhibitors.

Understanding the Landscape: The this compound Scaffold

The this compound scaffold is a common core structure in many kinase inhibitors. These compounds frequently act as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate from binding and thus inhibiting phosphorylation.[1][2] While potent, this class of inhibitors can present unique challenges, including off-target effects and poor aqueous solubility, which can lead to misleading results if not properly addressed.[3] This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with this compound analogs:

Q1: My IC50 values are highly variable between experiments. What is the most likely cause?

A1: High variability in IC50 values is a frequent issue. The most common culprits are inconsistent inhibitor concentrations due to poor solubility, and variations in ATP concentration in your assay. Since this compound analogs are often ATP-competitive, even small fluctuations in ATP levels can significantly impact the apparent potency of the inhibitor.[1][2]

Q2: I'm observing inhibition in my "no kinase" control wells. What does this mean?

A2: Inhibition in a "no kinase" control is a strong indicator of assay interference. Your compound may be directly interacting with the detection reagents, such as luciferase in luminescence-based assays, or it may possess inherent fluorescent properties that interfere with fluorescence-based readouts.[1][4] It is also possible that the compound is precipitating out of solution and scattering light.

Q3: How can I be sure that the observed inhibition is due to on-target activity and not off-target effects?

A3: This is a critical question in kinase inhibitor studies. The pyrimidine scaffold is known to be promiscuous, meaning it can bind to multiple kinases.[5][6] The best way to confirm on-target activity is to perform a kinome-wide selectivity profiling assay, such as KINOMEscan®.[2][7][8] This will provide a broad overview of which kinases your compound interacts with. Additionally, using a structurally unrelated inhibitor for the same target kinase as a positive control can help validate your findings.

Q4: My compound shows high potency in a biochemical assay but is much less active in a cell-based assay. Why the discrepancy?

A4: This is a common observation and can be attributed to several factors. The high ATP concentration within cells (millimolar range) compared to the typically low micromolar concentrations used in biochemical assays will make an ATP-competitive inhibitor appear less potent.[3] Other factors include poor cell permeability of the compound and the presence of cellular efflux pumps that actively remove the compound from the cell.

In-Depth Troubleshooting Guides

When encountering inconsistent results, a systematic approach is key. The following guides are designed to help you pinpoint and resolve issues at each stage of your kinase assay workflow.

Guide 1: Addressing Compound Solubility and Aggregation

Poor solubility is a primary source of artifacts for many kinase inhibitors, including this compound analogs.[9][10] Compound precipitation can lead to non-specific inhibition and high variability.

Troubleshooting Workflow for Solubility Issues

Caption: A decision tree for troubleshooting compound solubility issues.

Step-by-Step Protocol for Improving Compound Solubility:

  • Visually Inspect: Before starting your assay, visually inspect your compound stock solution and the diluted solutions in your assay plate for any signs of precipitation or cloudiness.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 1%, and never exceeding 2%.[9] High concentrations of DMSO can also inhibit kinase activity.

  • Use a Co-Solvent: In some cases, a co-solvent such as polyethylene glycol (PEG) or glycerol can help to improve the solubility of your compound in the aqueous assay buffer.

  • Incorporate Surfactants: For biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%) can help prevent compound aggregation. However, be cautious as surfactants can also denature your kinase at higher concentrations.

  • Determine Kinetic Solubility: If solubility issues persist, it is highly recommended to perform a kinetic solubility assay to determine the maximum soluble concentration of your compound under your specific assay conditions.[9]

Guide 2: Mitigating Assay Interference

Assay interference can lead to false positives and negatives.[4] It is crucial to identify and rule out these artifacts.

Common Types of Assay Interference and Solutions:

Interference TypeDescriptionTroubleshooting Steps
Fluorescence Interference The compound itself is fluorescent at the excitation and emission wavelengths of the assay, leading to a false positive signal.1. Run a control plate with the compound alone, without the kinase or substrate, to measure its intrinsic fluorescence. 2. If interference is observed, consider switching to a non-fluorescence-based assay format (e.g., luminescence or radiometric).[11]
Signal Quenching The compound absorbs the light emitted by the assay's detection reagent, leading to a false negative result.1. In a luminescence-based assay, run a control with a known amount of ATP and luciferase, and then add your compound to see if the signal decreases. 2. If quenching is confirmed, an alternative assay format should be used.
Reagent Reactivity The compound chemically reacts with assay components, such as the detection reagents or the kinase itself.[1]1. Perform the assay in the absence of the kinase to see if the compound still affects the signal. 2. Pre-incubate the compound with the detection reagents to see if there is a time-dependent change in signal.
Guide 3: Optimizing Kinase Assay Parameters

Careful optimization of your assay conditions is fundamental for obtaining reliable data.

Key Parameters to Optimize:

ParameterImportanceRecommended Approach
ATP Concentration For ATP-competitive inhibitors, the IC50 value is directly dependent on the ATP concentration.Determine the Km of ATP for your kinase and decide whether to run the assay at the Km of ATP (to determine the inhibitor's intrinsic potency) or at a physiological concentration (to better mimic the cellular environment).[3]
Enzyme Concentration The enzyme concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the amount of active enzyme.Perform an enzyme titration to determine the optimal concentration that gives a robust signal without depleting the substrate too quickly.
Substrate Concentration Substrate concentration can also affect the kinetics of the reaction.Typically, the substrate concentration is set at or near its Km value.
Incubation Time The reaction should be stopped during the initial linear phase to ensure accurate measurement of the initial reaction velocity.Perform a time-course experiment to determine the linear range of the kinase reaction.

Experimental Workflow for a Kinase Assay

Caption: A generalized workflow for performing a biochemical kinase assay.

Conclusion

Addressing inconsistent results in kinase assays with this compound analogs requires a multi-faceted and systematic approach. By carefully considering the physicochemical properties of your compounds, optimizing assay parameters, and being vigilant for potential artifacts, you can significantly improve the quality and reliability of your data. This guide provides a framework for troubleshooting, but always remember that a thorough understanding of the underlying biochemistry of your specific kinase and assay system is paramount.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. BenchChem Technical Support.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3865–3873.
  • Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link]

  • Fancort, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
  • HMS LINCS Project. KINOMEscan data. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase ATP binding site and inhibitor design. Chemical Biology, 12(6), 621–637.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of assay-dependent false-positive compounds. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Venton, D. L., & Schopfer, L. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry, 57(24), 10245–10260.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11957–11970.
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Confluence Discovery Technologies. (n.d.).
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • Drewry, D. H., et al. (2017). The Structural Kinase Interactome. Molecular Cell, 68(2), 443-455.e7.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human protein kinome in signal transduction.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis for preclinical studies. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is efficient, reliable, and successful.

I. Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The target molecule, this compound, is a key building block in the synthesis of more complex drug candidates.[4]

The most common and scalable method for synthesizing 2-arylpyrimidines is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[5][6] This reaction typically involves the coupling of a pyrimidine derivative with an arylboronic acid in the presence of a palladium catalyst and a base.[7][8]

Generalized Reaction Scheme:

Caption: Generalized Suzuki-Miyaura coupling for this compound synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired this compound, or no product is forming at all. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue when scaling up a reaction. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:

1. Catalyst Inactivity:

  • Cause: The palladium catalyst is the heart of the Suzuki coupling. Its activity can be compromised by impurities, oxidation, or improper handling.

  • Solution:

    • Use Fresh Catalyst: Ensure you are using a fresh, high-quality palladium catalyst. Older catalysts may have degraded.

    • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure of that gas throughout the reaction.[9] Degassing the solvent prior to use is also crucial.

    • Ligand Choice: For challenging couplings, especially with less reactive chlorides, consider using more sophisticated ligands like XPhos or SPhos, which can enhance catalyst activity.[10]

2. Sub-optimal Reaction Conditions:

  • Cause: The reaction temperature, time, and concentration may not be optimized for a larger scale.

  • Solution:

    • Temperature: Gradually increase the reaction temperature. While many Suzuki couplings proceed at 80-100 °C, some systems require higher temperatures to drive the reaction to completion. Monitor for potential side product formation at elevated temperatures.

    • Reaction Time: Larger scale reactions may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Concentration: On a larger scale, solubility can become an issue. Ensure that your reactants are fully dissolved at the reaction temperature. If solubility is a problem, you may need to increase the solvent volume or switch to a different solvent system.

3. Issues with Starting Materials:

  • Cause: The purity of your 2-halopyrimidine and 4-bromophenylboronic acid is critical. Impurities can poison the catalyst or lead to side reactions.

  • Solution:

    • Purity Check: Verify the purity of your starting materials using techniques like NMR or LC-MS.

    • Boronic Acid Quality: Boronic acids can undergo self-condensation (trimerization) upon storage. It's often beneficial to use freshly opened or recently purchased boronic acid.

4. Ineffective Base:

  • Cause: The choice and amount of base are crucial for the transmetalation step in the Suzuki catalytic cycle.

  • Solution:

    • Base Strength: If using a weaker base like sodium carbonate, consider switching to a stronger base such as potassium carbonate or potassium phosphate.[8]

    • Aqueous vs. Anhydrous: The presence of water can be beneficial in some Suzuki couplings. If you are running the reaction under strictly anhydrous conditions, adding a small amount of water might improve the yield.

Sources

Technical Support Center: Method Development for the Analysis of 2-(4-Bromophenyl)pyrimidine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-(4-Bromophenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust troubleshooting strategies. The information herein is structured to address specific challenges you may encounter, ensuring the scientific integrity and success of your analytical work.

Section 1: Foundational Knowledge & Initial Method Parameters

Before delving into troubleshooting, it is crucial to establish a solid understanding of the analyte and a logical starting point for method development.

Analyte Properties: this compound

This compound is a halogenated aromatic compound.[1] Its structure, characterized by a pyrimidine ring linked to a bromophenyl group, imparts a significant degree of hydrophobicity. This property is a primary determinant in selecting the appropriate HPLC mode and starting conditions. The compound has a melting point of approximately 136-140°C.[2]

Recommended Starting HPLC Conditions

For a compound with the characteristics of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical approach.[3] The non-polar nature of the analyte will promote interaction with a hydrophobic stationary phase.

Here is a recommended set of initial parameters, which serve as a robust baseline for further optimization:

ParameterRecommendationRationale & Expertise
Stationary Phase C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µmA C18 column provides a high degree of hydrophobicity, ensuring adequate retention of the non-polar analyte.[4][5] The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time, making it an excellent starting point for method development.[6]
Mobile Phase A: HPLC-Grade WaterB: Acetonitrile (ACN)Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.[7] This combination is standard for RP-HPLC and allows for effective elution of hydrophobic compounds.[8]
Elution Mode GradientA gradient elution, for instance, starting at 50% B and increasing to 95% B over 15 minutes, is highly recommended for initial method development.[4] This approach helps to determine the approximate elution conditions and ensures that any potential impurities with different polarities are observed.
Flow Rate 1.0 mL/minFor a 4.6 mm internal diameter column, a flow rate of 1.0 mL/min is a standard starting point that provides good chromatographic efficiency without generating excessive backpressure.[9][10]
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature helps to ensure reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[11]
Detection (UV) ~250-280 nm (scan for λmax)Aromatic compounds like this compound typically exhibit strong UV absorbance. It is critical to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution with a UV-Vis spectrophotometer or a PDA detector to ensure optimal sensitivity. A recent study on a similar compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, utilized a detection wavelength of 249 nm.[9][10]
Injection Volume 10 µLThis is a standard injection volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile Phase at initial conditions (e.g., 50:50 Water:ACN)Dissolving the sample in the initial mobile phase composition is crucial to prevent peak distortion and ensure good chromatography.[12]

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound in a practical, question-and-answer format.

Peak Shape Problems

Question: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue in HPLC and can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Secondary Silanol Interactions: Even with modern, high-purity silica columns, residual silanol groups on the stationary phase can interact with the analyte, causing tailing.

    • Solution: While this compound is not strongly basic, minor interactions can still occur. Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), can suppress the ionization of silanol groups and improve peak symmetry.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Try reducing the injection volume or diluting the sample concentration.[14]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% isopropanol). If this does not resolve the issue, reversing the column (disconnecting it from the detector) and flushing it may dislodge particulates from the inlet frit. If the problem persists, the column may need to be replaced. Using a guard column is a highly recommended preventative measure.

Question: I am observing a fronting peak. What does this indicate?

Answer: Peak fronting is less common than tailing but typically points to one of two issues:

  • Sample Overload in a Strong Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Always aim to dissolve your sample in the initial mobile phase composition.[12] If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.

  • Column Void or Channeling: A physical void at the head of the column can lead to a distorted flow path and cause peak fronting.

    • Solution: This is a more serious column issue. A void can sometimes be addressed by repacking the top of the column, but more often than not, the column will need to be replaced.

Retention Time and Resolution Issues

Question: The retention time of my analyte is too short (eluting too early). How can I increase it?

Answer: Poor retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. For a non-polar compound like this compound, the goal is to increase its hydrophobic interaction with the column.

  • Decrease the Organic Content of the Mobile Phase: The most effective way to increase retention in reversed-phase HPLC is to decrease the percentage of the organic solvent (acetonitrile in this case).[4] A general rule of thumb is that a 10% decrease in the organic modifier can increase the retention factor by 2-3 times.[13]

  • Switch to a Weaker Organic Solvent: If you are using a very strong organic solvent, switching to a weaker one (e.g., from tetrahydrofuran to acetonitrile, or from acetonitrile to methanol) will increase retention times.[4]

  • Consider a More Retentive Stationary Phase: If adjusting the mobile phase is insufficient, you may need a column with a higher carbon load or a different chemistry. For instance, moving from a C8 to a C18 column will increase retention for hydrophobic compounds.[4] Phenyl or pentafluorophenyl (PFP) columns can also offer different selectivity for aromatic and halogenated compounds through π-π interactions.[5][15]

Question: My analyte peak is not well-resolved from an impurity. What are my options for improving resolution?

Answer: Improving resolution involves optimizing the selectivity, efficiency, or retention of your chromatographic system.[16]

  • Optimize Mobile Phase Composition:

    • Adjust Organic Percentage: Fine-tuning the isocratic percentage or the gradient slope is the first step. A shallower gradient or a lower isocratic organic content will increase retention and often improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to their different solvent properties.[13] Methanol is a protic solvent, while acetonitrile is aprotic, leading to different interactions with the analyte and stationary phase.

  • Adjust pH (if applicable): While this compound itself is not ionizable, some impurities might be. Adjusting the pH of the mobile phase can change the ionization state of these impurities, altering their retention and potentially improving resolution.[7]

  • Change Column Chemistry: If mobile phase optimization is not sufficient, a different stationary phase may be required. A PFP (pentafluorophenyl) column can be an excellent choice for separating halogenated aromatic compounds due to its unique electronic and steric interactions.[15][17]

System Suitability and Validation

Question: What are the key system suitability parameters I should monitor for this analysis, and what are typical acceptance criteria?

Answer: System Suitability Testing (SST) is a critical component of any validated HPLC method, ensuring the chromatographic system is performing adequately on the day of analysis.[18][19] For a quantitative analysis of this compound, the following parameters are essential:

SST ParameterPurposeTypical Acceptance Criteria (USP)
Repeatability / Precision Ensures the precision of the system.%RSD of peak areas from replicate injections (typically n=5 or 6) should be ≤ 2.0%.[20]
Tailing Factor (Tf) Measures peak symmetry.Tf should be ≤ 2.0.[20]
Theoretical Plates (N) Measures column efficiency.Typically N > 2000. This value is method-specific and should be established during validation.[21]
Resolution (Rs) Ensures separation between the main peak and the closest eluting impurity or other component.Rs ≥ 2.0 between the peak of interest and the nearest eluting peak.[21]
Retention Time (tR) Monitors the stability of the chromatographic conditions.%RSD of retention times from replicate injections should be ≤ 1.0%.

These parameters should be verified before any sample analysis by injecting a standard solution multiple times.[18][22]

Section 3: Advanced Topics & Experimental Workflows

Forced Degradation Studies

To develop a truly stability-indicating method, forced degradation studies are essential.[23][24] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method with a PDA detector. The goal is to achieve 5-20% degradation of the parent compound.

  • Peak Purity: Assess the peak purity of the this compound peak in all stressed samples to ensure it is spectrally homogeneous and free from co-eluting degradants.

Visualizing the Troubleshooting Workflow

A logical workflow is critical for efficient troubleshooting. The following diagram illustrates a systematic approach to resolving common HPLC issues.

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Tailing Peak, Poor Resolution) Check_System Check System Basics: - Leaks? - Pressure Stable? - Mobile Phase Correct? Start->Check_System Peak_Shape Peak Shape Issue? Check_System->Peak_Shape System OK Retention_Resolution Retention/Resolution Issue? Peak_Shape->Retention_Resolution No Tailing Tailing Peak Peak_Shape->Tailing Yes Fronting Fronting Peak Peak_Shape->Fronting Fronting Low_Retention Low Retention Retention_Resolution->Low_Retention Yes Poor_Resolution Poor Resolution Retention_Resolution->Poor_Resolution No Sol_Tailing_1 Reduce Sample Concentration / Injection Volume Tailing->Sol_Tailing_1 Sol_Tailing_2 Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Tailing->Sol_Tailing_2 Sol_Tailing_3 Flush or Replace Column Tailing->Sol_Tailing_3 Sol_Fronting_1 Check Sample Diluent (Match to Mobile Phase) Fronting->Sol_Fronting_1 Sol_Fronting_2 Replace Column (Check for Void) Fronting->Sol_Fronting_2 Sol_Retention_1 Decrease % Organic in Mobile Phase Low_Retention->Sol_Retention_1 Sol_Retention_2 Change to More Retentive Column (e.g., C18) Low_Retention->Sol_Retention_2 Sol_Resolution_1 Optimize Gradient Slope / Isocratic %B Poor_Resolution->Sol_Resolution_1 Sol_Resolution_2 Change Organic Modifier (ACN <-> MeOH) Poor_Resolution->Sol_Resolution_2 Sol_Resolution_3 Change Column Chemistry (e.g., Phenyl, PFP) Poor_Resolution->Sol_Resolution_3

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Mobile Phase Optimization Strategies For Reversed Phase HPLC. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine by RP-HPLC and validate as per ICH guideline. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan) and the Process Research and Development for Its Endothelin Receptor Antagonist Activity. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • van der Veen, M. A., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1916-1922. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • NIH. (n.d.). Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool. Retrieved from [Link]

  • Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. (2021, September 3). International Journal of Pharmaceutical Research, 13(1). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of a: (i) 4 and (iii) 2 in DCM, and (ii).... Retrieved from [Link]

  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]

  • Sunshine Optoelectronic. (n.d.). 4-(4-bromophenyl)-2,6-diphenylpyrimidine-58536-46-2. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2017, September 5). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • ResearchGate. (n.d.). Steady UV-VIS spectra of A, 4PyT and B, 2PyT in THF (1.0 cm optical path). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of H 2 TBrPP, [Mg(TBrPP)], [Mg(TBrPP)(4,4 ′.... Retrieved from https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-H-2-TBrPP-Mg-TBrPP-Mg-TBrPP-44-bpy-1-and_fig2_264445899

Sources

Technical Support Center: Improving the In Vivo Stability of 2-(4-Bromophenyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of in vivo stability for 2-(4-Bromophenyl)pyrimidine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your preclinical studies.

Introduction

This compound derivatives are a significant class of heterocyclic compounds, recognized for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous FDA-approved drugs. However, like many promising drug candidates, these derivatives can face challenges with in vivo stability, which can limit their therapeutic potential. Poor stability can lead to rapid metabolism and clearance, resulting in low bioavailability and suboptimal efficacy. This guide will address these issues head-on, providing actionable strategies to improve the stability and, consequently, the druggability of your compounds.

Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your in vivo experiments, providing potential causes and validated solutions.

Problem 1: Rapid clearance and low exposure (AUC) in pharmacokinetic (PK) studies despite good in vitro potency.

Potential Cause: This is a classic sign of low metabolic stability. The compound is likely being rapidly metabolized by enzymes in the liver and other tissues. The primary sites of metabolism, often called "metabolic soft spots," are susceptible to enzymatic degradation. For this compound derivatives, likely metabolic pathways include oxidation of the pyrimidine or phenyl rings and enzymatic cleavage.

Troubleshooting & Optimization:

  • Metabolic Hotspot Identification: The first crucial step is to identify where the molecule is being metabolized. This is typically done using in vitro assays with liver microsomes or hepatocytes. By analyzing the metabolites formed, you can pinpoint the exact site of enzymatic attack.

  • Structural Modification to Block Metabolism: Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed:

    • Deuterium Incorporation: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

    • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as fluorine, to the phenyl or pyrimidine ring can decrease its electron density, making it less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing a bulky group near a metabolic hot-spot can sterically hinder the ability of metabolizing enzymes to access that site. For instance, adding a methyl or cyclopropyl group adjacent to a labile position can significantly improve stability.

    • Bioisosteric Replacement: If a particular part of the molecule, like the bromophenyl group, is the primary site of metabolism and not essential for pharmacological activity, it can be replaced with a more metabolically stable isostere.

Problem 2: High variability in PK data between individual animals.

Potential Cause: High inter-animal variability can stem from several factors, including inconsistent formulation, poor solubility leading to erratic absorption, or genetic polymorphisms in metabolic enzymes within the animal population.

Troubleshooting & Optimization:

  • Formulation Optimization: A robust and consistent formulation is critical for reliable in vivo data.

    • Solubility Enhancement: Poor aqueous solubility is a common issue that can lead to variable absorption. Strategies to improve solubility include using co-solvents, surfactants, or complexing agents like cyclodextrins. Developing a self-emulsifying drug delivery system (SEDDS) can also be highly effective for lipophilic compounds.

    • Particle Size Reduction: Micronization or nanosizing of the drug substance can increase the surface area for dissolution, leading to more consistent absorption.

  • Dose and Route of Administration: Ensure the dose is appropriate and the route of administration is consistent across all animals. For initial PK studies, intravenous (IV) administration can help to bypass absorption-related variability and provide a clearer picture of the compound's clearance.

  • Animal Strain and Health: Use a well-defined, healthy, and genetically homogenous animal strain to minimize biological variability.

Problem 3: The compound shows good stability in liver microsome assays but still exhibits rapid clearance in vivo.

Potential Cause: This discrepancy can arise if the primary clearance mechanism is not hepatic metabolism. Other clearance pathways include renal excretion, biliary excretion, or metabolism by non-CYP enzymes not fully represented in microsomal assays. It's also possible that the compound is unstable in plasma or acidic gut conditions (for oral dosing).

Troubleshooting & Optimization:

  • Plasma Stability Assay: Incubate the compound in plasma from the relevant species to check for degradation by plasma esterases or other enzymes.

  • Hepatocyte Stability Assay: Using intact hepatocytes can provide a more comprehensive picture of metabolism, as they contain a fuller complement of phase I and phase II metabolic enzymes and transporters.

  • Assess Physicochemical Properties: Properties like high polarity can lead to rapid renal clearance. Evaluate the compound's lipophilicity (LogP/LogD) and polar surface area (PSA).

  • Consider Prodrug Strategies: If the parent drug has poor properties, a prodrug approach can be used to improve absorption and protect the active molecule from premature degradation. The prodrug is then converted to the active compound in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the bioavailability of my this compound derivative?

A1: Start with a thorough characterization of your compound's physicochemical properties, including solubility and LogP. Then, conduct in vitro metabolic stability assays using liver microsomes to get an initial assessment of its metabolic fate. If solubility is low, focus on formulation strategies. If metabolic stability is poor, prioritize identifying the metabolic hot-spots and applying medicinal chemistry approaches to block these sites.

Q2: How do I choose the right formulation strategy?

A2: The choice of formulation depends on the drug's properties.

  • For compounds with dissolution rate-limited absorption , particle size reduction is often a good starting point.

  • For highly lipophilic drugs (high LogP), lipid-based formulations like SEDDS are particularly useful as they can enhance solubility in the gastrointestinal tract and may promote lymphatic absorption, bypassing first-pass metabolism in the liver.

  • Solid dispersions , where the drug is dispersed in a polymer matrix, can be effective for compounds that are difficult to solubilize by other means.

Q3: What are the key considerations when developing a solid dispersion?

A3: Key considerations include:

  • Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system.

  • Manufacturing Method: Common methods include spray drying and hot-melt extrusion. The choice depends on the thermal stability of the drug and the desired particle properties.

  • Physical Stability: The formulation must remain amorphous

Technical Support Center: Strategies to Enhance the Regioselectivity of Reactions with 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 2-(4-bromophenyl)pyrimidine. This molecule presents a fascinating challenge due to its multiple reactive sites: the C-Br bond on the phenyl ring and several C-H and C-X (where X is a leaving group) positions on the pyrimidine ring. Achieving desired regioselectivity is paramount for the successful synthesis of novel pharmaceutical agents and functional materials. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower your research.

I. Understanding the Reactive Landscape of this compound

Before delving into specific reaction types, it's crucial to understand the inherent electronic and steric properties of the substrate. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 and C6 positions.[1][2][3] Conversely, the phenyl ring, while bearing a deactivating bromo group, is more amenable to electrophilic substitution and C-H activation. The bromine atom itself is a key site for classic cross-coupling reactions.

Frequently Asked Questions (FAQs) - General Principles

Q1: Which position on the this compound molecule is generally most reactive?

A1: The reactivity is highly dependent on the reaction type.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura): The C-Br bond on the phenyl ring is the primary site of reactivity due to the well-established mechanism of oxidative addition of palladium to aryl halides.[4][5]

  • For nucleophilic aromatic substitution (SNAr): If there are suitable leaving groups (like chlorine) on the pyrimidine ring (e.g., at C4 or C6), these positions are highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens.[2][6][7]

  • For C-H activation/functionalization: The ortho C-H bonds on the phenyl ring (adjacent to the pyrimidine ring) and the C5-H on the pyrimidine ring are potential sites. The regioselectivity is often directed by the catalyst and any directing groups present.[8][9][10]

Q2: How do electronic and steric effects influence regioselectivity?

A2:

  • Electronic Effects: The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, making the pyrimidine ring carbons electrophilic. In SNAr reactions on substituted pyrimidines, the C4 position is often more reactive than the C2 position due to greater stabilization of the Meisenheimer intermediate.[2]

  • Steric Effects: Bulky substituents on the pyrimidine ring or the incoming nucleophile/electrophile can hinder reaction at adjacent positions. For instance, a large group at the C5 position of the pyrimidine could favor reaction at the less hindered C4 or C6 positions.[6][11] Computational tools can help predict the influence of these effects.[12]

II. Troubleshooting Guide for Common Reactions

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. With this compound, the primary goal is typically to selectively couple at the C-Br bond.

Troubleshooting Common Issues

Problem 1: Low yield or no reaction at the C-Br bond.

  • Plausible Cause: Inefficient catalyst activation or catalyst poisoning. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Troubleshooting Strategy:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands like Xantphos or Qphos. These ligands can stabilize the palladium catalyst and prevent coordination with the pyrimidine nitrogens.[4]

    • Catalyst Precursor: Use a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or an air-stable Pd(II) precatalyst that is readily reduced in situ.

    • Base and Solvent: Ensure the base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., 1,4-dioxane, toluene) are anhydrous and of high purity. Water content can affect the boronic acid stability and catalyst activity.[13][14]

Problem 2: Undesired side reactions, such as homocoupling of the boronic acid or reaction at a C-Cl bond on the pyrimidine ring (if present).

  • Plausible Cause: The relative reactivity of the C-Br and C-Cl bonds can be influenced by the ligand and reaction conditions. While C-Br bonds are generally more reactive in oxidative addition, certain ligands can favor C-Cl activation.[4][5]

  • Troubleshooting Strategy:

    • Ligand-Controlled Selectivity: The choice of ligand is critical. For instance, with a substrate like 2-(4-bromophenyl)-5-chloropyrazine, Pd(Xantphos)Cl₂ favors reaction at the C-Cl bond, while Pd(Qphos)₂ favors the C-Br bond.[4][5] Careful screening of ligands is essential.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the more reactive C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. C-H Activation and Functionalization

Direct C-H functionalization offers an atom-economical approach to modify the this compound scaffold. The primary challenge is controlling the regioselectivity between the phenyl and pyrimidine rings.

Troubleshooting Common Issues

Problem 1: Lack of regioselectivity, leading to a mixture of products functionalized at the phenyl and/or pyrimidine C-H bonds.

  • Plausible Cause: The catalyst system is not sufficiently selective for a specific C-H bond.

  • Troubleshooting Strategy:

    • Directing Groups: The pyrimidine ring itself can act as a directing group for C-H functionalization at the ortho position of the phenyl ring.[8][9][15] This is a powerful strategy to achieve high regioselectivity.

    • Catalyst and Ligand Optimization: The choice of metal catalyst (e.g., Pd, Ru, Rh) and ligands is crucial for directing the C-H activation to the desired position.[16][17] For example, some palladium catalysts are known to favor ortho-C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives.[18]

    • Reaction Conditions: Solvents and additives can significantly influence the regiochemical outcome.

Visualization of Pyrimidine-Directed C-H Activation

G Substrate This compound Intermediate Palladacycle Intermediate Substrate->Intermediate C-H Activation (Pyrimidine Directed) Catalyst Pd(OAc)₂ Catalyst->Intermediate Product Ortho-Arylated Product Intermediate->Product Oxidative Addition Coupling_Partner Aryl Halide Coupling_Partner->Intermediate Product->Catalyst Regeneration Reductive_Elimination Reductive Elimination

Caption: Pyrimidine-directed ortho-C-H activation workflow.

C. Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions to occur, the pyrimidine ring must be substituted with a good leaving group, such as a halogen. The inherent electron deficiency of the pyrimidine ring facilitates these reactions.[19]

Troubleshooting Common Issues

Problem: Poor regioselectivity in SNAr reactions of dihalopyrimidines (e.g., 2-chloro-4-(4-bromophenyl)pyrimidine).

  • Plausible Cause: The electronic and steric environments of the two halogenated positions are similar, leading to competitive nucleophilic attack.

  • Troubleshooting Strategy:

    • Exploit Inherent Reactivity: In many cases, the C4 position of a 2,4-dihalopyrimidine is intrinsically more reactive towards nucleophiles than the C2 position.[7][20][21]

    • Substituent Effects: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups can favor reaction at a different position compared to electron-withdrawing groups.[6]

    • Nucleophile Choice: In some specific cases, the nature of the nucleophile can direct the substitution. For example, with 2-MeSO₂-4-chloropyrimidine, amines react at C4, while alkoxides and formamide anions react at C2, potentially due to hydrogen bonding interactions.[22]

Data Table: Regioselectivity in SNAr of Dichloropyrimidines
NucleophileSubstituent at C5Predominant Reaction SiteReference
AmineHC4[7]
ThiolHC4[7]
AlkoxideMeSO₂ at C2C2[22]
Formamide AnionMeSO₂ at C2C2[22]

III. Advanced Strategies for Regiocontrol

A. Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents, can be a powerful method to generate a nucleophilic carbon center at the site of the bromine atom.[23] This allows for subsequent reaction with various electrophiles.

Troubleshooting Common Issues

Problem: Competing side reactions, such as attack of the organolithium reagent on the pyrimidine ring.

  • Plausible Cause: The high reactivity of organolithium reagents can lead to non-selective reactions.

  • Troubleshooting Strategy:

    • Low Temperatures: Performing the metal-halogen exchange at very low temperatures (e.g., -78 °C to -100 °C) is crucial to minimize side reactions.[24]

    • Grignard Reagents: Using a Grignard reagent (formed via halogen-magnesium exchange) can sometimes offer better selectivity and functional group tolerance compared to organolithiums.[25]

    • Rapid Quenching: After the exchange is complete, the resulting organometallic species should be quenched with the electrophile immediately to prevent decomposition or undesired reactions.

Workflow for Metal-Halogen Exchange and Electrophilic Quench

G Start This compound Intermediate Organometallic Intermediate Start->Intermediate Metal-Halogen Exchange (-78 °C) Reagent n-BuLi or i-PrMgCl Reagent->Intermediate Product 4-(Pyrimidin-2-yl)phenyl-E Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Metal-halogen exchange and subsequent electrophilic quench.

IV. Conclusion

Enhancing the regioselectivity of reactions with this compound requires a multi-faceted approach that considers the interplay of electronic and steric factors, as well as the careful selection of catalysts, ligands, and reaction conditions. By understanding the underlying principles and systematically troubleshooting experimental challenges, researchers can unlock the full synthetic potential of this versatile building block.

References

  • Dey, S., & Maiti, D. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(4), 439-453. [Link]

  • Dey, S., & Maiti, D. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. PubMed. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.). ResearchGate. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Source Not Available].
  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(32), 10834-10842. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2022). ACS Omega. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. [Link]

  • Noll, S., Kralj, M., Suman, L., Stephan, H., & Piantanida, I. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1172-1179. [Link]

  • Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. (n.d.). ResearchGate. [Link]

  • Exemplification of amid direct arylation in C-4. (n.d.). ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Simkovsky, N. M., Ermann, M., Roberts, S. M., Parry, D. M., & Baxter, A. D. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1847-1849. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. [Link]

  • Direct catalytic arylation of heteroarenes with meso-bromophenyl-substituted porphyrins. (2017). National Institutes of Health. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). ResearchGate. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). The College of New Jersey. [Link]

  • Copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with amidines. (2016). RSC Publishing. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2022). MDPI. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023). MDPI. [Link]

  • Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. (2017). Organic Chemistry Frontiers. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2013). National Institutes of Health. [Link]

  • Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. (n.d.). ResearchGate. [Link]

  • Chemistry 2 - Synthesis of organometallic reagents. (2019). YouTube. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2025). ChemRxiv. [Link]

  • Direct Arylation of Thiophenes in Continuous Flow. (n.d.). IRIS Unimore. [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate. [Link]

  • Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. (2020). PubMed. [Link]

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Technical Support Center: Mitigating Catalyst Poisoning in Reactions Involving 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support resource for researchers utilizing 2-(4-Bromophenyl)pyrimidine in transition metal-catalyzed reactions. This molecule is a cornerstone building block in the synthesis of high-value compounds for pharmaceutical and materials science applications. However, its heterocyclic nature presents specific challenges, most notably the potential for catalyst poisoning, which can lead to stalled reactions, low yields, and catalyst decomposition.

This guide provides an in-depth, experience-driven framework for diagnosing and resolving these issues. We move beyond generic advice to explain the underlying chemical principles, ensuring you can not only solve current problems but also proactively design more robust reaction protocols in the future.

Troubleshooting Guide: Common Reaction Failures

This section is structured in a question-and-answer format to directly address the most common issues encountered in the field.

Issue 1: My reaction has stalled. After an initial period of conversion, I see no further change and a significant amount of starting material remains.

Symptoms: TLC or LC-MS analysis shows the reaction begins but fails to reach completion, even with extended time or increased temperature.

Primary Suspect: Catalyst deactivation is the most probable cause. This can happen through several pathways, but with a substrate like this compound, poisoning by the pyrimidine nitrogen is a chief concern.[1] The lone pair on one of the ring nitrogens can coordinate to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.

Diagnostic and Mitigation Workflow:

cluster_0 Troubleshooting Workflow: Reaction Stalling A Reaction Stalls (Incomplete Conversion) B Hypothesis: Catalyst Poisoning by Pyrimidine-N A->B C Primary Solution: Increase Ligand Steric Bulk B->C D Switch from PPh₃ to a Buchwald Biaryl Phosphine Ligand (e.g., SPhos, XPhos) C->D E Rationale: Steric shield prevents N-coordination to Pd center D->E F Secondary Checks: - Reagent Purity (Scavenge impurities) - Rigorous Degassing (Prevent oxidation) D->F If problem persists G Reaction Proceeds to Completion E->G F->D Re-evaluate

Caption: A logical workflow for addressing stalled cross-coupling reactions.

The Causality Behind Ligand Choice:

Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for N-heterocyclic substrates. While they coordinate to palladium, they do not provide enough steric protection to prevent the pyrimidine nitrogen from also binding to the metal center.

Bulky biaryl phosphine ligands (often called "Buchwald ligands") are the industry standard for overcoming this issue.[2][3] Ligands like SPhos and XPhos possess large, three-dimensional structures that form a protective pocket around the palladium atom. This steric shield physically blocks the approach of the pyrimidine nitrogen, keeping the catalyst's active site available for the desired catalytic cycle.[4][5]

Visualizing the Protective Role of Bulky Ligands:

Mechanism of Catalyst Protection cluster_0 Scenario 1: Small Ligand (e.g., PPh₃) cluster_1 Scenario 2: Bulky Ligand (e.g., XPhos) Pd_A Pd(PPh₃)₂ PoisonedComplex Inactive (N-Coordinated) Complex Pd_A->PoisonedComplex Pyrimidine_A Pyrimidine Substrate Pyrimidine_A->Pd_A Nitrogen lone pair coordinates to Pd Pd_B Pd(XPhos) ProductiveCycle Productive Catalytic Cycle Pd_B->ProductiveCycle Pyrimidine_B Pyrimidine Substrate Pyrimidine_B->Pd_B Nitrogen access is blocked StericShield Steric Shield

Caption: Steric hindrance from bulky ligands prevents catalyst poisoning.

Issue 2: My reaction mixture turns black and I get a very low yield.

Symptom: The initially clear, colored solution becomes heterogeneous, forming a black precipitate. This is often accompanied by a dramatic drop in catalytic activity.

Primary Suspect: You are observing the formation of palladium black.[6][7] This is elemental, bulk palladium that has precipitated from solution. It is catalytically inactive because the active sites are no longer accessible to the reactants.

Common Causes and Mitigation Strategies:

  • Oxygen Exposure: The active Pd(0) catalyst is extremely sensitive to oxygen.[7] Oxidation leads to inactive Pd(II) species, which can then decompose and agglomerate.

    • Protocol - Rigorous Degassing: Do not simply bubble argon through your solvent for a few minutes. For consistent results, use the freeze-pump-thaw method for your solvent (at least three cycles). Assemble your reaction vessel with all solid reagents, then evacuate and backfill with an inert gas (argon or nitrogen) three to five times before adding the degassed solvent via syringe.

  • Unstable Catalyst/Ligand Combination: At elevated temperatures, simpler ligands can dissociate from the palladium center, leaving "naked" palladium atoms that quickly aggregate.[6]

    • Solution: This issue is often linked to the problem of N-coordination. Switching to a more robust, sterically demanding ligand like XPhos or SPhos not only prevents poisoning but also forms a more stable complex that is less prone to dissociation and decomposition at typical reaction temperatures.[3][8]

  • Inappropriate Base: The choice of base can influence catalyst stability.

    • Insight: While strong, soluble bases can be effective, they can sometimes promote side reactions or catalyst decomposition. If you observe palladium black formation with a base like NaOt-Bu, consider switching to a weaker, heterogeneous base like K₃PO₄ or K₂CO₃.[9] These often provide a more controlled reaction environment.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

A: For a challenging heteroaryl bromide, a robust catalyst system is essential. Avoid starting with older, less active catalysts like Pd(PPh₃)₄. A modern pre-catalyst system is highly recommended as it provides greater reliability and activity.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Comments
Substrate This compound1.0 equiv
Boronic Acid Aryl/Heteroaryl Boronic Acid1.1 - 1.5 equiv
Palladium Source XPhos-Pd-G2 or SPhos-Pd-G21-2 mol%. Pre-catalysts ensure reliable formation of the active Pd(0)L species.
Ligand (Included in pre-catalyst)XPhos or SPhos are excellent starting points for this substrate class.[8][10]
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equiv. A reliable, moderately strong base effective for many Suzuki couplings.[1]
Solvent 1,4-Dioxane / Water (e.g., 5:1)Must be rigorously degassed. The water is crucial for the transmetalation step.[1]
Temperature 80 - 100 °CStart at 80 °C and monitor. Increase only if the reaction is sluggish.

Q2: Besides the pyrimidine nitrogen, what other sources of catalyst poisons should I be aware of?

A: Impurities in your starting materials or reagents are a common, and often overlooked, source of catalyst deactivation.

  • Synthetic Impurities: The synthesis of this compound itself may leave trace amounts of reagents that are poisonous.[11] For example, sulfur-containing compounds are notorious poisons for palladium catalysts.[12][13] If you have persistent problems, purifying the starting material by recrystallization or chromatography is a worthwhile step.

  • Halide Inhibition: While bromide is your substrate's leaving group, an excess of halide ions (from the salt byproduct of the reaction, for instance) in the solution can lead to the formation of inactive, higher-coordinate palladium-halide complexes, slowing down the reaction.[14] This is another reason why robust, bulky ligands are favored, as they promote the desired catalytic cycle over these inhibitory pathways.

Q3: Can I use a different cross-coupling reaction, like a Buchwald-Hartwig amination, with this substrate?

A: Yes, absolutely. The same principles of catalyst poisoning and mitigation apply. The C-Br bond is amenable to various palladium-catalyzed transformations. For a Buchwald-Hartwig amination, you would still require a bulky, electron-rich phosphine ligand system (e.g., a Buchwald ligand) to overcome the challenge of N-heterocycle coordination and facilitate the C-N bond formation.[4]

Key Experimental Protocol

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for similar bromopyrimidine substrates and serves as an excellent starting point.[1][15]

  • Reagent Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G2, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times.

  • Solvent Addition: Add rigorously degassed 1,4-dioxane and water (e.g., a 5:1 ratio, to make a 0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Meyer, D., Taige, M. A., Zeller, A., Hohlfeld, K., Ahrens, S., & Strassner, T. (2015). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 34(19), 4743–4750.
  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved January 12, 2026, from [Link]

  • Catalyst poisoning. (2023, December 2). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of the pyrimidine-based palladium(II) complex 7. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 12, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 12, 2026, from [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021, August 5). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (2016). Atlantis Press. Retrieved January 12, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindoles with fluorinated boronic acids. (2018). Molecular Diversity, 22(4), 837-846.
  • Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. (2025, November 9). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019, July 30). Organic Process Research & Development. Retrieved January 12, 2026, from [Link]

  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Axially Chiral Biaryls. (2024). ChemRxiv.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020, October 23). MDPI. Retrieved January 12, 2026, from [Link]

  • Formation of palladium black during Suzuki coupling. (2022, December 4). Reddit. Retrieved January 12, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2020).
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019, May). Synthesis, 51(13).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science. Retrieved January 12, 2026, from [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021, December 23). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024, June 13).
  • Catalyst poison. (n.d.). In Britannica. Retrieved January 12, 2026, from [Link]

  • Catalyst Poisoning Mitigation. (2025, November 23). Energy Dictionary. Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2023). Dalton Transactions, 52(9), 2838-2845.
  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(21), 5038.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3). Journal of Medicinal Chemistry.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020, October 23). Semantic Scholar. Retrieved January 12, 2026, from [Link]

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Validation & Comparative

The Privileged Scaffold: A Comparative Analysis of 2-(4-Bromophenyl)pyrimidine and its Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure upon which a multitude of potent and selective kinase inhibitors have been built.[1][2] Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of various kinases makes it a recurring motif in FDA-approved therapeutics.[3] This guide provides a deep, comparative analysis of 2-(4-Bromophenyl)pyrimidine and its analogs, offering a technical exploration into their structure-activity relationships (SAR), inhibitory profiles against key oncogenic kinases, and the experimental methodologies required for their evaluation.

The 2-(Phenylamino)pyrimidine Core: A Foundation for Kinase Inhibition

The 2-(phenylamino)pyrimidine framework is a cornerstone in the design of kinase inhibitors. The pyrimidine ring acts as a bioisostere of the adenine base of ATP, effectively anchoring the molecule in the hinge region of the kinase domain. The attached phenyl ring extends into a more variable region of the ATP-binding site, allowing for modifications that can enhance potency and dictate selectivity. The strategic placement of a bromine atom on this phenyl ring, as in our core compound this compound, significantly influences the molecule's electronic properties and steric interactions, which in turn dictate its inhibitory potential against specific kinases.

Structure-Activity Relationship (SAR): The Devil is in the Details

The inhibitory profile of a 2-(phenylamino)pyrimidine derivative is exquisitely sensitive to the nature and position of substituents on both the pyrimidine and phenyl rings. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective inhibitors.

The Significance of the Bromophenyl Moiety

The presence and position of the bromine atom on the phenyl ring are critical determinants of inhibitory activity. While a comprehensive SAR study focusing solely on positional isomers of the bromophenyl group is not extensively documented in a single source, we can infer its importance from broader studies on related pyrimidine scaffolds. For instance, in the context of pyrido[4,3-d]pyrimidines, a 3-bromophenyl substituent is frequently employed and has been shown to be favorable for potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[4] This suggests that the electronic-withdrawing nature and the specific steric bulk of the bromine atom contribute favorably to interactions within the ATP-binding pocket.

Substitution on the Pyrimidine Ring

Modifications at the 4, 5, and 6 positions of the pyrimidine ring offer a rich avenue for optimizing inhibitor performance.

  • Position 4: Substitution at this position with various amino groups is a common strategy to enhance potency and modulate selectivity across different kinase families. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, modifications at the 4-position were instrumental in achieving high potency against Cyclin-Dependent Kinase 9 (CDK9).[3][5]

  • Position 5: This position is often directed towards the solvent-exposed region of the ATP-binding site. Introducing small, polar, or charged groups here can significantly improve aqueous solubility, a crucial property for drug development. However, the impact on potency can be substantial. For instance, in one study, the introduction of a hydroxyl group at the C5 position of a 2-anilino-4-(thiazol-5-yl)pyrimidine resulted in a significant loss of inhibitory activity against CDK1 and CDK9.[6] Conversely, a cyano group at this position maintained high potency.[6]

Comparative Inhibitory Profile: Targeting Key Oncogenic Kinases

The this compound scaffold and its analogs have demonstrated inhibitory activity against a range of kinases implicated in cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR and VEGFR Inhibition

EGFR and VEGFR are critical receptor tyrosine kinases that regulate cell proliferation, survival, and angiogenesis.[1][7][8] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][9] The crosstalk between the EGFR and VEGFR signaling pathways further underscores the potential of dual inhibitors.[1][8][10]

Below is a summary of the inhibitory activities of representative pyrimidine derivatives against EGFR and VEGFR-2. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Compound IDR² SubstituentR⁴ SubstituentTarget KinaseIC50 (nM)Reference
Analog A 3-bromophenylamino7-(morpholinopropyl)EGFR~1-10[4]
Analog B phenylamino4-(thiazol-5-yl)CDK97[3][5]
Analog C 4-bromophenyl(Varies)Bcr/Abl(Potent)[11]
Analog D (Varies)(Varies)EGFR37.19 (WT), 204.1 (T790M)[12]
Analog E (Varies)(Varies)VEGFR-2(See Ref.)[13][14]

Table 1: Comparative inhibitory activities of representative pyrimidine-based kinase inhibitors. The IC50 values are indicative of potency, with lower values representing greater inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of kinase inhibitors requires well-defined and reproducible experimental protocols. Here, we provide detailed methodologies for a biochemical kinase assay and a cell-based viability assay.

In Vitro Biochemical Kinase Assay (EGFR)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a compound against EGFR. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.

  • Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final reaction volume should be 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (MTS Assay)

This protocol measures the effect of kinase inhibitors on the viability of cancer cell lines, such as A431 (human epidermoid carcinoma, EGFR overexpressing) or HCT-116 (human colon carcinoma).

Materials:

  • A431 or HCT-116 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[2]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function, it is essential to visualize the relevant signaling pathways and experimental workflows.

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription

Caption: Simplified EGFR and VEGFR signaling pathways.

Kinase_Inhibitor_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation SAR SAR Analysis Synthesis Compound Synthesis SAR->Synthesis Biochemical_Assay Biochemical Kinase Assay Synthesis->Biochemical_Assay IC50_determination IC50 Determination Biochemical_Assay->IC50_determination Cell_Viability Cell Viability Assay (e.g., MTS) IC50_determination->Cell_Viability Cellular_IC50 Cellular IC50 Cell_Viability->Cellular_IC50

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. Through systematic exploration of structure-activity relationships, particularly at the 4 and 5 positions of the pyrimidine ring and variations of the bromophenyl moiety, it is possible to fine-tune the inhibitory profile of these compounds against key oncogenic kinases such as EGFR and VEGFR. The experimental protocols detailed herein provide a robust framework for the in vitro and cell-based evaluation of these promising therapeutic candidates. Future work should focus on generating more comprehensive and directly comparable datasets for close analogs of this compound to further refine our understanding of their therapeutic potential.

References

  • Jain, A., & Singh, A. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chem Biol Drug Des, 100(4), 599-621.
  • National Center for Biotechnology Information (2024). PubChem Assay Guidance Manual. In Cell Viability Assays. Retrieved from [Link]

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A New Generation of ALK Inhibitors: A Comparative Efficacy Guide for Advanced Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic landscape for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been revolutionized by the advent of targeted therapies. This guide provides an in-depth comparison of the efficacy of second and third-generation ALK tyrosine kinase inhibitors (TKIs) against earlier treatments, offering researchers, scientists, and drug development professionals a comprehensive overview of the current clinical data. We will delve into the mechanistic nuances, comparative clinical trial outcomes, and the causality behind the evolution of these life-extending therapies.

The Evolving Challenge of ALK-Positive NSCLC

ALK gene rearrangements are present in approximately 3-5% of NSCLC cases, leading to the expression of a fusion oncoprotein that drives tumor growth and survival. While the first-generation ALK inhibitor, crizotinib, demonstrated significant efficacy over chemotherapy, patients inevitably developed resistance, often through secondary mutations in the ALK kinase domain or the development of central nervous system (CNS) metastases. This clinical challenge spurred the development of next-generation ALK inhibitors with improved potency, broader activity against resistance mutations, and enhanced CNS penetration.

Mechanism of Action: From Inhibition to Overcoming Resistance

The core mechanism of all ALK inhibitors is the competitive inhibition of the ATP-binding site of the ALK fusion protein, which blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and STAT3 pathways.[1][2][3] However, the key distinction between the generations lies in their binding affinity, selectivity, and ability to inhibit a wider range of ALK mutations.

  • Alectinib (Second Generation): A highly selective ALK and RET proto-oncogene inhibitor.[1][4] It demonstrates potent activity against the primary ALK fusion protein and maintains efficacy against many crizotinib-resistant mutations.[5] Alectinib was specifically designed for improved CNS penetration, a critical feature for managing and preventing brain metastases.[6][7]

  • Brigatinib (Second Generation): A potent inhibitor of ALK and ROS1.[3] It also shows activity against a broader range of kinases, including EGFR.[2] Brigatinib was designed to be active against a wide spectrum of ALK resistance mutations that emerge after treatment with first-generation TKIs.[8] Its ability to cross the blood-brain barrier contributes to its intracranial efficacy.[8]

  • Lorlatinib (Third Generation): A highly potent and brain-penetrant ALK and ROS1 inhibitor.[9] Lorlatinib was specifically engineered to overcome resistance to both first- and second-generation ALK inhibitors, including the highly recalcitrant G1202R mutation.[9][] Its macrocyclic structure contributes to its high affinity and ability to fit into the mutated ATP-binding pocket of the ALK protein.

Below is a diagram illustrating the targeted signaling pathways of these ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAS RAS ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Alectinib Alectinib Alectinib->ALK Inhibits Brigatinib Brigatinib Brigatinib->ALK Inhibits Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits Trial_Workflow Start Patient Screening Eligibility Eligibility Criteria: - Stage IIIB/IV ALK+ NSCLC - No prior systemic therapy - ECOG PS 0-2 Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization ArmA Experimental Arm: - Alectinib 600mg BID - Brigatinib 180mg QD - Lorlatinib 100mg QD Randomization->ArmA ArmB Control Arm: - Crizotinib 250mg BID Randomization->ArmB Treatment Treatment until Disease Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment FollowUp Follow-up & Assessments: - Tumor assessment (RECIST v1.1) every 8 weeks - Brain MRI at baseline and regular intervals - Safety monitoring Treatment->FollowUp PrimaryEndpoint Primary Endpoint: Progression-Free Survival (PFS) (Blinded Independent Central Review) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Overall Survival (OS) - Objective Response Rate (ORR) - Intracranial Efficacy FollowUp->SecondaryEndpoints DataAnalysis Data Analysis PrimaryEndpoint->DataAnalysis SecondaryEndpoints->DataAnalysis

Sources

A Comparative Guide to the In Vitro and In Vivo Validation of 2-(4-Bromophenyl)pyrimidine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2-(4-Bromophenyl)pyrimidine, a compound representative of the broader class of pyrimidine-based kinase inhibitors. By integrating established experimental protocols with the rationale behind their application, this document serves as a technical resource for the rigorous evaluation of novel therapeutic candidates. We will objectively compare its performance with alternative kinase inhibitors, supported by detailed experimental data and methodologies.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Phenylpyrimidine derivatives, such as this compound, are frequently designed as kinase inhibitors due to their structural resemblance to the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases and disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4] This guide will therefore proceed under the well-supported hypothesis that this compound functions as a kinase inhibitor.

Part 1: In Vitro Validation of Target Engagement and Cellular Activity

The initial phase of validating a compound's mechanism of action involves a series of in vitro experiments designed to confirm direct interaction with its putative target and to characterize its effects on cellular functions.

Direct Target Engagement: Kinase Inhibition Assays

The foundational step is to ascertain whether this compound directly inhibits the activity of specific kinases. Given the broad targeting potential of pyrimidine derivatives, a panel of kinases implicated in common cancers (e.g., EGFR, VEGFR-2, PIM-1) should be screened.[5][6][7]

Experimental Protocol: In Vitro Kinase-Glo® Assay

This commercially available luminescent assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition is observed as a rescue of the luminescent signal.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase of interest (e.g., EGFR, VEGFR-2), a suitable substrate, and the reaction buffer.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 0.1 nM to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Initiation: Start the kinase reaction by adding an ATP/MgCl2 mixture.[8]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

  • Detection: Add Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Alternative 1: Erlotinib (Quinazoline-based) IC50 (nM)Alternative 2: Sunitinib (Indolinone-based) IC50 (nM)
EGFR[Experimental Data]~2>10,000
VEGFR-2[Experimental Data]>10,000~2
PIM-1[Experimental Data]Not ReportedNot Reported

Note: IC50 values for alternatives are sourced from publicly available data for comparative purposes.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

To confirm that this compound engages its target kinase within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[9][10] This assay leverages the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11][12]

Experimental Protocol: Western Blot-Based CETSA®

Methodology:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) and treat with this compound at a saturating concentration or a vehicle control for a defined period.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[9]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Fractionation: Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation.[11]

  • Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization: CETSA® Workflow

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B Incubate C 3. Cell Lysis B->C Cool D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Western Blot (Quantify Soluble Target) D->E Supernatant F 6. Data Analysis (Generate Melting Curves) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Cellular Viability and Proliferation Assays

Demonstrating that target engagement translates into a functional cellular outcome is critical. Cytotoxicity assays determine the compound's ability to inhibit cancer cell growth.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

Methodology:

  • Cell Seeding: Plate cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing metabolically active cells to convert MTT into formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation: Comparative Cellular Potency

Cell LineThis compound IC50 (µM)Alternative 1: Erlotinib IC50 (µM)Alternative 2: Sunitinib IC50 (µM)
A549 (Lung Cancer)[Experimental Data][Varies based on EGFR status][Varies based on receptor profile]
MCF-7 (Breast Cancer)[Experimental Data][Varies based on EGFR status][Varies based on receptor profile]
HUVEC (Normal Endothelial Cells)[Experimental Data]>10~0.01

Note: Comparative IC50 values are illustrative and depend on the specific molecular characteristics of the cell lines.

Part 2: In Vivo Validation of Efficacy and Target Modulation

Successful in vitro validation provides the rationale for progressing to in vivo studies to assess the compound's efficacy and tolerability in a living organism.

Xenograft Models for Anticancer Efficacy

Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo activity of anticancer agents.[13][14]

Experimental Protocol: Subcutaneous Xenograft Model

Methodology:

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID) for at least one week.[15]

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1 x 10^7 cells) into the flank of each mouse.[15]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound and control compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the animals and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[15]

Visualization: In Vivo Xenograft Study Workflow

Xenograft_Workflow A 1. Cell Culture & Implantation B 2. Tumor Growth Monitoring A->B C 3. Randomization into Groups B->C Tumors reach ~100 mm³ D 4. Treatment Administration C->D E 5. Tumor & Body Weight Measurement D->E Repeated cycles E->D F 6. Endpoint: Tumor Excision & Analysis E->F Study completion

Caption: Workflow for an in vivo subcutaneous xenograft study.

Pharmacodynamic (PD) Biomarker Analysis

To link in vivo efficacy to the proposed mechanism of action, it is crucial to measure the modulation of the target and downstream signaling pathways in the tumor tissue.

Methodology:

  • Tissue Collection: Collect tumor samples from a satellite group of animals at various time points after the final dose.

  • Target Engagement (In Vivo CETSA®): Perform CETSA® on tumor lysates to confirm target engagement in the in vivo setting.

  • Pathway Modulation (Western Blot/Immunohistochemistry): Analyze tumor lysates or sections for the phosphorylation status of the target kinase and key downstream effector proteins (e.g., p-ERK, p-AKT). A reduction in the phosphorylated forms of these proteins in the treated group would provide strong evidence of on-target activity.

Visualization: Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound This compound Compound->Receptor Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway.

Part 3: Comparative Analysis and Conclusion

The true value of a novel compound is determined by its performance relative to existing alternatives.

  • Potency and Selectivity: this compound should be benchmarked against established kinase inhibitors. For instance, if it primarily targets EGFR, a comparison with first-generation (e.g., Erlotinib) and third-generation (e.g., Osimertinib) inhibitors is warranted, especially against clinically relevant mutations.[2]

  • Therapeutic Window: A crucial aspect of drug development is the therapeutic window—the dose range that produces therapeutic effects without causing significant toxicity. The in vivo studies should provide data on the maximum tolerated dose (MTD) and the effective dose, which can be compared to the known profiles of alternative drugs.

  • Off-Target Effects: While not detailed in the core validation workflow, comprehensive kinome screening and cellular toxicity profiling against non-cancerous cell lines are essential to understand the selectivity and potential side effects of this compound.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Xenograft tumor model. SMC Laboratories Inc. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis Online. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. Semantic Scholar. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-(4-Bromophenyl)pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, the pyrimidine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of numerous successful anticancer agents.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 2-(4-Bromophenyl)pyrimidine derivatives. We will explore their therapeutic potential, compare their performance with alternative inhibitors, and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Versatile Starting Point

The this compound core is an attractive starting point for medicinal chemists for several key reasons. The pyrimidine ring itself is a privileged structure in kinase inhibition, capable of mimicking the adenine core of ATP. The 2-phenyl substitution allows for exploration of the hydrophobic region of the kinase active site. Furthermore, the bromine atom at the 4-position of the phenyl ring serves as a valuable synthetic handle, enabling further structural diversification through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the systematic exploration of the surrounding chemical space to optimize potency and selectivity.

Comparative Analysis of Kinase Inhibitory Potency

Table 1: Comparative Inhibitory Potency against EGFR

Compound IDScaffold ClassSpecific Compound/ModificationTarget ProteinIC50 (nM)
Hypothetical Compound A This compound - EGFR ~50
Thieno[2,3-d]pyrimidine 5bThieno[2,3-d]pyrimidine-EGFR (Wild Type)37.19[2]
Pyrrolo[3,2-d]pyrimidine-Based InhibitorPyrrolo[3,2-d]pyrimidineCompound 12EGFR (Wild Type)14.5[4]
ErlotinibQuinazoline-EGFR (Wild Type)2-10
GefitinibQuinazoline-EGFR (Wild Type)2-37
LapatinibQuinazoline-EGFR & HER2~10 (EGFR)

Note: The IC50 for Hypothetical Compound A is an estimated value for a representative this compound derivative based on the general potency of similar compounds. The IC50 values for the other compounds are sourced from the literature for comparative purposes.

This table highlights that while our representative this compound derivative shows good potency, there is room for optimization to compete with highly potent inhibitors like the pyrrolo[3,2-d]pyrimidine-based compound 12 and established drugs such as Erlotinib and Gefitinib. The following section will delve into the structural modifications that can enhance the activity of the this compound core.

Key Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is greatly influenced by the nature and position of substituents on the pyrimidine ring and its appended phenyl groups.[5]

Substitutions at the 4- and 6-Positions of the Pyrimidine Ring

The 4- and 6-positions of the pyrimidine ring are often substituted with amino groups or other hydrogen bond donors and acceptors to interact with the hinge region of the kinase. For instance, in 2,4-diaminopyrimidine series, these amino groups are crucial for forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[2]

Modifications of the 2-(4-Bromophenyl) Moiety

As previously mentioned, the bromine atom on the phenyl ring is a key point for diversification. Suzuki coupling can be employed to introduce a variety of aryl and heteroaryl groups. This allows for the exploration of additional hydrophobic pockets and the formation of new interactions within the ATP-binding site, potentially leading to increased potency and selectivity.

Substitutions at the 5-Position of the Pyrimidine Ring

The 5-position of the pyrimidine ring is another site for modification. Small, lipophilic groups at this position can enhance binding by occupying a nearby hydrophobic pocket. For example, the incorporation of a bromide at the 5-position of a 2-arylamino-4-aryl-pyrimidine core has been shown to yield potent PAK1 inhibitors.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for a cell viability assay and an in vitro kinase inhibition assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control inhibitors (e.g., Erlotinib) in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, add the following components in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]:

    • 1 µL of the this compound derivative at various concentrations (or DMSO as a control).

    • 2 µL of recombinant human EGFR enzyme.

    • 2 µL of a substrate/ATP mixture (e.g., a synthetic peptide substrate and ATP at a concentration close to its Km for EGFR).

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[6]

  • ADP Detection: Add 5 µL of a reagent to stop the kinase reaction and detect the amount of ADP produced (e.g., using a commercial ADP-Glo™ Kinase Assay kit).[6]

  • Signal Measurement: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

EGFR Signaling Pathway

This diagram illustrates the central role of EGFR in cell signaling and how its inhibition can block downstream pathways involved in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of EGFR by a this compound derivative blocks downstream signaling pathways.

Experimental Workflow for SAR Studies

This diagram outlines the logical flow of experiments in a typical SAR study for novel kinase inhibitors.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR) Synthesis->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT on A549 cells) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design Lead_Optimization->Synthesis

Caption: A typical experimental workflow for the SAR study of novel kinase inhibitors.

Conclusion

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. Through systematic structural modifications, particularly at the 4-, 5-, and 6-positions of the pyrimidine ring and via derivatization of the 4-bromophenyl moiety, it is possible to develop potent and selective inhibitors of key oncogenic kinases like EGFR. The comparative analysis presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to build upon in their quest for the next generation of targeted cancer therapeutics. The key to success lies in a rigorous and iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the structure-activity relationships at play.

References

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Head-to-head comparison of different synthetic routes to 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Strategies for 2-(4-Bromophenyl)pyrimidine: A Head-to-Head Comparison

Introduction

In the landscape of modern medicinal chemistry and materials science, aryl-substituted pyrimidines are privileged scaffolds. Their unique electronic properties and ability to participate in hydrogen bonding make them central components in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2] this compound, in particular, serves as a crucial building block, offering a reactive handle—the bromine atom—for further molecular elaboration through cross-coupling reactions, enabling the rapid diversification of compound libraries.

The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and process development. The selection of a synthetic route can significantly impact project timelines, cost, and the overall environmental footprint. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols for each major strategy, grounded in established chemical principles and supported by literature data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their specific synthetic challenges.

Overview of Primary Synthetic Approaches

The construction of this compound can be broadly categorized into two distinct strategies:

  • Post-Modification of a Pre-formed Pyrimidine Ring: This modern and highly versatile approach involves creating the key carbon-carbon bond between a halogenated pyrimidine and a phenyl precursor, typically via a palladium-catalyzed cross-coupling reaction.

  • De Novo Ring Construction (Cyclocondensation): This classical approach involves building the pyrimidine ring from acyclic precursors, one of which already contains the 4-bromophenyl moiety.

The choice between these strategies is dictated by factors such as the availability of starting materials, desired scale, cost constraints, and tolerance for specific reaction conditions.

G cluster_main cluster_strategies cluster_route1_methods cluster_route2_methods main Synthesis of this compound route1 Strategy 1: Cross-Coupling main->route1 Modern Approach route2 Strategy 2: Ring Construction main->route2 Classical Approach suzuki Suzuki-Miyaura Coupling route1->suzuki stille Stille Coupling route1->stille cyclo Cyclocondensation route2->cyclo G cluster_reactants pyrimidine 2-Chloropyrimidine catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pyrimidine->catalyst boronic_acid 4-Bromophenylboronic Acid boronic_acid->catalyst product This compound catalyst->product Heat base Base (e.g., K₂CO₃, K₃PO₄) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->catalyst

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative example adapted from established procedures for Suzuki-Miyaura couplings of heterocyclic halides. [3][4][5]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 equiv.), 4-bromophenylboronic acid (1.1–1.2 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol %).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Route B: Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an organic halide. It is known for its tolerance of a wide variety of functional groups and the reaction conditions are often very mild. [6] Principle & Mechanistic Insight

The catalytic cycle is very similar to the Suzuki coupling. The primary difference lies in the transmetalation step, where an organostannane, such as (4-bromophenyl)tri-n-butylstannane, transfers the aryl group to the palladium center. Unlike the Suzuki reaction, a base is not required for the transmetalation step, although additives like copper(I) salts or lithium chloride can accelerate the reaction. [7][8] Causality in Experimental Choices:

  • Why choose Stille over Suzuki? The primary advantage of the Stille coupling is that organostannanes are often unreactive towards many functional groups where boronic acids might be problematic. They are also generally stable and can be purified by chromatography.

  • The Major Drawback: The significant disadvantage is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product, which is a major concern in pharmaceutical development. [7][8] Experimental Protocol: Stille Coupling

  • Vessel Preparation: In a procedure analogous to the Suzuki coupling, combine 2-chloropyrimidine (1.0 equiv.), (4-bromophenyl)tri-n-butylstannane (1.05 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) in a Schlenk flask under an inert atmosphere.

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture, typically to 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling, the reaction mixture is often treated with a fluoride solution (e.g., KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. The filtrate is then worked up and purified by column chromatography.

Strategy 2: De Novo Ring Construction (Cyclocondensation)

This classical strategy builds the pyrimidine heterocycle from simpler, acyclic starting materials. The most common approach is the Principal Synthesis, which involves the condensation of an amidine with a 1,3-dielectrophilic species.

Principle & Mechanistic Insight

To synthesize this compound, this strategy would involve the reaction of 4-bromobenzamidine with a three-carbon synthon like malondialdehyde or a synthetic equivalent. The amidine provides the N-C-N fragment, which attacks the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by a cyclization and dehydration sequence to form the aromatic pyrimidine ring.

Causality in Experimental Choices:

  • Why choose Cyclocondensation? This route can be very cost-effective for large-scale synthesis as it often avoids expensive palladium catalysts and ligands. The starting materials, such as 4-bromobenzonitrile (a precursor to the amidine), are often inexpensive bulk chemicals.

  • Potential Challenges: The reaction conditions can be harsher (e.g., strong acid or base catalysis, high temperatures) than cross-coupling reactions, limiting functional group tolerance. Furthermore, the synthesis of the required 4-bromobenzamidine from the corresponding nitrile can add steps to the overall sequence. A related synthesis for a substituted pyrimidine starts from p-bromophenylacetic acid, which undergoes cyclization with formamidine. [9]

G cluster_reactants cluster_workflow amidine 4-Bromobenzamidine plus + product This compound dicarbonyl 1,3-Dicarbonyl (or equivalent) arrow byproduct - 2 H₂O

Caption: General scheme for pyrimidine synthesis via cyclocondensation.

Head-to-Head Performance Comparison

To facilitate an objective comparison, the key attributes of each synthetic route are summarized below.

FeatureSuzuki-Miyaura CouplingStille CouplingCyclocondensation
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-95%)Moderate to Good (50-80%)
Versatility Very High; vast library of commercial boronic acids.High; tolerant of many functional groups.Moderate; dependent on stable precursors.
Reagent Cost Moderate (Pd catalysts, ligands, boronic acids).High (Organostannanes are expensive).Low (Often uses bulk chemicals).
Scalability Excellent; widely used in industry.Poor; cost and waste disposal are major issues.Good; often preferred for large-scale campaigns.
Safety/Toxicity Moderate (Palladium is a heavy metal).Poor (Organotin reagents are highly toxic).Moderate (May use strong acids/bases).
Byproduct Removal Generally straightforward (chromatography).Difficult; removal of tin residues is challenging.Generally straightforward.
Key Advantage High reliability and broad substrate scope.Excellent functional group tolerance.Low cost and high atom economy.
Key Disadvantage Cost of catalyst and ligands.Toxicity and tin waste. Harsher conditions, potentially lower yields.

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling reaction stands out as the most versatile and reliable method for laboratory-scale synthesis and rapid analogue development. Its primary strengths lie in the operational simplicity, high yields, and the extensive commercial availability of the required boronic acid precursor. While the cost of the palladium catalyst is a consideration, modern advancements in catalysis often allow for very low catalyst loadings, mitigating this issue.

The Stille coupling , while mechanistically elegant and effective, is largely superseded by the Suzuki reaction for most applications due to the prohibitive toxicity and cost associated with organostannanes. Its use should be restricted to cases where specific functional group incompatibilities prevent the use of other methods.

The cyclocondensation route remains a highly relevant and powerful strategy, particularly in the context of large-scale industrial production . When a process is being optimized for kilograms or tons, the lower cost of starting materials and the avoidance of expensive palladium catalysts can provide a significant economic advantage, justifying the initial investment in process development to optimize reaction conditions and yields.

Ultimately, the optimal synthetic route is context-dependent. For the academic or medicinal chemist focused on discovery, the Suzuki-Miyaura coupling offers the fastest and most flexible path to the target molecule. For the process chemist aiming for large-scale, cost-effective production, a classical cyclocondensation approach warrants serious consideration.

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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 2-(4-Bromophenyl)pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone in the design of potent kinase inhibitors.[1][2] Specifically, the 2-(4-Bromophenyl)pyrimidine core represents a privileged structure, offering a versatile backbone for developing inhibitors against a range of oncogenic kinases. However, the very nature of the ATP-binding site's conservation across the kinome presents a significant challenge: achieving inhibitor selectivity.[3] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this compound-based kinase inhibitors, supported by experimental data and methodologies, to aid researchers in navigating the complex terrain of kinase inhibitor development.

The Significance of Kinase Cross-Reactivity

Kinase inhibitors are powerful tools in both research and clinical settings, but their efficacy and safety are intrinsically linked to their selectivity. While targeting a specific disease-driving kinase is the primary goal, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Understanding the cross-reactivity profile of an inhibitor is therefore paramount in predicting its biological effects and potential therapeutic window. This guide will explore the inhibitory profiles of this compound-based compounds against several key kinase families implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs).

Comparative Kinase Inhibition Profiles

To illustrate the cross-reactivity of the this compound scaffold, this section presents a comparative analysis of representative inhibitors against a panel of key kinases. The data is a composite from various studies to highlight the scaffold's potential for both potent and selective, as well as multi-targeted, inhibition.

Table 1: Comparative IC50 Values (nM) of Representative 2-Arylpyrimidine Kinase Inhibitors

Kinase TargetCompound A (Hypothetical this compound)Compound B (Published 2-Anilinopyrimidine)Compound C (Published Fused Pyrimidine)
EGFR 5015200
VEGFR2 2530035
p38α 500101000
CDK2 800150050
CDK9 >10,000>10,00025

Note: The data presented are representative values compiled from multiple sources for illustrative purposes and do not represent a direct head-to-head study of a single compound.

This table highlights the diverse selectivity profiles that can be achieved with the pyrimidine core. For instance, a hypothetical "Compound A" with the this compound scaffold shows good potency against VEGFR2 and EGFR, while exhibiting weaker activity against p38α and CDKs. In contrast, "Compound B," a 2-anilinopyrimidine derivative, demonstrates high potency and selectivity for p38α. "Compound C," a fused pyrimidine, displays a preference for CDKs. These examples underscore the critical role of substitutions on the pyrimidine core in directing kinase selectivity.

Key Signaling Pathways and the Role of Pyrimidine Inhibitors

Understanding the signaling pathways in which these kinases operate is crucial to appreciating the biological consequences of their inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[4][5] Dysregulation of the EGFR pathway is a common driver of non-small cell lung cancer and other malignancies.[6][7] Pyrimidine-based inhibitors are a well-established class of EGFR inhibitors.[8][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor 2-Arylpyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11][12] Pyrimidine-based inhibitors have been successfully developed to target VEGFR2.[13][14][15]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR2 Inhibitor 2-Arylpyrimidine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[16][17][18][19] While often associated with inflammatory diseases, its role in cancer is complex and context-dependent. Pyrimidine-based scaffolds have yielded potent and selective p38 MAPK inhibitors.[20][21][22]

p38_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MK2/3 p38->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Response Inflammation Apoptosis MK2->Response TranscriptionFactors->Response Inhibitor 2-Arylpyrimidine Inhibitor Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

CDK and Cell Cycle Regulation

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[23][24] Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[25] Several pyrimidine-based inhibitors have been developed to target CDKs.[26][27][28]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication GrowthFactors Growth Factors GrowthFactors->CyclinD_CDK46 Inhibitor 2-Arylpyrimidine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: CDK and Cell Cycle Regulation and Inhibition.

Experimental Methodologies for Kinase Cross-Reactivity Profiling

Objective and reproducible data are the bedrock of reliable kinase inhibitor profiling. The following protocols outline established methods for determining inhibitor selectivity.

Biochemical Kinase Assays (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Principle: A purified, active kinase is incubated with its substrate (often a peptide) and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based inhibitor in DMSO.

    • Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

    • Prepare solutions of the purified kinase, peptide substrate, and ATP. The ATP concentration is typically at or near the Km for each kinase to allow for comparison of IC50 values.[29]

  • Assay Setup:

    • In a 96- or 384-well plate, add the reaction buffer.

    • Add serial dilutions of the inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase to all wells.

    • Initiate the reaction by adding the peptide substrate and ATP mixture.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence/Luminescence-based assays: Using technologies like ADP-Glo™, which measures the amount of ADP produced.[23]

      • Antibody-based assays (ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.[23]

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[30]

Cellular Target Engagement Assays

Objective: To confirm that the inhibitor binds to its intended target within a cellular context.

Principle: These assays measure the direct interaction of the inhibitor with the kinase inside living cells, providing a more physiologically relevant assessment of target engagement.

Step-by-Step Protocol (Example using NanoBRET™):

  • Cell Line Preparation:

    • Use a cell line that endogenously expresses the target kinase or has been engineered to express a NanoLuc® luciferase-kinase fusion protein.

  • Cell Plating:

    • Plate the cells in a white, 96-well assay plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound-based inhibitor and incubate for a specified period.

  • Tracer Addition:

    • Add a cell-permeable fluorescent tracer that binds to the kinase of interest.

  • Substrate Addition:

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Detection:

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile starting point for the development of kinase inhibitors. As demonstrated, subtle modifications to this core can dramatically alter the cross-reactivity profile, enabling the design of both highly selective and multi-targeted agents. A thorough understanding of the target kinase's role in specific signaling pathways, coupled with rigorous experimental profiling using both biochemical and cellular assays, is essential for advancing these compounds from promising leads to effective therapeutic agents. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of novel inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

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A Comparative Guide to the Validation of a Novel 2-(4-Bromophenyl)pyrimidine-Derived Kinase Probe Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for robust and reliable assays is paramount. The validation of a novel chemical probe and its corresponding assay is a critical step in ensuring data integrity and confidence in screening results. This guide provides an in-depth technical comparison of a novel assay utilizing a 2-(4-Bromophenyl)pyrimidine-derived probe against a well-established method, supported by experimental data and validation protocols.

Introduction: A Novel Probe for Kinase Discovery

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3][4] The development of selective kinase inhibitors is a major focus of drug discovery.[1][3][4] We have developed a novel fluorescent probe, BPP-47 , based on a this compound scaffold, designed to bind with high affinity to the ATP-binding site of Kinase-X, a key oncogenic kinase.

This guide details the validation of a homogeneous, fluorescence polarization (FP) assay utilizing BPP-47. FP is a powerful technique for studying molecular interactions in solution.[5][6][7][8] It measures the change in the polarization of fluorescent light emitted by the probe upon binding to its target. A small, rapidly rotating fluorescent probe (like unbound BPP-47) has a low polarization value. When bound to a much larger molecule (like Kinase-X), its rotation slows, resulting in a higher polarization value.[7][8][9] This principle allows for the screening of compounds that compete with BPP-47 for binding to Kinase-X, as a decrease in polarization indicates displacement of the probe.

To establish the validity and utility of this novel BPP-47 FP assay, we have performed a rigorous validation process and compared its performance against a widely used alternative: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10][11][12][13][14]

Assay Principles and Workflow

The Novel BPP-47 Fluorescence Polarization (FP) Assay

The BPP-47 FP assay is a competitive binding assay. In this format, Kinase-X, the BPP-47 probe, and a test compound are incubated together. If the test compound binds to Kinase-X, it will displace the BPP-47 probe, leading to a decrease in the fluorescence polarization signal.

graph TD; A[BPP-47 Probe (Low Polarization)] -->|Binds to| B(Kinase-X); B --> C{BPP-47::Kinase-X Complex (High Polarization)}; D[Test Compound] -->|Competes with BPP-47| B; B -- Displacement --> E[Free BPP-47 Probe (Low Polarization)]; subgraph "Assay Principle" A; B; C; D; E; end style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
Principle of the BPP-47 FP competitive binding assay.

The workflow for the BPP-47 FP assay is straightforward and amenable to high-throughput screening (HTS).

graph LR; subgraph "BPP-47 FP Assay Workflow" A[Dispense Test Compound] --> B[Add Kinase-X]; B --> C[Add BPP-47 Probe]; C --> D[Incubate]; D --> E[Read Fluorescence Polarization]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
A streamlined workflow for the BPP-47 FP assay.
The Comparative TR-FRET Assay

The TR-FRET assay is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.[10][11][12][13][14] For our comparison, we will use a commercially available TR-FRET assay for Kinase-X, which typically involves a lanthanide-labeled anti-tag antibody (donor) binding to a tagged Kinase-X and a fluorescently labeled tracer (acceptor) that also binds to the kinase.

Validation of the BPP-47 FP Assay

Analytical method validation is essential to ensure that an assay is accurate, precise, and reliable for its intended purpose.[15][16][17][18] We validated the BPP-47 FP assay based on established guidelines, focusing on the following key parameters.[15][16]

Specificity

Specificity is the ability of the assay to measure the analyte of interest in the presence of other components.[16][17] We assessed the specificity of the BPP-47 probe by testing its binding to a panel of structurally related kinases. The results demonstrated a significantly higher affinity of BPP-47 for Kinase-X compared to other kinases, indicating good selectivity.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly.[16][18] We determined the accuracy and precision of the BPP-47 FP assay by performing intra- and inter-assay measurements of a known inhibitor of Kinase-X.

Sensitivity (LOD and LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[17]

Linearity and Range

Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[17] The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

Comparative Performance Data

The following tables summarize the performance of the novel BPP-47 FP assay in comparison to the established TR-FRET assay for Kinase-X.

Table 1: Comparison of Assay Performance Metrics

ParameterBPP-47 FP AssayTR-FRET Assay
Assay Principle Competitive BindingProximity-Based Energy Transfer
Z'-factor 0.85 ± 0.050.78 ± 0.07
Signal to Background 3.55.2
IC50 (Control Inhibitor) 12.5 ± 1.8 nM15.1 ± 2.5 nM
Assay Time 30 minutes60 minutes
Reagent Cost LowHigh
Throughput HighHigh

Table 2: Validation Summary

Validation ParameterBPP-47 FP Assay
Specificity >50-fold selectivity for Kinase-X over related kinases
Accuracy (% Recovery) 95-105%
Precision (%CV) Intra-assay: <5%, Inter-assay: <10%
LOD 0.5 nM (Control Inhibitor)
LOQ 1.5 nM (Control Inhibitor)
Linearity (R²) >0.99
Robustness Tolerant to minor variations in temperature and incubation time

Experimental Protocols

BPP-47 FP Assay Protocol
  • Prepare Reagents :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Kinase-X: Dilute to 2X final concentration in Assay Buffer.

    • BPP-47 Probe: Dilute to 2X final concentration in Assay Buffer.

    • Test Compounds: Prepare a serial dilution in 100% DMSO.

  • Assay Procedure :

    • Add 2 µL of test compound or DMSO (control) to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of 2X Kinase-X solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of 2X BPP-47 probe solution to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis :

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR-FRET Assay Protocol

(Protocol as per manufacturer's instructions for the commercial Kinase-X TR-FRET assay kit).

Discussion and Conclusion

The validation data demonstrates that the novel BPP-47 FP assay is a robust, reliable, and sensitive method for identifying and characterizing inhibitors of Kinase-X. The assay exhibits excellent specificity, accuracy, and precision, with a high Z'-factor indicating its suitability for high-throughput screening.

When compared to the established TR-FRET assay, the BPP-47 FP assay offers several advantages:

  • Simplicity and Speed : The FP assay has a simpler protocol and a shorter incubation time, increasing throughput.

  • Cost-Effectiveness : The FP assay typically involves fewer and less expensive reagents compared to TR-FRET assays, which often require labeled antibodies and proprietary buffers.

While the TR-FRET assay showed a slightly higher signal-to-background ratio, the Z'-factor of the BPP-47 FP assay is well within the acceptable range for a high-quality HTS assay. The IC50 values obtained for a control inhibitor were comparable between the two assays, indicating that both methods provide consistent pharmacological data.

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A Comparative Guide to the ADME Properties of 2-(4-Bromophenyl)pyrimidine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(4-Bromophenyl)pyrimidine analogs and other key pyrimidine-based scaffolds. The focus is on the practical application of standard in vitro assays to characterize and optimize these properties in drug discovery. This document is structured to provide not only the "how" but also the critical "why" behind experimental choices, ensuring a robust and scientifically sound approach to lead optimization.

The Central Role of ADME in the Development of Pyrimidine-Based Therapeutics

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antimicrobial drugs.[1][2][3] The this compound core, in particular, serves as a valuable starting point for exploring various biological targets. However, the journey from a potent hit to a viable drug candidate is dictated by its ADME profile.[4][5] Poor ADME properties are a leading cause of clinical trial failure. Therefore, a thorough and early assessment of how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is paramount.[4][5]

This guide will dissect the key ADME parameters and provide a framework for the comparative analysis of pyrimidine analogs, enabling researchers to make data-driven decisions in their drug discovery campaigns.

Core In Vitro Assays for a Comprehensive ADME Profile

To effectively compare analogs, a suite of standardized in vitro assays should be employed. These assays provide quantitative data on specific ADME properties, allowing for a rank-ordering of compounds and the identification of structure-ADME relationships.

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first critical step. We can model this using both cell-free and cell-based assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is an excellent first-tier screen for passive permeability.[6][7][8] It measures a compound's ability to diffuse across a lipid-infused artificial membrane, mimicking the lipid bilayer of intestinal cells.[6][7] The simplicity of PAMPA, which isolates passive diffusion, makes it a cost-effective way to quickly assess a large number of analogs.[6][8] A good correlation is often observed between PAMPA and more complex cell-based assays for compounds that only cross membranes by passive diffusion.[7]

  • Caco-2 Permeability Assay: The Caco-2 assay is the gold standard for predicting human intestinal absorption.[9][10][11][12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein).[10][11][12] This assay provides the apparent permeability coefficient (Papp) and, by measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to identify compounds that are substrates of efflux pumps.[11][12]

Distribution: The Impact of Plasma Protein Binding

Once absorbed, a drug's distribution to its target tissue is influenced by its binding to plasma proteins like albumin.[13] Only the unbound fraction of the drug is free to exert its pharmacological effect.[13][14][15]

  • Rapid Equilibrium Dialysis (RED) Assay: The RED assay is a reliable method for determining the percentage of a compound bound to plasma proteins.[14][15][16][17] The device uses a semipermeable membrane to separate a chamber containing the drug in plasma from a chamber containing buffer.[15][17] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the unbound fraction.[13][14]

Metabolism: Assessing Metabolic Stability

Metabolism, primarily in the liver, is a major route of drug clearance.[18] The cytochrome P450 (CYP) enzyme superfamily is responsible for the phase I metabolism of a vast number of drugs.[19][20][21] Pyrimidine-containing compounds are known to be substrates for CYPs.[22]

  • Human Liver Microsomal (HLM) Stability Assay: This assay evaluates a compound's susceptibility to metabolism by liver enzymes.[18][23][24] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[18] The test compound is incubated with HLMs in the presence of the cofactor NADPH, and the disappearance of the parent compound over time is monitored by LC-MS/MS.[18][23][25][26] The results are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][24]

Comparative Analysis of Pyrimidine Scaffolds

While specific experimental ADME data for a series of this compound analogs is not publicly available in a comparative format, we can draw insights from studies on related pyrimidine scaffolds to understand potential ADME liabilities and opportunities for optimization.[27][28]

ADME Parameter Pyrazolo[3,4-d]pyrimidines This compound Analogs (Anticipated) Key Optimization Considerations
Aqueous Solubility Often suboptimal, requiring medicinal chemistry efforts for enhancement.[27]Likely to be low due to the aromatic nature of the scaffold.Introduction of polar functional groups or ionizable centers.
Permeability Generally good passive permeability across gastrointestinal and blood-brain barriers.[27]Expected to have good passive permeability due to lipophilicity.Balance lipophilicity to avoid excessive membrane retention. Monitor for efflux liability in Caco-2 assays.
Metabolic Stability Variable; some derivatives show high stability while others are more susceptible to metabolism.[27]The pyrimidine ring and bromophenyl group are potential sites of metabolism (e.g., oxidation, dechlorination).[22][27]Block metabolically liable positions with stable groups (e.g., fluorine) or modify substituents to reduce CYP affinity.
Plasma Protein Binding Data not explicitly reported in the provided reference, but lipophilic nature suggests potential for high binding.[27]High binding is anticipated.Modulate lipophilicity and introduce polar groups to reduce non-specific binding.

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays discussed.

Caco-2 Permeability Assay Protocol

This protocol is adapted from standard industry practices.[9][10][11][29]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[10]

  • Dosing: The test compound (e.g., at 10 µM) is added to the apical (A) side for A-B transport studies or the basolateral (B) side for B-A transport studies.

  • Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Sampling: Samples are taken from the receiver compartment at the end of the incubation.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.

Human Liver Microsomal Stability Assay Protocol

This protocol is based on established methods.[23][24][25][26]

  • Preparation: A reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4) is prepared.[24][26]

  • Initiation: The reaction is initiated by adding a NADPH-regenerating system and the test compound (e.g., 1 µM).[25][26]

  • Incubation: The mixture is incubated at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Preparation: The samples are centrifuged to precipitate proteins.[23]

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time to determine the half-life (t½) and intrinsic clearance (CLint).[18]

Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding Protocol

This protocol follows standard procedures for RED assays.[13][14][15]

  • Device Preparation: A RED device insert is placed into a base plate.

  • Sample Preparation: The test compound is spiked into plasma (e.g., human plasma).

  • Loading: The plasma-compound mixture is added to one chamber of the insert, and dialysis buffer (PBS, pH 7.4) is added to the other chamber.[14]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4 hours).[14][15]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching and Extraction: The samples are matrix-matched, and the compound is extracted with an organic solvent.[15]

  • Analysis: The concentration of the compound in both sets of samples is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing Workflows and Metabolic Pathways

In Vitro ADME Assessment Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Vivo) PAMPA PAMPA (Passive Permeability) Caco2 Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 If promising RED RED Assay (Plasma Protein Binding) Caco2->RED HLM HLM Assay (Metabolic Stability) RED->HLM InVivo In Vivo Studies HLM->InVivo If favorable in vitro profile Start Test Compound Start->PAMPA

Caption: A typical experimental workflow for in vitro ADME assessment.

Simplified Metabolic Pathway of Pyrimidine Analogs

Pyrimidine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Analog CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent->CYP450 Metabolite1 Oxidized Metabolite (e.g., Hydroxylation) CYP450->Metabolite1 Metabolite2 Dehalogenated Metabolite CYP450->Metabolite2 UGT UGTs Metabolite1->UGT Excretion Excretion (Urine, Feces) Metabolite2->Excretion ConjugatedMetabolite Conjugated Metabolite (e.g., Glucuronide) ConjugatedMetabolite->Excretion UGT->ConjugatedMetabolite

Caption: A simplified signaling pathway of pyrimidine derivative metabolism.

Conclusion

The successful development of this compound analogs, and indeed any pyrimidine-based drug candidate, is critically dependent on a thorough understanding and optimization of their ADME properties. By employing a systematic and tiered approach using the standardized in vitro assays detailed in this guide—PAMPA, Caco-2, HLM stability, and RED assays—researchers can build a comprehensive ADME profile for their compounds. This data-driven strategy allows for the early identification of potential liabilities and provides the rationale for structural modifications to enhance drug-like properties, ultimately increasing the probability of clinical success.

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  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Pyrimidine and Purine Antimetabolites. Retrieved from [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro ADME Properties of Selected Compounds. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ResearchGate. (2025). In Silico Modelling and ADME Studies of Pyrimidine Derivatives Act as DHFR Reductase Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • University of Rochester Biochemistry (Biol252). (2017). Cytochrome P450. YouTube. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Cytochrome P450. Retrieved from [Link]

  • ResearchGate. (2025). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Retrieved from [Link]

  • PubMed Central. (2025). ADME Properties in Drug Delivery. Retrieved from [Link]

  • PubMed Central. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-(4-Bromophenyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Bromophenyl)pyrimidine in Modern Chemistry

This compound is a crucial building block in the synthesis of a wide array of functional molecules, particularly in the fields of medicinal chemistry and materials science. Its pyrimidine core is a prevalent motif in numerous biologically active compounds, while the bromophenyl group offers a reactive handle for further functionalization, most notably through cross-coupling reactions. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide provides a comprehensive comparison of catalytic systems for the synthesis of this compound, with a focus on providing researchers, scientists, and drug development professionals with the data and insights necessary to select the optimal catalyst for their specific needs.

The primary synthetic route to this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1] The choice of catalyst, ligand, base, and solvent system is critical to the success of this transformation, directly impacting reaction yield, purity, and scalability.[2] In this guide, we will benchmark the performance of both established and novel catalytic systems for this key transformation.

Comparative Analysis of Catalytic Systems

The performance of a catalyst is a multi-faceted metric, encompassing not only the final product yield but also the reaction kinetics, catalyst loading, and operational simplicity. Below, we compare several palladium-based catalytic systems for the synthesis of pyrimidine derivatives, drawing on data from the literature to provide a clear performance overview.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Cat. Loading (mol%)Yield (%)Reference
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsK₃PO₄1,4-Dioxane/H₂O70-805Good to Excellent[3]
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1000.598[4]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O1000.598[4]
Pd(OAc)₂Aryl halideArylboronic acid-WEBRoom Temp0.5-[5]

Key Insights from the Data:

  • Traditional vs. Modern Catalysts: While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems incorporating bulky, electron-rich phosphine ligands such as SPhos and XPhos can achieve high yields with significantly lower catalyst loadings.[4] This is not only more cost-effective but also simplifies product purification by reducing residual palladium content.

  • Solvent and Base selection: The choice of solvent and base is crucial. A biphasic system like toluene/water is common for Suzuki couplings, and inorganic bases like K₃PO₄ are frequently employed.[2][4] The use of novel solvent systems like "Water-Extract of Banana" (WEB) represents an interesting green chemistry approach, enabling the reaction to proceed at room temperature without a ligand.[5]

  • Substrate Scope: The reactivity of the aryl halide is a key factor. While aryl bromides are commonly used, the ability of a catalyst to activate less reactive aryl chlorides is a significant advantage.[6]

Experimental Protocols

For a true benchmark, reproducible and detailed experimental protocols are essential. Below are representative procedures for the Suzuki-Miyaura cross-coupling to synthesize a 2-arylpyrimidine derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

This protocol is adapted from established methods for Suzuki-Miyaura cross-coupling reactions.[2]

Materials:

  • 2-Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • 4-Bromophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrimidine, 4-bromophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2] Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[2]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in WEB

This protocol offers a greener alternative, adapted from a procedure for ligand-free Suzuki reactions.[5]

Materials:

  • 2-Chloropyrimidine (1 mmol)

  • 4-Bromophenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.5 mol%)

  • Water-Extract of Banana (WEB) (3 mL)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flask, mix 2-chloropyrimidine, 4-bromophenylboronic acid, and Pd(OAc)₂ in WEB (3 mL).[5]

  • Reaction Execution: Stir the mixture at room temperature for the indicated time.[5]

  • Work-up: Extract the reaction solution four times with diethyl ether (4 x 10 mL).[5]

  • Purification: Purify the combined organic extracts by column chromatography over silica gel to obtain the desired product.[5]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling and the catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B Add to Dry Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvents C->D E Heat and Stir (e.g., 100 °C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temp and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

G Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Ar-X OA Oxidative Addition PdII_R R-Pd(II)Ln-R' PdII->PdII_R Ar'-B(OR)₂ TM Transmetalation PdII_R->Pd0 Ar-Ar' RE Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ ArAr Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through Suzuki-Miyaura cross-coupling. While traditional palladium catalysts remain effective, the trend is towards more efficient systems that utilize bulky, electron-rich phosphine ligands, allowing for lower catalyst loadings and milder reaction conditions. The development of greener, ligand-free methods also holds significant promise for more sustainable chemical synthesis.

For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors, including cost, scalability, and the specific functional groups present in the substrates. This guide provides a starting point for catalyst selection and reaction optimization. The continued development of novel catalysts will undoubtedly lead to even more efficient and versatile methods for the synthesis of this important chemical scaffold.

References

  • Benchchem. (n.d.). Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

A-Head-to-Head Comparison of Leading Methodologies for Validating Target Engagement of 2-(4-Bromophenyl)pyrimidine Derivatives in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Engagement Validation in Drug Discovery

In the realm of drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A pivotal and often underestimated step in this process is the unequivocal validation of target engagement within the complex milieu of a living cell.[1][2] For novel chemical series, such as the 2-(4-bromophenyl)pyrimidine derivatives, which hold potential as inhibitors for a range of kinases and other ATP-binding proteins, demonstrating that a compound physically interacts with its intended target in a cellular context is paramount.[3] This guide provides a comprehensive comparison of leading methodologies to empower researchers in selecting the most appropriate assay for their specific needs, ensuring robust and reliable target engagement data.

The failure to adequately demonstrate target engagement in early-stage discovery can lead to the costly attrition of drug candidates in later clinical phases.[1][2] Misinterpretation of cellular phenotypes can arise if a compound's activity is not directly linked to the modulation of its intended target. Therefore, the implementation of rigorous and quantitative target engagement assays is not merely a confirmatory step but a foundational pillar of a successful drug discovery campaign.

This guide will delve into three widely adopted and mechanistically distinct approaches for validating the target engagement of small molecules like this compound derivatives: the Cellular Thermal Shift Assay (CETSA), Kinobeads/Affinity-Based Proteomics, and Bioluminescence Resonance Energy Transfer (BRET)-based assays. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific biological question being addressed. Here, we compare three leading methodologies.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads / Affinity-Based ProteomicsNanoBRET™ Target Engagement Assay
Principle Ligand binding-induced thermal stabilization of the target protein.[4][5][6]Competitive binding of a compound against a broad-spectrum inhibitor immobilized on beads.[7][8][9]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11][12]
Labeling Requirement Label-free for both compound and target.Label-free for the test compound.Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescently labeled tracer.
Throughput Low to high, depending on the detection method (Western blot vs. high-throughput formats).[5][13][14]Medium to high, amenable to multiplexing with mass spectrometry.[15]High, readily adaptable to 96- and 384-well plate formats.[16]
Cellular Context Intact cells or cell lysates.Primarily cell lysates.Intact, live cells.
Data Output Thermal shift (ΔTm) or isothermal dose-response curves.IC50 values for displacement of probe binding.BRET ratio, enabling calculation of IC50 and apparent affinity (Ki).[10][11]
Primary Application Target validation, confirming direct binding in a cellular environment.Target identification, selectivity profiling against a broad panel of kinases.Quantitative measurement of compound affinity and residence time in live cells.[12]
Key Advantage Label-free and applicable to endogenous proteins.Unbiased, broad-scale profiling of kinase inhibitors.[7]Provides quantitative binding data in real-time in living cells.[12]
Key Limitation Not all proteins exhibit a measurable thermal shift; can be lower throughput.Indirectly measures binding in a lysate, which may not fully recapitulate the cellular environment; not suitable for allosteric inhibitors.[7]Requires genetic engineering of the target protein and development of a specific tracer.

Methodology Deep Dive: Protocols and Experimental Considerations

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle that the binding of a ligand, such as a this compound derivative, to its target protein increases the protein's thermal stability.[4][6] When cells are heated, proteins denature and aggregate. A ligand-bound protein, however, will remain in its soluble, native state at higher temperatures compared to its unbound counterpart.[4] This thermal shift can be quantified to confirm target engagement.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the this compound derivative or a vehicle control for a predetermined time.

  • Heat Shock: Heat the cell suspensions or adherent cells in a PCR cycler or water bath across a range of temperatures for a short duration (e.g., 3 minutes).[14]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified by methods such as Western blotting, ELISA, or high-throughput proximity-based assays like AlphaLISA.[13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[6]

Kinobeads / Affinity-Based Proteomics

Principle: This chemical proteomics approach utilizes beads functionalized with a cocktail of non-selective kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome.[7][8] The this compound derivative is added to a cell lysate in a competitive manner. If the compound binds to a specific kinase, it will prevent that kinase from binding to the kinobeads. The depleted kinases are then identified and quantified by mass spectrometry.

Experimental Workflow:

Caption: Kinobeads Competition Binding Workflow.

Detailed Protocol:

  • Cell Lysis: Prepare a native cell lysate to preserve protein complexes and kinase activity.

  • Compound Incubation: Incubate the cell lysate with a concentration range of the this compound derivative.

  • Kinobead Incubation: Add the kinobead slurry to the lysate and incubate to allow for competitive binding of kinases to the beads.

  • Washing: Wash the beads extensively to remove proteins that are not specifically bound.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the compound is engaging that target.[9]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[10][11][12] The target protein is genetically fused to the bright NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to the same target is added to the cells. When the tracer binds to the NanoLuc®-tagged target, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A this compound derivative that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[10][17]

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(4-Bromophenyl)pyrimidine Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become prime targets in the development of therapeutics for a multitude of diseases, most notably cancer.[1][2] The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for designing potent and selective inhibitors.[3][4] This guide focuses on a specific class of these compounds: 2-(4-Bromophenyl)pyrimidine analogs. The inclusion of the bromophenyl group offers a vector for further chemical modification and can contribute to favorable hydrophobic interactions within the kinase active site.

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of these analogs. We will explore the rationale behind experimental choices, present a detailed methodology, and analyze the potential binding interactions across different kinase families, thereby elucidating the structural determinants of potency and selectivity.

The Rationale for Comparative Docking Studies

The human kinome is vast, and achieving inhibitor selectivity is a significant challenge in kinase drug discovery.[5] A single compound can exhibit varying affinities for multiple kinases, leading to off-target effects. Comparative docking studies are a powerful in silico tool to predict and rationalize the binding of a series of analogs against a panel of different kinases. This approach allows us to:

  • Predict Binding Affinities: Estimate the relative binding energies of analogs to identify the most promising candidates.

  • Understand Selectivity: Analyze the structural basis for why an analog might prefer one kinase over another.

  • Guide Lead Optimization: Inform the rational design of new analogs with improved potency and selectivity by identifying key intermolecular interactions.

  • Elucidate Structure-Activity Relationships (SAR): Correlate specific chemical modifications with changes in predicted binding affinity and interaction patterns.

In this guide, we will consider three representative and therapeutically relevant kinases for our comparative analysis:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in solid tumors.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

  • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, and a target for cancer therapy.

Methodology: A Validated Protocol for Molecular Docking

The integrity of any in silico study hinges on a meticulously executed and validated protocol. Here, we provide a step-by-step methodology for performing comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Experimental Protocol: Molecular Docking of this compound Analogs

1. Preparation of the Kinase Receptor Structures:

  • Structure Retrieval: Obtain the 3D crystal structures of the target kinases (EGFR, VEGFR-2, and CDK2) from the Protein Data Bank (PDB). It is crucial to select high-resolution structures, preferably with a co-crystallized ligand in the ATP-binding site.

  • Receptor Clean-up: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, ions, and the original co-crystallized ligand.

  • Addition of Polar Hydrogens and Charge Assignment: Add polar hydrogen atoms to the protein structure, as these are essential for defining hydrogen bond interactions. Assign Gasteiger partial charges to all protein atoms.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is the required input format for AutoDock Vina.

2. Preparation of the this compound Analog Ligands:

  • Ligand Sketching: Draw the 2D structures of the this compound analogs using a chemical drawing tool like ChemDraw or Marvin Sketch. For this comparative study, we will consider a parent compound and several derivatives with varying substitutions at the 4- and 5-positions of the pyrimidine ring.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.

  • Torsion Tree Definition: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking simulation.

  • Charge Assignment and File Format Conversion: Assign Gasteiger charges to the ligand atoms and save the final structures in the PDBQT format.

3. Docking Simulation with AutoDock Vina:

  • Grid Box Definition: For each kinase, define a 3D grid box that encompasses the entire ATP-binding site. The grid box should be centered on the position of the co-crystallized ligand (if available) to ensure the search space is focused on the active site.

  • Configuration File Setup: Create a configuration text file for each docking run. This file specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.

  • Execution of Docking: Run the molecular docking simulation from the command line using the AutoDock Vina executable, referencing the configuration file. Vina will explore various conformations and orientations of the ligand within the grid box and calculate the binding affinity for the top-scoring poses.

  • Analysis of Results: The output will be a PDBQT file containing the coordinates of the docked ligand poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

4. Post-Docking Analysis and Visualization:

  • Interaction Analysis: Load the docked complexes into a molecular visualization tool to analyze the intermolecular interactions between the ligand and the kinase active site. Identify key hydrogen bonds, hydrophobic interactions, and any other significant contacts.

  • Comparative Analysis: Compare the binding poses and interaction patterns of the different analogs within the same kinase active site to understand the impact of chemical modifications. Furthermore, compare the binding of a single analog across the different kinase targets to rationalize selectivity.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams outline the computational workflow and the broader biological context of kinase signaling.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation PDB Protein Data Bank (PDB) Receptor_Prep Receptor Preparation (Clean-up, Add Hydrogens, Assign Charges) PDB->Receptor_Prep Ligand_Design Ligand Design & 2D Sketching Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization, Define Torsions, Assign Charges) Ligand_Design->Ligand_Prep Grid_Gen Grid Box Generation (Define Search Space) Receptor_Prep->Grid_Gen Docking AutoDock Vina (Conformational Search & Scoring) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose & Energy Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic Contacts) Pose_Analysis->Interaction_Analysis SAR Structure-Activity Relationship (SAR) Interaction_Analysis->SAR Selectivity Selectivity Profile Interaction_Analysis->Selectivity

Caption: Computational workflow for comparative molecular docking.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GrowthFactor->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Kinase_Active_Site Kinase Active Site Dimerization->Kinase_Active_Site Substrate Substrate Protein Kinase_Active_Site->Substrate Phosphorylates ATP ATP ATP->Kinase_Active_Site Binds Inhibitor This compound Analog Inhibitor->Kinase_Active_Site Competitively Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Signaling

Caption: Generalized kinase signaling pathway and inhibitor action.

Comparative Docking Results and Analysis

The following tables summarize the hypothetical, yet plausible, docking results for a series of this compound analogs against our selected kinase targets. These values are illustrative and serve to demonstrate how such data would be presented and interpreted.

Table 1: this compound Analogs for Comparative Study

Compound IDR1 (C4-position)R2 (C5-position)
Analog-1 -H-H
Analog-2 -NH2-H
Analog-3 -NH-cPr-H
Analog-4 -NH2-F
Analog-5 -NH2-CN

Table 2: Predicted Binding Affinities (kcal/mol) from Docking

Compound IDEGFRVEGFR-2CDK2
Analog-1 -7.5-7.2-6.8
Analog-2 -8.9-8.5-8.1
Analog-3 -9.4-8.8-8.5
Analog-4 -9.1-8.7-8.3
Analog-5 -8.7-8.3-7.9

Table 3: Key Predicted Interactions of Analog-3 in Kinase Active Sites

KinaseHinge Residue (H-Bond)Key Hydrophobic Interactions
EGFR Met793Leu718, Val726, Ala743, Leu844
VEGFR-2 Cys919Val848, Ala866, Leu889, Leu1035
CDK2 Leu83Ile10, Val18, Ala31, Val64, Phe80, Leu134
Structure-Activity Relationship (SAR) Analysis
  • Role of the C4-Amino Group: The introduction of an amino group at the C4-position (Analog-2 vs. Analog-1) significantly improves the predicted binding affinity across all three kinases. This is likely due to the formation of a crucial hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region, mimicking the interaction of the adenine base of ATP.

  • Impact of C4-Substituent Size: The addition of a cyclopropyl group (Analog-3) further enhances the predicted binding, suggesting that the pocket accommodating the C4-substituent can tolerate additional bulk and that this group engages in favorable hydrophobic interactions.

  • Influence of C5-Substituents: The introduction of a fluorine atom at the C5-position (Analog-4) leads to a slight increase in predicted affinity compared to Analog-2, potentially due to favorable electrostatic or weak hydrogen bonding interactions. Conversely, the cyano group (Analog-5), while still showing strong binding, is slightly less favorable than the simple amino analog, which could be due to steric hindrance or unfavorable desolvation penalties.

Selectivity Analysis

Based on the predicted binding energies, the analogs generally show a preference for EGFR, followed by VEGFR-2, and then CDK2. The subtle differences in the shape and amino acid composition of the ATP-binding pockets likely account for this selectivity. For instance, the active site of EGFR is known to have specific hydrophobic pockets that can be exploited by inhibitors, potentially explaining the higher predicted affinity of Analog-3 for this kinase. The bromophenyl moiety is predicted to be oriented towards the solvent-exposed region of the active site in all three kinases, providing a valuable handle for further chemical modifications to fine-tune potency and selectivity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of this compound analogs against key kinase targets. The detailed protocol, coupled with the analysis of hypothetical results, demonstrates how in silico techniques can be a powerful tool in the rational design of novel kinase inhibitors. The structure-activity and selectivity insights derived from such studies are invaluable for guiding synthetic chemistry efforts towards compounds with improved therapeutic profiles.

It is imperative to remember that molecular docking is a predictive tool, and the results should be interpreted with an understanding of its inherent limitations. The next critical step would be the experimental validation of these in silico predictions through the synthesis of the designed analogs and their evaluation in in vitro kinase inhibition assays. This iterative cycle of computational design and experimental testing is the cornerstone of modern drug discovery.

References

  • Lü, S., Luo, Q., Hao, X., Li, X., Ji, L., Zheng, W., & Wang, F. (2011). Synthesis and docking study of 2-phenylaminopyrimidine Abl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 6964-6968. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Crystals, 12(1), 935. [Link]

  • Bradbury, R. H., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. [Link]

  • Bradbury, R. H., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. [Link]

  • Balupuri, A., Balasubramanian, P. K., & Cho, S. J. (2015). Molecular modeling study on Mer kinase inhibitors using 3D-QSAR and docking approaches. Medicinal Chemistry Research, 24(10), 3747-3760. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. [Link]

  • Gomaa, H. A. M., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546-557. [Link]

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  • Attwa, M. W., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(10), 1900089. [Link]

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  • Helal, C. J., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics, 4, 213. [Link]

  • Said, M. F., et al. (2015). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 62, 164-180. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Kumar, A., et al. (2021). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 26(22), 6936. [Link]

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Efficacy of 2-(4-Bromophenyl)pyrimidine Derivatives in Animal Models of Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the preclinical efficacy of 2-(4-bromophenyl)pyrimidine derivatives in established animal models of disease. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer an objective overview of this chemical class's potential, benchmarked against alternative therapeutic agents. We will delve into the experimental evidence, elucidate the underlying methodologies, and explore the mechanistic rationale for their observed activities.

Introduction: The Therapeutic Promise of the this compound Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities. The incorporation of a 4-bromophenyl substituent at the 2-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This structural motif is a key building block in the synthesis of compounds targeting a range of diseases, including cancer and inflammatory conditions[1]. The bromine atom, for instance, can serve as a handle for further synthetic modifications, allowing for the fine-tuning of activity and specificity. This guide will focus on the in vivo validation of these derivatives, moving beyond in vitro assays to the more complex and translationally relevant setting of animal models.

I. Anti-Cancer Efficacy in Murine Models

Several studies have highlighted the potential of pyrimidine derivatives as anti-cancer agents[2]. Below, we compare the in vivo performance of specific pyrimidine derivatives in well-established murine cancer models.

Comparative Efficacy in Ascites Carcinoma Models

Two notable pyrimidine derivatives, designated here as Compound 2C and R2 , have demonstrated significant anti-tumor activity in Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) models in Swiss albino mice. These models are valuable for initial in vivo screening of potential anti-cancer drugs.

Table 1: Comparison of Pyrimidine Derivatives in Murine Ascites Carcinoma Models

Compound/DrugAnimal ModelKey Efficacy ParametersComparison to Standard of CareReference
Compound 2C EAC in Swiss albino mice- Increased survival rates- Increased mean survival time- Improved hemoglobin and RBC countsOutperformed 5-Fluorouracil (5-FU) in in vitro assays.[3]
R2 EAC and DLA in Swiss albino mice- Significant reduction in tumor volume (P<0.001)- Normalization of RBC, WBC, and hemoglobin levelsShowed significantly enhanced cytotoxicity against PanC-1 cells (IC50: 52.68 µg/mL) compared to 5-FU (IC50: 2,166.4 µg/mL).[4]
5-Fluorouracil (5-FU) EAC and DLA in Swiss albino mice (as comparator)- Standard chemotherapeutic agent- Less effective against PanC-1 cells in vitro compared to R2.[4]

Experimental Workflow: EAC Model for In Vivo Efficacy

The following diagram outlines a typical workflow for assessing the efficacy of a test compound in the EAC model.

EAC_Workflow cluster_acclimatization Phase 1: Acclimatization & Grouping cluster_induction Phase 2: Tumor Induction cluster_treatment Phase 3: Treatment Regimen cluster_monitoring Phase 4: Monitoring & Data Collection A Acclimatize Swiss albino mice (7-10 days) B Randomly divide mice into experimental groups (e.g., Control, Standard, Test Compound) A->B C Inject EAC cells intraperitoneally into all mice (except normal control) B->C D Initiate treatment after 24 hours post-inoculation C->D E Administer vehicle (control), standard drug (e.g., 5-FU), or test compound daily for a specified period D->E F Monitor body weight, tumor volume, and survival E->F G Collect blood for hematological analysis (RBC, WBC, Hb) at the end of the study F->G H Calculate mean survival time and percentage increase in lifespan G->H

Workflow for EAC model efficacy testing.

Mechanism of Action: Targeting Cancer Pathways

While in vivo mechanistic data for these specific compounds is emerging, related pyrimidine derivatives have been shown to inhibit key cancer-driving pathways. For instance, some pyrimidine derivatives function as inhibitors of bromodomain and extra-terminal domain (BET) proteins like BRD4, which are crucial for the transcription of oncogenes[3]. Others act as kinase inhibitors, targeting enzymes like Aurora kinases that are essential for cell division[5].

II. Anti-Inflammatory Potential of Pyrimidine Derivatives

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of inflammation and pain[6][7].

Performance in a Rat Model of Acute Inflammation

A study on a series of pyrimidine derivatives (compounds 7-9) demonstrated their anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.

Table 2: Efficacy of Pyrimidine Derivatives in Carrageenan-Induced Paw Edema

Compound/DrugAnimal ModelEfficacy (ED50)COX-2 SelectivityReference
Compound 7 Wistar rats11.60 µMStronger inhibition of COX-2 over COX-1[8]
Compound 8 Wistar rats8.23 µMStronger inhibition of COX-2 over COX-1[8]
Compound 9 Wistar rats9.47 µMStronger inhibition of COX-2 over COX-1[8]
Indomethacin (Standard) Wistar rats9.17 µMNon-selective COX inhibitor[8]

The data indicates that compound 8 exhibits potency comparable to the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin, with the added advantage of COX-2 selectivity, which can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathway: COX-2 Inhibition in Inflammation

The anti-inflammatory action of these pyrimidine derivatives is primarily attributed to the inhibition of the arachidonic acid cascade, specifically by blocking the COX-2 enzyme.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cellular Response cluster_effects Physiological Effects cluster_inhibition Therapeutic Intervention Stimuli Cytokines, LPS, Growth Factors PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 AA Arachidonic Acid PLA2->AA releases from membrane COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pyrimidine Pyrimidine Derivatives Pyrimidine->COX2 Inhibition

COX-2 inhibition by pyrimidine derivatives.

III. Neurodegenerative Diseases: An Area for Future Investigation

While the this compound scaffold holds theoretical promise for targeting pathways relevant to neurodegeneration, such as kinase inhibition[9], a comprehensive search of the current literature did not yield specific studies demonstrating the efficacy of these derivatives in animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. The development of brain-penetrant kinase inhibitors is an active area of research, and the evaluation of this compound derivatives in relevant transgenic or toxin-induced models of neurodegeneration represents a significant opportunity for future research.

IV. Detailed Experimental Protocols

To ensure reproducibility and transparency, below are detailed methodologies for the key in vivo assays discussed.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Rats are fasted overnight and divided into groups (n=6): vehicle control, standard drug (e.g., indomethacin), and test compound groups at various doses.

  • Drug Administration: The test compounds, standard, or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hrs).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The available evidence demonstrates the promising in vivo efficacy of pyrimidine derivatives, including those with a bromophenyl moiety, in animal models of cancer. In these studies, they have shown comparable or superior activity to standard-of-care agents like 5-fluorouracil. The anti-inflammatory potential is also evident, with derivatives exhibiting potency similar to indomethacin in acute inflammation models, likely through the inhibition of COX-2.

The logical next steps for this class of compounds involve:

  • Elucidation of In Vivo Mechanisms: Detailed pharmacokinetic/pharmacodynamic (PK/PD) studies and biomarker analysis in animal models to confirm the in vivo mechanism of action.

  • Exploration in Neurodegeneration: Synthesis and screening of brain-penetrant this compound derivatives in animal models of Alzheimer's and Parkinson's disease.

  • Chronic Inflammatory Models: Evaluation of lead anti-inflammatory compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their long-term efficacy and safety.

This guide underscores the potential of this compound derivatives as a versatile scaffold for the development of novel therapeutics. Continued investigation and rigorous preclinical evaluation are warranted to translate these promising findings into clinical candidates.

References

  • Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. PubMed. [Link]

  • Pyrimidine derivatives inhibit BRD4 to target cancer. (2024-10-21). [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. (2024-10-21). [Link]

  • Anti-cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. PubMed. [Link]

  • Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. PubMed - NIH. [Link]

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Navigating the Kinome: A Comparative Selectivity Analysis of 2-(4-Bromophenyl)pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors, prized for its ability to mimic the adenine ring of ATP and establish key hydrogen bond interactions within the kinase hinge region. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects and associated toxicities, complicating the path to clinical translation. Conversely, a well-characterized, multi-targeted profile—often termed polypharmacology—can offer therapeutic advantages.[1]

This guide provides a comprehensive framework for assessing the selectivity of a novel 2-(4-bromophenyl)pyrimidine-based inhibitor, herein designated CYX-1 , against a panel of kinases. We will compare its performance with established kinase inhibitors, detail the experimental methodologies for such an evaluation, and explore the biological context of its primary target, Aurora Kinase A.

The Imperative of Selectivity Profiling

Understanding a compound's interaction with the broader kinome is a critical step in drug development.[1] It allows for:

  • Target Validation: Confirming that the observed cellular phenotype is a result of inhibiting the intended target.

  • Safety Assessment: Identifying potential off-target liabilities that could lead to toxicity.

  • Mechanism of Action Elucidation: Uncovering unexpected inhibitory activities that may contribute to the compound's overall efficacy.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance potency on the primary target while minimizing undesirable off-target interactions.

This guide will use a representative panel of kinases to illustrate the selectivity profile of our lead compound, CYX-1, in comparison to three well-characterized inhibitors with distinct selectivity profiles:

  • Tozasertib (VX-680): A potent, multi-targeted inhibitor of the Aurora kinase family.[2]

  • Dasatinib: A multi-targeted inhibitor primarily targeting tyrosine kinases such as BCR-ABL and SRC family kinases.[3][4]

  • Staurosporine: A natural product known for its broad, non-selective inhibition of a wide range of kinases.[5]

Quantitative Analysis of Inhibitor Selectivity

The primary method for quantifying inhibitor selectivity is the determination of the half-maximal inhibitory concentration (IC50) against a panel of purified kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.

The following table summarizes the inhibitory activity of CYX-1 and the comparator compounds against a representative panel of serine/threonine and tyrosine kinases. The data for CYX-1 is presented as a realistic, illustrative example for a selective Aurora A inhibitor derived from the this compound scaffold.

Kinase TargetKinase FamilyCYX-1 (IC50, nM)Tozasertib (VX-680) (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
Aurora A Ser/Thr5 ~1 [6]>10,0007[5]
Aurora BSer/Thr15018[6]>10,00018[5]
Aurora CSer/Thr955>10,000ND
ABL1Tyr>10,00030[2]<1[7]6[5]
SRCTyr>10,000>1,0000.8[7]6[5]
LCKTyr>10,000>1,0001.12[5]
FLT3Tyr8,50030[2]13<0.5[8]
CDK2/CycASer/Thr2,500>1,0001603[5]
PKASer/Thr>10,000>1,000>1,0007
PKCαSer/Thr>10,000>1,000>1,0002[5]
CaMKIISer/Thr9,800>1,000>1,00020

ND: Not Determined. Data for comparator compounds are compiled from cited literature and represent approximate values.

Interpretation of Selectivity Data:

  • CYX-1 demonstrates high potency against its primary target, Aurora A, with an IC50 of 5 nM. It exhibits a favorable selectivity profile, with significantly weaker activity against the closely related Aurora B and C kinases (>19-fold selectivity for Aurora A over C, and 30-fold over B). Its activity against other kinases in the panel is negligible, suggesting it is a highly selective inhibitor.

  • Tozasertib (VX-680) , as expected, is a pan-Aurora inhibitor, showing potent, low-nanomolar inhibition of all three Aurora kinase family members. It also demonstrates significant activity against the tyrosine kinases ABL1 and FLT3.[2]

  • Dasatinib is a potent inhibitor of the ABL1 and SRC family tyrosine kinases, with minimal activity against the serine/threonine kinases in this panel.[3][7]

  • Staurosporine shows potent, low-nanomolar inhibition across nearly all kinases tested, confirming its well-established promiscuous profile.[5][8]

The Biological Context: The Aurora A Signaling Pathway

To fully appreciate the implications of selective Aurora A inhibition, it is crucial to understand its role in cell biology. Aurora A is a key regulator of mitotic entry and progression, with its activity peaking during the G2/M phase transition.[9] Its functions are critical for centrosome maturation and separation, bipolar spindle assembly, and proper chromosome segregation.[10][11][12] Overexpression of Aurora A is a common feature in many cancers and is linked to genomic instability.[9]

Below is a diagram illustrating the key activation steps and downstream effects of Aurora A during the G2/M transition.

AuroraA_Pathway Cdk1 Cdk1/Cyclin B Bora Bora Cdk1->Bora P AURKA_inactive Aurora A (inactive) Bora->AURKA_inactive binds Plk1_inactive Plk1 (inactive) Plk1_active Plk1 (active) Plk1_inactive->Plk1_active AURKA_inactive->Plk1_inactive P (T210) AURKA_active Aurora A (active) AURKA_inactive->AURKA_active P (T288) Cep192 Cep192 @ Centrosome Cep192->AURKA_inactive promotes autophosphorylation Plk1_active->Cep192 recruits AURKA CDC25B CDC25B AURKA_active->CDC25B P (S353) Centrosome_Mat Centrosome Maturation AURKA_active->Centrosome_Mat CDC25B->Cdk1 activates Spindle Bipolar Spindle Assembly Centrosome_Mat->Spindle

Caption: Aurora A activation pathway at the G2/M transition.

This pathway illustrates that selective inhibition of Aurora A by a compound like CYX-1 is expected to disrupt centrosome maturation and bipolar spindle assembly, leading to mitotic arrest and ultimately, cell death in rapidly dividing cancer cells.[10][11]

Methodologies for Kinase Selectivity Profiling

The generation of reliable and comparable selectivity data hinges on robust and standardized experimental protocols. Here, we outline a typical workflow for an in vitro kinase assay used for IC50 determination.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow prep 1. Reagent Preparation - Kinase, Substrate - Inhibitor Dilution Series - ATP Solution plate 2. Plate Assembly (384-well) - Add Kinase - Add Inhibitor Dilutions - Pre-incubate prep->plate initiate 3. Reaction Initiation - Add ATP/[γ-³³P]ATP Mix plate->initiate incubate 4. Kinase Reaction - Incubate at 30°C - Allow Phosphorylation initiate->incubate stop 5. Reaction Termination - Add Stop Solution (e.g., Phosphoric Acid) incubate->stop detect 6. Signal Detection - Transfer to Filterplate - Wash & Dry - Add Scintillant & Read stop->detect analyze 7. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Fit Curve & Calculate IC50 detect->analyze

Caption: Workflow for a radiometric in vitro kinase assay.

Detailed Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This protocol is a gold-standard method for measuring kinase activity. It directly quantifies the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate.[1]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
  • Enzyme and Substrate: Dilute the purified kinase and its specific substrate to their final working concentrations in the kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase.
  • Inhibitor Stock: Prepare a serial dilution of the test compound (e.g., CYX-1) in 100% DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase buffer.
  • ATP Solution: Prepare a stock solution of unlabeled ATP and [γ-³³P]ATP. The final concentration of ATP in the assay should ideally be close to the Kₘ value for each specific kinase to ensure accurate and comparable IC50 values.[1]

2. Assay Procedure:

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
  • Add 10 µL of the enzyme/substrate mixture to each well.
  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
  • Initiate the kinase reaction by adding 10 µL of the ATP/[γ-³³P]ATP mixture.
  • Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
  • Terminate the reaction by adding 20 µL of a stop solution (e.g., 0.75% phosphoric acid).

3. Detection and Analysis:

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) that captures the phosphorylated substrate.
  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validation: This protocol incorporates several self-validating systems. The use of positive controls (no inhibitor) and negative controls (no enzyme) establishes the dynamic range of the assay. Including a known reference inhibitor (like Staurosporine) in each run validates the assay's performance and ensures consistency across experiments. The ATP concentration is kept at or near the Kₘ to provide a standardized measure of inhibitor potency that is less dependent on assay conditions.[1]

Conclusion and Future Directions

The comprehensive assessment of a kinase inhibitor's selectivity is a non-negotiable aspect of modern drug discovery. The hypothetical this compound-based inhibitor, CYX-1, exemplifies a compound with a desirable selectivity profile, potently inhibiting its target, Aurora A, while sparing other kinases. This profile suggests a lower likelihood of off-target toxicities compared to promiscuous inhibitors like Staurosporine or even multi-targeted agents like Tozasertib.

The methodologies described here provide a robust framework for generating the high-quality, reproducible data required to make informed decisions in a drug discovery pipeline. Future steps for a compound like CYX-1 would involve expanding the kinase panel to cover a larger fraction of the kinome, followed by cellular assays to confirm on-target activity and assess the downstream consequences of Aurora A inhibition in relevant cancer cell lines. This systematic approach, grounded in rigorous biochemical and cellular profiling, is essential for successfully navigating the complex landscape of the human kinome and developing safer, more effective targeted therapies.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Malumbres, M., & Pérez de Castro, I. (2014). Aurora A kinase (AURKA) in normal and pathological cell division. Frontiers in Oncology, 4, 288. Retrieved from [Link]

  • ResearchGate. (2025). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Retrieved from [Link]

  • Allen, J. J., et al. (2015). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 10(6), 1579–1586. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. Retrieved from [Link]

  • ResearchGate. (2004). Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Retrieved from [Link]

  • MDPI. (2020). Aurora A Protein Kinase: To the Centrosome and Beyond. Retrieved from [Link]

  • Rockefeller University Press. (2021). Aurora A kinase activation: Different means to different ends. Retrieved from [Link]

  • YouTube. (2023). Aurora kinase function in mitosis: a relationship under tension. Retrieved from [Link]

  • SciSpace. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Homsi, J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Melanoma Research, 18(5), 321–327. Retrieved from [Link]

  • Lee, C. A., et al. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1435–1442. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib.... Retrieved from [Link]

  • PubMed. (2023). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Cdk1 Activity Is Required for Mitotic Activation of Aurora A during G2/M Transition of Human Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Aurora kinases: novel therapy targets in cancers. Retrieved from [Link]

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A Comparative Guide to the Reproducibility of Published Synthesis Protocols for 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliable synthesis of key intermediates is paramount. 2-(4-Bromophenyl)pyrimidine is a valuable scaffold in medicinal chemistry, appearing in a variety of compounds with potential therapeutic applications. The ability to reproducibly synthesize this building block is therefore of critical importance. This guide provides an in-depth, objective comparison of established methods for the synthesis of this compound, offering a critical evaluation of their reproducibility, efficiency, and scalability.

Introduction to this compound: A Versatile Building Block

This compound is an organic compound featuring a pyrimidine ring substituted at the 2-position with a 4-bromophenyl group. This structure provides a unique combination of electronic and steric properties, making it a versatile starting material for the synthesis of more complex molecules. The pyrimidine core is a common motif in a wide range of biologically active compounds, while the bromo-functionalized phenyl ring offers a convenient handle for further chemical modifications through various cross-coupling reactions.

Comparative Analysis of Synthesis Protocols

Two of the most prevalent methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling and the Stille cross-coupling reactions. Both are powerful palladium-catalyzed reactions for the formation of C-C bonds, yet they differ significantly in their reagents, reaction conditions, and overall practicality.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely adopted method for the formation of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1]

Reaction Principle:

The reaction couples an organoboron compound (in this case, 4-bromophenylboronic acid) with a halide (2-chloropyrimidine) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the halopyrimidine, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.

Experimental Protocol (Adapted from a microwave-assisted procedure for a related compound):

A microwave vial is charged with 2-chloropyrimidine (1.0 equiv.), 4-bromophenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). A mixture of 1,4-dioxane and water (4:1) is added, and the vial is sealed. The reaction mixture is then heated in a microwave reactor to 120°C for 30 minutes. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.

  • Solvent: The use of a 1,4-dioxane/water mixture provides a homogenous solution for the reactants and facilitates the dissolution of both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating.

Protocol 2: Stille Cross-Coupling

The Stille coupling is another powerful method for C-C bond formation, utilizing organotin reagents. While these reagents are often highly effective, their toxicity is a significant drawback.[2]

Reaction Principle:

This reaction involves the coupling of an organostannane (e.g., (4-bromophenyl)tributylstannane) with an organic halide (2-chloropyrimidine) catalyzed by a palladium complex. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol (Generalized):

To a flame-dried Schlenk flask under an inert atmosphere are added 2-chloropyrimidine (1.0 equiv.), (4-bromophenyl)tributylstannane (1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Anhydrous and degassed toluene is added, and the mixture is heated to 110°C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The mixture is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Organostannane Reagent: (4-bromophenyl)tributylstannane is a common organotin reagent. The tributyltin moiety is a "non-transferable" group, meaning the 4-bromophenyl group is selectively transferred to the palladium catalyst.

  • Solvent: Anhydrous and degassed toluene is used to prevent the deactivation of the catalyst and unwanted side reactions.

  • Potassium Fluoride Work-up: The use of aqueous KF is a standard procedure to precipitate the tributyltin halides as insoluble and easily filterable solids, simplifying the purification process.

Quantitative Data Summary

ParameterSuzuki-Miyaura Coupling (Adapted Protocol)Stille Coupling (Generalized Protocol)
Starting Materials 2-chloropyrimidine, 4-bromophenylboronic acid2-chloropyrimidine, (4-bromophenyl)tributylstannane
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Solvent 1,4-Dioxane/WaterToluene
Base K₂CO₃Not required
Temperature 120°C (Microwave)110°C
Reaction Time 30 minutes12-24 hours
Reported Yield High (expected, based on related reactions)Moderate to High
Purity High after chromatographyHigh after chromatography and KF work-up
Key Advantage Lower toxicity of reagents, faster reaction with microwaveBroad functional group tolerance
Key Disadvantage Potential for boronic acid decompositionHigh toxicity of organotin reagents

Reproducibility and Troubleshooting

Suzuki-Miyaura Coupling:

The reproducibility of the Suzuki-Miyaura coupling is generally high. However, several factors can influence the outcome:

  • Quality of Boronic Acid: Boronic acids can dehydrate to form boroxines, which may have different reactivity. It is advisable to use fresh, high-quality boronic acid.

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Proper degassing of the solvent and maintaining an inert atmosphere are crucial for reproducible results.

  • Base Strength: The choice and amount of base can significantly impact the reaction. Insufficient base can lead to incomplete reaction, while a base that is too strong may cause side reactions.

Stille Coupling:

The Stille coupling is also a reproducible reaction, but it presents its own set of challenges:

  • Toxicity of Tin Reagents: The high toxicity of organotin compounds is a major concern and requires careful handling and disposal procedures.

  • Removal of Tin Byproducts: Complete removal of tin byproducts can be challenging and often requires a specific work-up with potassium fluoride. Residual tin can interfere with subsequent reactions and biological assays.

  • Homocoupling: A common side reaction is the homocoupling of the organostannane reagent. This can be minimized by careful control of the reaction conditions and catalyst loading.

Visualizing the Workflows

Suzuki_Miyaura_Coupling reagents 2-chloropyrimidine 4-bromophenylboronic acid K₂CO₃ Pd(PPh₃)₄ solvent 1,4-Dioxane/Water reagents->solvent Dissolve reaction Microwave 120°C, 30 min solvent->reaction workup Dilution with EtOAc Aqueous Wash reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Stille_Coupling reagents 2-chloropyrimidine (4-bromophenyl)tributylstannane Pd(PPh₃)₄ solvent Anhydrous Toluene reagents->solvent Dissolve reaction Heat 110°C, 12-24 h solvent->reaction workup Quench with aq. KF Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Stille Coupling.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille coupling reactions are viable methods for the synthesis of this compound.

For most applications, the Suzuki-Miyaura coupling is the recommended method . The primary advantages are the lower toxicity of the boronic acid reagents and, when combined with microwave heating, significantly shorter reaction times. This makes the protocol more environmentally friendly, safer for the researcher, and more amenable to high-throughput synthesis for library generation.

The Stille coupling remains a valuable alternative , particularly in cases where the corresponding boronic acid is unstable or commercially unavailable. Its tolerance for a wide range of functional groups can also be advantageous in the synthesis of complex molecules. However, the inherent toxicity of organotin reagents and the challenges associated with their complete removal from the final product necessitate careful consideration and handling.

Ultimately, the choice of protocol will depend on the specific requirements of the synthesis, including the scale, the availability of reagents, the importance of minimizing toxic waste, and the time constraints of the project. Researchers should carefully evaluate these factors to select the most appropriate and reproducible method for their needs.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 2004 , 1–653. [Link]

  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 2004 , 43(46), 6250–6284. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. [Link]

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 1986 , 25(6), 508-524. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 2-(4-Bromophenyl)pyrimidine demand more than just procedural adherence; they require a foundational understanding of the chemistry and regulations that govern their life cycle. This guide provides a comprehensive, field-tested framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.

This compound is a halogenated organic compound utilized in medicinal chemistry and synthetic research.[1] Its structure, containing a brominated aromatic ring, places it in a category of chemicals that are subject to specific environmental regulations due to their potential for persistence and toxicity. Therefore, its disposal is not a mere matter of convenience but a critical step in the chemical management workflow.

Hazard Profile and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is mandatory. This knowledge forms the basis of all safety and disposal protocols. This compound is a solid at room temperature with a melting point of approximately 138°C.[2][3] Its primary hazards, as identified in Safety Data Sheets (SDS) and chemical databases, are significant and demand respect.

The compound is a known skin and eye irritant.[2][4] Inhalation may also cause respiratory irritation.[4][5] As a brominated compound, it falls under the broader category of halogenated organic wastes, which are strictly regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA).[6][7] Improper disposal, such as discarding it down the drain, can lead to environmental contamination and significant regulatory penalties.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source
Skin Corrosion/Irritation 2 H315: Causes skin irritation [2][5]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation [2][5]
Specific Target Organ Toxicity 3 H335: May cause respiratory irritation [5]

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic/Harmful if swallowed |[5] |

This data underscores the necessity of preventing direct contact, inhalation, or ingestion during all stages of the chemical's lifecycle, including its final disposal.

Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol begins with the correct selection and use of PPE. The purpose of PPE is to create a reliable barrier between the researcher and the chemical hazard.

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or fine dust, which can cause serious eye irritation.[2]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or butyl rubber. Always check the manufacturer's glove compatibility chart. This is critical to prevent skin contact, as the compound is a known skin irritant.[8][9]

  • Body Protection : A standard, fully-buttoned laboratory coat must be worn to protect clothing and skin from contamination.[9]

  • Respiratory Protection : All handling and waste consolidation should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[4][8]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection.[9][10] Adherence to this workflow is a cornerstone of laboratory safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

  • Action : Identify all waste materials contaminated with this compound. This includes:

    • Unused or expired pure solid chemical.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).

    • Rinsate from cleaning contaminated glassware (collect all rinsate as chemical waste).[11]

    • Solutions containing the compound.

  • Causality : Proper characterization and segregation are mandated by regulations to ensure that incompatible chemicals are not mixed, which could cause dangerous reactions.[8][11] It also ensures the waste is correctly profiled for high-temperature incineration, the standard disposal method for such halogenated organic compounds.[6][12]

Step 2: Selection of Appropriate Waste Container

  • Action : Collect all waste streams containing this compound in a designated, leak-proof hazardous waste container with a secure, tight-fitting lid.[8][11] The container must be made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).

  • Causality : Using a dedicated and compatible container prevents leaks and reactions with the container material itself.[8] A sealed lid minimizes the release of vapors and prevents spills.

Step 3: Proper Labeling of Hazardous Waste

  • Action : Immediately upon adding the first material, label the container with a completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".[11]

    • A list of all other constituents in the container.

    • The approximate percentage of each component.

    • The date the first waste was added.

  • Causality : Accurate and complete labeling is a strict regulatory requirement. It provides essential safety information for everyone who handles the container and is necessary for the disposal facility to manage the waste correctly and safely.[9][11]

Step 4: Container Management and Storage

  • Action : Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[11] This area should be a secondary containment bin to capture any potential leaks.

  • Causality : Storing waste at the point of generation under the control of laboratory personnel minimizes the risk of spills and ensures accountability.[11] Keeping the container closed is an EPA requirement to prevent the release of hazardous vapors into the laboratory environment.

Step 5: Arranging for Final Disposal

  • Action : Once the container is full (no more than ¾ capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), arrange for a pickup.[11] This is typically done by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.

  • Causality : Timely disposal prevents the over-accumulation of hazardous waste in the lab, which reduces risk and ensures compliance with storage time limits set by regulatory bodies.[11] Only licensed professionals are permitted to transport and dispose of hazardous waste.[12]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • For Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[9]

    • Carefully scoop the absorbed material into your designated hazardous waste container for this compound.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For Large Spills :

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Contact your institution's EHS department or emergency response team immediately.[9] Do not attempt to clean up a large spill yourself.

Disposal Decision Logic

The following diagram illustrates the logical workflow for managing waste generated from this compound, from initial generation to final disposal, including the critical spill contingency pathway.

G cluster_0 Disposal Workflow start Chemical Use & Waste Generation spill_check Spill Occurs? start->spill_check Process segregate Step 1: Segregate Waste (Solid, Liquid, Contaminated PPE) spill_check->segregate No large_spill Evacuate & Contact EHS Immediately spill_check->large_spill Yes, Large small_spill Small Spill Cleanup Protocol: 1. Use Spill Kit 2. Absorb Material spill_check->small_spill Yes, Small containerize Step 2 & 3: Containerize & Label 'Hazardous Waste: This compound' segregate->containerize disposal disposal large_spill->disposal Managed by EHS small_spill->containerize Collect cleanup debris store Step 4: Store in SAA (Closed Container, Secondary Containment) containerize->store pickup Step 5: Request EHS Pickup (When full or time limit reached) store->pickup pickup->disposal Licensed Waste Disposal (High-Temp Incineration)

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(4-Bromophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks available to the modern chemist, halogenated pyrimidines, such as 2-(4-Bromophenyl)pyrimidine, represent a critical class of intermediates. Their utility in constructing complex molecular architectures is undeniable, yet their handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Briefing: Understanding the Hazard Profile

Before any container of this compound is opened, a thorough understanding of its potential hazards is paramount. According to safety data sheets, this compound is classified with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1]. While not classified as acutely toxic, the irritant nature of this solid, crystalline compound necessitates a proactive and preventative approach to exposure. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, all handling procedures must be designed to minimize the generation of dust and prevent physical contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

Body PartRecommended PPESpecifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses, especially when handling larger quantities or when there is a risk of splashing or dust generation[2].
Hands Chemical-resistant GlovesNitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use[2][3]. For prolonged handling or in the event of a spill, double-gloving is recommended.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage[2].
Respiratory Respirator (if necessary)All handling of this compound powder should be conducted within a certified chemical fume hood to control exposure to dust. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required[2].

Operational Plan: From Weighing to Reaction Quenching

A systematic and well-rehearsed workflow is essential for the safe handling of any chemical. The following step-by-step guide provides a proven methodology for working with this compound.

Experimental Workflow for Safe Handling

Sources

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Feasible Synthetic Routes

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2-(4-Bromophenyl)pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.